Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFBWRUZMAHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672227 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-63-2 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure, meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs.[1] This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 342613-63-2 | [2][3][4][5] |
| Molecular Formula | C₉H₇BrN₂O₂ | [2][3][4][5] |
| Molecular Weight | 255.07 g/mol | [2][3][4][5] |
| Appearance | White to off-white crystals or powder | [4] |
| Melting Point | 156.5-165.5 °C | [4] |
| IUPAC Name | This compound | [2][4] |
| SMILES | COC(=O)C1=CC2=NC=C(N2C=C1)Br | [3][4] |
| InChI Key | VFFFBWRUZMAHFS-UHFFFAOYSA-N | [2][4] |
Stability: The compound is stable under recommended storage conditions.[5] It is incompatible with strong oxidizing agents.[5]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. While specific spectra for this exact compound are not publicly available, representative data for the imidazo[1,2-a]pyridine core and similar substituted derivatives are well-documented.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the substitution pattern of the imidazo[1,2-a]pyridine ring.[6] For this compound, the following characteristic signals would be expected:
-
¹H NMR: Aromatic protons on the pyridine and imidazole rings, and a singlet for the methyl ester protons.
-
¹³C NMR: Carbon signals for the fused ring system, the carbonyl group of the ester, and the methyl group.
Researchers can find spectral data for this compound from commercial suppliers upon request.[7][8]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]+ would be observed at m/z 254 and 256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester group, C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations.
Synthesis
The synthesis of imidazo[1,2-a]pyridines is a well-established area of organic chemistry.[9] A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[9] A plausible synthetic route for this compound is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of Methyl 2-aminoisonicotinate in a suitable solvent such as ethanol, add an equimolar amount of 2,3-dibromopropanal.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is largely dictated by the bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring. This position is susceptible to a variety of cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.
Suzuki-Miyaura Cross-Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl groups using a palladium catalyst and a boronic acid derivative. This reaction is a powerful tool for the construction of carbon-carbon bonds.
Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Other potential reactions include Buchwald-Hartwig amination for the introduction of nitrogen-containing substituents and Sonogashira coupling for the formation of carbon-carbon triple bonds. The ester group at the 7-position can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a key component of several marketed drugs with diverse therapeutic applications, including hypnotic agents (e.g., Zolpidem), anxiolytics, and anti-ulcer drugs.[1] The wide range of biological activities associated with this scaffold makes this compound a valuable starting point for the development of new drug candidates.
The bromine atom at the 3-position allows for the systematic exploration of the chemical space around the core scaffold through various cross-coupling reactions. This enables the generation of libraries of compounds for high-throughput screening against a variety of biological targets. The ester at the 7-position provides another handle for modification to optimize pharmacokinetic and pharmacodynamic properties.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is classified with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined physicochemical properties, coupled with the reactivity of the bromine substituent and the ester functionality, provide a solid foundation for the design and synthesis of new chemical entities. As the demand for new and effective drugs continues to grow, compounds such as this will play an increasingly important role in the drug discovery and development process.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H7BrN2O2 | CID 45790121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 342613-63-2 | SNA61363 [biosynth.com]
- 4. This compound, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 5. rheniumshop.co.il [rheniumshop.co.il]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. methyl 3-bromoH-imidazo[1,2-a]pyridine-7-carboxylate(342613-63-2) 1H NMR spectrum [chemicalbook.com]
- 8. CAS 342613-63-2 | this compound - Synblock [synblock.com]
- 9. nanobioletters.com [nanobioletters.com]
A Technical Guide to Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 342613-63-2): A Versatile Scaffold for Advanced Drug Discovery
This guide provides an in-depth technical overview of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will explore its chemical properties, a robust synthesis protocol, key reactivity patterns, and its applications as a privileged scaffold in modern pharmaceutical research.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is due to its recurring presence in a multitude of biologically active compounds and marketed drugs, such as Zolpidem (an ambient sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[3][4] The scaffold's rigid, planar structure and its ability to engage in various non-covalent interactions make it an ideal foundation for designing potent and selective therapeutic agents.[5] Derivatives of this core exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][6]
This compound (CAS 342613-63-2) is a strategically functionalized derivative. The bromine atom at the C-3 position and the methyl ester at the C-7 position serve as versatile synthetic handles, allowing for precise, late-stage modifications. This dual functionality enables the rapid generation of diverse chemical libraries, a critical step in hit-to-lead optimization and the exploration of structure-activity relationships (SAR).[7]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 342613-63-2 | [8][9][10] |
| Molecular Formula | C₉H₇BrN₂O₂ | [8][11] |
| Molecular Weight | 255.07 g/mol | [8][12] |
| IUPAC Name | This compound | [8][13] |
| Appearance | White to off-white crystalline powder | [13] |
| Melting Point | 156-157 °C | [9] |
| SMILES | COC(=O)C1=CC2=NC=C(N2C=C1)Br | [8][12] |
| InChI Key | VFFFBWRUZMAHFS-UHFFFAOYSA-N | [8][14] |
| Storage | Sealed in a dry, room temperature environment | [15] |
Spectroscopic Data Interpretation
While raw spectra should always be consulted, the following provides an expert interpretation of the expected Nuclear Magnetic Resonance (NMR) data for structural confirmation.[16]
-
¹H NMR (400 MHz, CDCl₃):
-
~8.5 ppm (d, 1H): This downfield doublet corresponds to the proton at the C-5 position, which is deshielded by the adjacent ring-junction nitrogen.
-
~8.2 ppm (s, 1H): A singlet representing the proton at the C-8 position, adjacent to the ester group.
-
~7.8 ppm (s, 1H): The singlet for the C-2 proton in the imidazole ring.
-
~7.5 ppm (dd, 1H): A doublet of doublets for the C-6 proton, showing coupling to both C-5 and C-8 protons.
-
~3.9 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
~165 ppm: Carbonyl carbon of the methyl ester.
-
~145 ppm: C-8a, the carbon at the ring junction.
-
~140 ppm: C-5, deshielded by the adjacent nitrogen.
-
~125-130 ppm: Aromatic carbons C-2 and C-7.
-
~115-120 ppm: Aromatic carbons C-6 and C-8.
-
~110 ppm: C-3, the carbon bearing the bromine atom.
-
~52 ppm: The methyl carbon of the ester group.
-
Synthesis Protocol: A Reliable and Scalable Route
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, a plausible and efficient route starts from methyl 2-aminoisonicotinate.
Overall Synthetic Transformation
Step-by-Step Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
Methyl 2-aminoisonicotinate
-
Bromoacetaldehyde diethyl acetal
-
Hydrobromic acid (48% aq.)
-
Sodium bicarbonate (NaHCO₃)
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate.
-
To a solution of Methyl 2-aminoisonicotinate (1.0 equiv.) in ethanol (0.2 M), add bromoacetaldehyde diethyl acetal (1.2 equiv.).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS. The reaction typically takes 12-18 hours.
-
Causality Insight: The initial step is a nucleophilic substitution where the pyridine nitrogen of the 2-aminopyridine attacks the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. Ethanol is a suitable polar protic solvent for this condensation.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be purified by column chromatography if necessary.
-
-
Step 2: Bromination at the C-3 Position.
-
Dissolve the intermediate from Step 1 (1.0 equiv.) in acetonitrile (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Causality Insight: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic aromatic substitution.[7] NBS provides an electrophilic bromine source (Br⁺) for this transformation. Acetonitrile is a good polar aprotic solvent for this reaction.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white solid.
-
Reactivity and Synthetic Utility
The value of this building block lies in the orthogonal reactivity of its two functional groups. The C-3 bromine is primed for metal-catalyzed cross-coupling reactions, while the C-7 ester can be readily transformed into other functionalities.
C-3 Position: Palladium-Catalyzed Cross-Coupling
The electron-deficient nature of the pyridine ring and the inherent reactivity of the C-Br bond make this position ideal for forming new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or alkyl groups at the C-3 position.[17][18]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.).[17]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
This reaction is indispensable for synthesizing 3-amino-imidazo[1,2-a]pyridine derivatives, which are prevalent in bioactive molecules.[19][20][21]
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H7BrN2O2 | CID 45790121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 342613-63-2 | CAS DataBase [m.chemicalbook.com]
- 10. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 11. rheniumshop.co.il [rheniumshop.co.il]
- 12. This compound | 342613-63-2 | SNA61363 [biosynth.com]
- 13. H35994.03 [thermofisher.com]
- 14. Imidazopyridines | Fisher Scientific [fishersci.ca]
- 15. This compound - CAS:342613-63-2 - Sunway Pharm Ltd [3wpharm.com]
- 16. methyl 3-bromoH-imidazo[1,2-a]pyridine-7-carboxylate(342613-63-2) 1H NMR [m.chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives
Executive Summary
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," it forms the core of several commercially available drugs and a multitude of compounds in preclinical and clinical development.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by its derivatives, focusing on the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental methodologies. We will delve into its profound impact on oncology, infectious diseases, and inflammatory conditions, offering field-proven insights into the causality behind experimental designs and therapeutic potential. This document serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridine is a fused bicyclic 5-6 heterocycle that has proven to be a remarkably fruitful scaffold for drug discovery.[3][4] Its rigid, planar structure and rich electron density provide an ideal framework for interacting with a wide array of biological targets. The therapeutic versatility of this core is evidenced by its presence in marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), Olprinone (a cardiotonic agent), and Zolimidine (an antiulcer agent).[4][5][6][7] The broad spectrum of pharmacological activities includes anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, making it a cornerstone in modern medicinal chemistry.[5][7] This guide will systematically explore these activities, elucidating the molecular mechanisms and structural features that drive them.
Anticancer Activity: A Multi-Mechanistic Approach
The development of novel anticancer agents is a primary focus for imidazo[1,2-a]pyridine research. Derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, including breast, melanoma, cervical, and lung cancers, often through the strategic inhibition of key signaling pathways.[8][9][10]
Mechanism of Action: Targeting Key Oncogenic Pathways
A predominant mechanism for the anticancer effects of these derivatives is the inhibition of survival kinases.[9]
-
PI3K/Akt/mTOR Pathway Inhibition: Many potent imidazo[1,2-a]pyridine compounds function as dual inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.[8] By targeting key kinases like PI3Kα, these compounds effectively shut down this pro-survival cascade.[9] For instance, one derivative featuring a bioisosteric 1,2,4-oxadiazole group exhibited potent PI3Kα inhibition with an IC50 of just 2 nM.[9] Treatment with these inhibitors leads to decreased levels of phosphorylated Akt (pAkt), a critical node in the pathway, ultimately suppressing downstream signaling.[8][9]
-
Induction of Apoptosis: Imidazo[1,2-a]pyridine derivatives are potent inducers of apoptosis (programmed cell death) in cancer cells.[8] This is often achieved through both the intrinsic (mitochondrial) and extrinsic pathways. Mechanistic studies show that effective compounds can upregulate pro-apoptotic proteins like p53, p21, and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2.[8][9][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, cytochrome c release, and the activation of executioner caspases like caspase-3, -7, and -9, culminating in PARP cleavage and cell death.[8][11]
-
Cell Cycle Arrest: Many derivatives induce cell cycle arrest, primarily at the G2/M or S phase.[8][9] This is often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[9] By halting cell cycle progression, these compounds prevent cancer cell proliferation and provide a window for apoptotic mechanisms to take effect.
-
Other Targets: Other reported anticancer mechanisms include the inhibition of cyclin-dependent kinases (CDKs), insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase, and tubulin polymerization.[9][10] More recently, the scaffold has been utilized to develop targeted covalent inhibitors, for example, against the KRAS G12C mutation, opening new avenues for treating intractable cancers.[12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Comparative Cytotoxicity Data
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower values indicate higher potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [13] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [13] |
| Compound 12b | MCF-7 (Breast Carcinoma) | 11 | [13][14] |
| Compound 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [13][14] |
| Compound 9d | MCF-7 (Breast Cancer) | 2.35 | [13] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [8][13] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [8][13] |
Antimicrobial & Antiviral Activities
The imidazo[1,2-a]pyridine scaffold is a robust platform for developing agents against a wide range of pathogens.
Antibacterial and Antitubercular Activity
Derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[16]
Of particular importance is the activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several imidazo[1,2-a]pyridine analogues exhibit potent activity against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3] Key mechanisms include:
-
ATP Synthase Inhibition: Disrupting the energy metabolism of Mtb by inhibiting ATP synthesis is a validated strategy.[3]
-
QcrB Inhibition: Targeting the QcrB subunit of the cytochrome bc1 complex interferes with the electron transport chain, which is crucial for Mtb survival.[3]
Structure-activity relationship studies have revealed that bulky and more lipophilic biaryl ether substitutions can lead to compounds with nanomolar potency against Mtb.[3]
Antiviral Activity
The scaffold has been successfully exploited to develop potent antiviral agents.[17][18] Specific derivatives bearing a thioether side chain at the C3 position have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[18][19] SAR studies have identified hydrophobicity (logP) as a critical factor for antiviral potency, allowing for the predictive design of new compounds.[17]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties.
A primary mechanism is the modulation of the STAT3/NF-κB signaling pathway .[20][21] A novel derivative, MIA, was shown to suppress these pathways in breast and ovarian cancer cell lines.[20] It achieved this by increasing the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm, and by suppressing the phosphorylation of STAT3.[20] This leads to a downstream reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20][21] Interestingly, the anti-inflammatory effects of MIA were potentiated when co-administered with curcumin.[21]
Synthesis and Experimental Protocols
The versatility of the imidazo[1,2-a]pyridine scaffold is matched by the accessibility of its synthesis. Numerous methods exist, with the classical condensation reaction being one of the most common.
Common Synthetic Strategies
-
Condensation with α-Halocarbonyls: The most traditional route involves the reaction of a 2-aminopyridine with an α-haloketone (e.g., phenacyl bromide).[22][23] This proceeds via initial N-alkylation followed by an intramolecular cyclization.
-
Reaction with Ketones: Copper- or iodine-catalyzed aerobic oxidative reactions between 2-aminopyridines and ketones provide a direct and efficient route.[24][25]
-
Multi-Component Reactions (MCRs): One-pot, three-component reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by iodine, offer a rapid and atom-economical approach to building molecular diversity.[14]
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Representative Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is adapted from established methods for the condensation of 2-aminopyridines with phenacyl bromides.[23]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or DMF.
-
Addition: To this stirring solution, add the corresponding α-bromoacetophenone (phenacyl bromide derivative) (1.0 eq.).
-
Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Extraction: The crude residue is then partitioned between a basic aqueous solution (e.g., saturated NaHCO3) and an organic solvent (e.g., ethyl acetate or chloroform). The organic layers are combined.
-
Purification: The combined organic phase is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure imidazo[1,2-a]pyridine derivative.
-
Characterization: The final structure is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationships (SAR): A Visual Guide
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Decades of research have illuminated key SAR trends.
Caption: Key structure-activity relationship (SAR) trends for imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is unequivocally a "privileged" structure in medicinal chemistry, serving as a foundation for a vast range of biologically active compounds.[1][3][7] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often acting through well-defined molecular mechanisms. The synthetic tractability of the core allows for extensive chemical modification, enabling fine-tuning of activity and properties.
Future research will likely focus on several key areas:
-
Targeted Therapies: The development of highly selective inhibitors for specific kinases or mutant proteins (e.g., KRAS G12C covalent inhibitors) will continue to be a major area of interest.[12]
-
Combination Therapies: Exploring the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing drugs, such as curcumin, could lead to more effective treatment regimens with reduced side effects.[21]
-
Drug Delivery and Formulation: Improving the pharmacokinetic properties and bioavailability of potent lead compounds will be critical for their successful clinical translation.
-
New Therapeutic Areas: While oncology and infectious disease are dominant fields, further exploration of their potential in neurodegenerative diseases (e.g., as imaging agents for β-amyloid plaques) and metabolic disorders is warranted.[26]
The continued exploration of the chemical space around the imidazo[1,2-a]pyridine nucleus promises to yield the next generation of innovative therapeutics for a host of human diseases.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. | Semantic Scholar [semanticscholar.org]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 22. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
"spectroscopic data (NMR, IR, MS) of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate"
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities.[1][2] The precise characterization of novel derivatives of this scaffold is paramount for advancing drug discovery and development programs. This guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for This compound .
As a key intermediate in the synthesis of more complex molecules, ensuring the structural integrity of this compound is a critical step in any synthetic campaign.[3] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach leads to an unambiguous structural elucidation.
Molecular Structure and Synthetic Context
A foundational understanding of the molecule's synthesis is crucial for anticipating potential impurities and interpreting spectroscopic data accurately. This compound is typically synthesized via a cyclization reaction, a common strategy for forming the imidazo[1,2-a]pyridine core.[4][5]
Chemical Structure:
A generalized synthetic workflow provides context for the analytical data that follows.
Caption: Generalized synthetic pathway for imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is the foundation of high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is often used for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ can be useful for less soluble compounds or for observing exchangeable protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence with a wider spectral window, a 45° pulse angle, a 2-second relaxation delay, and accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
-
Caption: Standard workflow for NMR sample analysis and structural assignment.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a precise map of the protons within the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| H-5 | ~ 9.0 - 9.2 | d | J ≈ 7.0 | 1H |
| H-8 | ~ 8.2 - 8.4 | s | - | 1H |
| H-6 | ~ 7.5 - 7.7 | d | J ≈ 7.0 | 1H |
| H-2 | ~ 7.8 - 8.0 | s | - | 1H |
| -OCH₃ | ~ 3.9 - 4.1 | s | - | 3H |
Note: The chemical shifts are predicted based on data from analogous imidazo[1,2-a]pyridine structures. Actual experimental values may vary slightly.
Interpretation:
-
H-5: The proton at the 5-position is typically the most deshielded proton on the pyridine ring due to the anisotropic effect of the adjacent nitrogen atom, resulting in its downfield shift. It appears as a doublet due to coupling with H-6.
-
H-8: The proton at the 8-position is adjacent to the ester group and is expected to appear as a singlet, as it lacks adjacent protons for coupling.
-
H-6: The proton at the 6-position is coupled to H-5, leading to a doublet.
-
H-2: The proton on the imidazole ring at the 2-position appears as a singlet. Its chemical environment is distinct from the pyridine ring protons.
-
-OCH₃: The three protons of the methyl ester group are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C=O (Ester) | ~ 164 - 166 |
| C-8a | ~ 145 - 147 |
| C-5 | ~ 128 - 130 |
| C-2 | ~ 125 - 127 |
| C-7 | ~ 120 - 122 |
| C-6 | ~ 118 - 120 |
| C-3 | ~ 110 - 112 |
| -OCH₃ | ~ 52 - 54 |
| C-Br (C-3) | ~ 95 - 98 |
Note: Predicted shifts are based on known data for similar heterocyclic systems.
Interpretation:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield.
-
Aromatic & Heterocyclic Carbons: The carbons of the fused ring system appear in the typical aromatic region (δ 110-150 ppm). The carbon attached to the bridgehead nitrogen (C-8a) is usually found at the downfield end of this range.
-
C-Br (C-3): The carbon directly attached to the bromine atom is shielded relative to other sp² carbons due to the "heavy atom effect," causing it to appear further upfield than might be expected.
-
Methyl Carbon (-OCH₃): The methyl ester carbon appears in the aliphatic region, consistent with an sp³ hybridized carbon attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.
Caption: Workflow for functional group analysis using ATR-IR spectroscopy.
IR Spectral Data and Interpretation
The IR spectrum confirms the presence of key functional groups. The IR spectra of imidazo[1,2-a]pyridine derivatives show characteristic bands for the C=O group.[1]
| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |
| ~ 2950 - 2850 | C-H Stretch (sp³) | Methyl (-OCH₃) C-H |
| ~ 1710 - 1730 | C=O Stretch | Ester Carbonyl |
| ~ 1640 - 1500 | C=C and C=N Stretch | Imidazo[1,2-a]pyridine ring system |
| ~ 1300 - 1100 | C-O Stretch | Ester C-O |
| ~ 1000 - 650 | C-H Bending (out-of-plane) | Aromatic C-H |
| ~ 600 - 500 | C-Br Stretch | Carbon-Bromine bond |
Interpretation:
-
C=O Stretch: The most prominent and diagnostic peak in the spectrum will be the strong absorption from the ester carbonyl group, expected around 1710-1730 cm⁻¹. Its exact position provides evidence of the electronic environment.
-
Aromatic Ring Stretches: A series of bands in the 1640-1500 cm⁻¹ region confirms the presence of the fused aromatic ring system.
-
C-O Stretch: A strong band in the 1300-1100 cm⁻¹ region corresponds to the C-O stretching of the ester group.
-
C-Br Stretch: The carbon-bromine bond vibration appears in the fingerprint region and can sometimes be difficult to assign definitively but is expected in the lower wavenumber region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap detector to obtain an accurate mass measurement.
MS Data and Interpretation
-
Molecular Formula: C₉H₇BrN₂O₂
-
Exact Mass (Calculated): 253.9691 Da[6]
-
Expected [M+H]⁺: 254.9769 Da
The most telling feature in the mass spectrum of a bromo-compound is its isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[9] This results in a characteristic pattern for any ion containing a bromine atom.
Isotopic Pattern Analysis:
For the molecular ion, two distinct peaks will be observed:
-
M Peak: The peak corresponding to the molecule containing the ⁷⁹Br isotope.
-
M+2 Peak: The peak corresponding to the molecule containing the ⁸¹Br isotope, appearing 2 m/z units higher.
The relative intensity of the M and M+2 peaks will be approximately 1:1 .[9][10] This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.
Caption: Workflow for confirming molecular formula and bromine presence via HRMS.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy defines the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups, particularly the ester carbonyl, and high-resolution mass spectrometry provides an exact molecular weight and an unmistakable isotopic signature confirming the presence of a single bromine atom. The collective data from these orthogonal techniques provides an unambiguous and confident characterization of the molecule, a critical requirement for its use in pharmaceutical research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 6. This compound | C9H7BrN2O2 | CID 45790121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 8. This compound | 342613-63-2 | SNA61363 [biosynth.com]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the Crystal Structure of Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its rigid, planar structure and rich electronic properties make it a privileged scaffold in drug design. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability. This technical guide provides a comprehensive exploration of the crystal structure of imidazo[1,2-a]pyridine compounds, delving into the methodologies for structure determination, the nuances of their crystal packing, the prevalence of polymorphism and co-crystals, and the critical role of intermolecular interactions. This document serves as an essential resource for researchers engaged in the development of novel imidazo[1,2-a]pyridine-based therapeutics, offering insights into the principles of crystal engineering to optimize drug performance.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their broad spectrum of biological activities.[1][3] This versatile scaffold is present in a number of commercially available drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[2] The therapeutic potential of these compounds is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. Consequently, a thorough understanding of their solid-state chemistry, particularly their crystal structure, is crucial for the rational design and development of new and improved drug candidates.
The planarity of the imidazo[1,2-a]pyridine ring system, coupled with the potential for diverse substitution patterns, gives rise to a rich and varied structural landscape. The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. These interactions not only determine the overall crystal structure but also influence key pharmaceutical properties. This guide will provide a detailed examination of these structural features and their implications for drug development.
Methodologies for Crystal Structure Determination
The primary techniques for elucidating the three-dimensional structure of imidazo[1,2-a]pyridine compounds are single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for determining the precise atomic arrangement within a crystalline solid. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
-
Crystal Growth (Crystallization): The critical first step is to obtain high-quality single crystals of the imidazo[1,2-a]pyridine derivative. This is often the most challenging aspect of the process. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals. For instance, cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile have been successfully grown by slow evaporation from a chloroform solution.[4][5]
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile non-solvent. The slow diffusion of the non-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while it is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure.
References
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold, celebrated for its prevalence in a multitude of commercial drugs and its versatile applications in materials science. This technical guide provides an in-depth exploration of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis. It navigates from the foundational Tschitschibabin reaction to the sophisticated, contemporary methodologies that have shaped modern organic and medicinal chemistry. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not only a historical perspective but also detailed mechanistic insights and actionable experimental protocols for the synthesis of this "drug prejudice" scaffold.[1][2]
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles resulting from the fusion of an imidazole and a pyridine ring. This unique structural amalgamation confers upon them a remarkable resemblance to endogenous purines and indoles, rendering them highly effective in interacting with biological systems.[3] Their broad spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-inflammatory, antiviral, and anticancer properties, has solidified their status as a "privileged structure" in medicinal chemistry.[4] This significance is underscored by their presence in a range of commercial drugs such as Zolpidem for insomnia, Alpidem as an anxiolytic, and Olprinone for acute heart failure.[1][4] The continued interest in this scaffold fuels the ongoing development of novel and efficient synthetic routes to access diverse derivatives.[5][6][7][8][9]
The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors
The journey into the synthesis of imidazo[1,2-a]pyridines began in the early 20th century. The seminal work in this field is attributed to Aleksei Tschitschibabin, who in 1925, introduced a method for their synthesis.[3] This pioneering approach, now famously known as the Tschitschibabin reaction, laid the groundwork for the future exploration and elaboration of this heterocyclic system.
The Tschitschibabin Reaction: A Cornerstone in Heterocyclic Chemistry
The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone.[4] The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[4] While groundbreaking, this method often required harsh conditions, such as heating in a sealed tube at high temperatures (150-200 °C), and initially provided modest yields.[3]
Mechanism of the Tschitschibabin Reaction:
Caption: Mechanism of the Tschitschibabin Reaction.
The Modern Synthesis Toolkit: Evolution and Innovation
Over the decades, the synthesis of imidazo[1,2-a]pyridines has undergone significant evolution, driven by the need for milder reaction conditions, greater efficiency, and broader substrate scope. Modern approaches can be broadly categorized into multicomponent reactions, C-H functionalization strategies, and catalyst-free methods.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs offer a powerful and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example utilized for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[10] This one-pot process combines a 2-aminopyridine, an aldehyde, and an isocyanide, often under the influence of a catalyst.[10]
Groebke–Blackburn–Bienaymé Reaction Workflow:
Caption: Workflow of the Groebke–Blackburn–Bienaymé Reaction.
Another notable MCR involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct route to a wide array of imidazo[1,2-a]pyridine derivatives.[3]
C-H Functionalization: A Greener Approach
Direct C-H functionalization has emerged as a more sustainable and efficient strategy, avoiding the pre-functionalization of starting materials. An ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system in water allows for the synthesis of imidazo[1,2-a]pyridines under mild, metal-free, and base-free conditions.[11]
Catalyst and Solvent-Free Syntheses
In the pursuit of greener chemistry, catalyst and solvent-free methods have been developed. For instance, the reaction of α-bromo/chloroketones with 2-aminopyridines can proceed efficiently at 60°C without the need for a catalyst or solvent.[3] This approach simplifies the reaction setup and product purification.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of key synthetic methodologies for imidazo[1,2-a]pyridines.
Protocol 1: Classical Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.
-
Add α-bromoacetophenone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Groebke–Blackburn–Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
Materials:
-
2-Amino-5-chloropyridine
-
Furfural
-
Cyclohexyl isocyanide
-
Water
-
Phenylboronic acid (catalyst)
Procedure:
-
To a reaction vessel, add 2-amino-5-chloropyridine (1 equivalent), furfural (1.2 equivalents), cyclohexyl isocyanide (1 equivalent), and phenylboronic acid (10 mol%).[10]
-
Add water as the solvent.
-
Subject the reaction mixture to ultrasound irradiation at 60 °C for the specified time (monitor by TLC).[10]
-
After completion, extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary
| Synthetic Method | Key Reactants | Conditions | Advantages | Limitations | Reference |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | High temperature, sealed tube (classical); Reflux (modern) | Well-established, reliable | Harsh conditions (classical), limited functional group tolerance | [3][4] |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Catalytic, often mild conditions, ultrasound-assisted | High atom economy, one-pot, rapid access to diversity | Isocyanides can be toxic and have strong odors | [10] |
| Copper-Catalyzed MCR | 2-Aminopyridine, Aldehyde, Alkyne | Copper catalyst, reflux | Direct access to diverse derivatives | Requires a metal catalyst | [3] |
| C-H Functionalization | 2-Aminopyridine, Ketone | KI/TBHP, water, ultrasound | Metal-free, green solvent, mild conditions | Substrate scope may be limited | [11] |
| Catalyst/Solvent-Free | 2-Aminopyridine, α-Haloketone | 60 °C, neat | Environmentally friendly, simple work-up | May require longer reaction times for less reactive substrates | [3] |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has a rich history, from its inception with the Tschitschibabin reaction to the diverse and sophisticated methods available today. The evolution of these synthetic strategies reflects the broader trends in organic chemistry towards greater efficiency, sustainability, and molecular diversity. The continued exploration of this privileged scaffold promises to yield novel therapeutic agents and advanced materials, further cementing its importance in the scientific landscape.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
A Technical Guide to Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Building Block in Medicinal Chemistry
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic building block of significant interest in the field of drug discovery and organic synthesis. Its fused bicyclic structure, the imidazo[1,2-a]pyridine core, is a privileged scaffold found in numerous biologically active compounds and marketed drugs.[1][2] This scaffold is associated with a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][3]
The strategic placement of a bromine atom at the C-3 position and a methyl ester at the C-7 position makes this molecule a versatile intermediate. The C-3 bromine serves as a prime handle for functionalization via metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1] The C-7 ester provides a site for further modification, such as hydrolysis and amide bond formation. This guide provides a comprehensive overview of its chemical properties, commercial availability, applications, and a detailed protocol for its use in one of the most crucial reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.
Chemical Identity and Properties
Correctly identifying a chemical reagent is the foundation of reproducible science. The key identifiers and physical properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 342613-63-2 | [4][5][6] |
| IUPAC Name | This compound | [4][7] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4][5][6] |
| Molecular Weight | 255.07 g/mol | [5][6] |
| Appearance | White crystals or powder | [4] |
| Melting Point | 156.5 - 165.5 °C | [4] |
| SMILES | COC(=O)C1=CC2=NC=C(N2C=C1)Br | [4][7] |
| InChI Key | VFFFBWRUZMAHFS-UHFFFAOYSA-N | [4][7] |
Commercial Suppliers and Pricing Analysis
The accessibility and cost of starting materials are critical considerations in research and development. This compound is available from several chemical suppliers. The following table provides a comparative summary of offerings. Pricing and availability are subject to change and should be verified with the supplier.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Notes |
| Thermo Scientific Chemicals | H35994.03 | ≥94.0% (GC) | 1 g | $124.65 | Online exclusive price.[4] |
| Biosynth | SNA61363 | N/A | N/A | Request Quote | Research purposes only.[5] |
| Biotuva Life Sciences | M846437 | 95% | N/A | Request Quote | --- |
| Pure Chemistry Scientific Inc. | N/A | 96% | 1 g | $500.00 | As listed on Guidechem.[8] |
| MOLBASE | N/A | N/A | N/A | Inquire | Platform lists multiple vendors.[9] |
Synthesis and Reactivity Insights
Synthesis
The general synthesis of the imidazo[1,2-a]pyridine scaffold typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[10] For this compound, this would involve a substituted 2-aminopyridine cyclizing with a suitable three-carbon electrophile, followed by bromination at the electron-rich C-3 position.
Reactivity
The reactivity of this molecule is dominated by the C-3 bromine atom. The imidazo[1,2-a]pyridine ring system is electron-rich, and the C-3 position is particularly nucleophilic, making it susceptible to electrophilic substitution.[1] However, the presence of the bromo group transforms this position into an electrophilic site under the conditions of palladium-catalyzed cross-coupling. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. Reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) are commonly employed to functionalize such scaffolds.[11]
Application in Drug Discovery: A Privileged Scaffold
The imidazo[1,2-a]pyridine core is a key feature in several marketed drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem .[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting protein active sites. Derivatives have shown promise as inhibitors of various kinases, including PI3K and VEGFR, which are critical targets in oncology.[1][3]
This compound serves as a key intermediate for creating libraries of novel compounds for biological screening. By using the C-3 bromo position for diversification (e.g., via Suzuki coupling) and the C-7 ester for linker attachment or solubility modification, medicinal chemists can rapidly explore the structure-activity relationship (SAR) of new chemical entities.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[12] The following protocol provides a reliable, step-by-step methodology for coupling this compound with a generic arylboronic acid.
Rationale: This protocol employs a common palladium catalyst (Pd(dppf)Cl₂) and a carbonate base. The dppf ligand provides stability and promotes the high catalytic activity needed for coupling with heteroaryl halides. The aqueous solvent mixture (dioxane/water) is effective for dissolving both the organic substrate and the inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized water, degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The typical reaction concentration is 0.1 M with respect to the starting bromide.
-
Reaction: Stir the mixture at 90 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13]
-
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[6]
Conclusion
This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its commercial availability and well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for researchers. The imidazo[1,2-a]pyridine core it contains remains a highly sought-after scaffold in the development of new therapeutics. By understanding its properties, sourcing, and reaction protocols, scientists can effectively leverage this compound to accelerate the discovery of novel, biologically active molecules.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H35994.03 [thermofisher.com]
- 5. This compound | 342613-63-2 | SNA61363 [biosynth.com]
- 6. rheniumshop.co.il [rheniumshop.co.il]
- 7. This compound | C9H7BrN2O2 | CID 45790121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound price & availability - MOLBASE [molbase.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. fishersci.be [fishersci.be]
- 14. echemi.com [echemi.com]
Methodological & Application
The Versatile Role of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. Among the various functionalized imidazo[1,2-a]pyridines, Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate stands out as a particularly valuable and versatile building block. The presence of a bromine atom at the 3-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide offers detailed application notes and protocols for leveraging this key intermediate in several cornerstone cross-coupling reactions, providing researchers, scientists, and drug development professionals with the practical insights needed for successful synthesis.
The Strategic Importance of the 3-Bromo-imidazo[1,2-a]pyridine Moiety
The bromine atom at the C3 position of the imidazo[1,2-a]pyridine ring is strategically positioned for facile oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles. This reactivity allows for the construction of carbon-carbon and carbon-nitrogen bonds with a high degree of control and predictability. The ester functionality at the C7 position offers a site for further chemical modification or can act as a modulating group for the electronic properties of the molecule.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount for any synthetic campaign. This compound can be synthesized from commercially available precursors. A common route involves the cyclization of a substituted aminopyridine with a bromine-containing three-carbon unit.
A plausible synthetic route begins with the esterification of 2-aminonicotinic acid to yield methyl 2-aminonicotinate[1][2]. This intermediate can then be reacted with a suitable three-carbon electrophile containing a bromine source to construct the imidazo[1,2-a]pyridine core.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound is realized in its application as a substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the rapid diversification of the imidazo[1,2-a]pyridine scaffold. Below are detailed protocols and insights for four major classes of cross-coupling reactions.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, as illustrated below. This fundamental understanding is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. This reaction couples an organoboron species with an organohalide. For this compound, this allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, often with phosphine ligands, are essential. The choice of ligand can significantly impact reaction efficiency, with bulky, electron-rich phosphines often being superior for challenging substrates[3].
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the tolerance of other functional groups[4].
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling
Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Experimental Details:
| Parameter | Recommended Condition | Rationale |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.) | An excess of the boronic acid is often used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | These are common and effective palladium catalysts for Suzuki couplings. |
| Base | K₂CO₃ (2.0-3.0 eq.) or Cs₂CO₃ (2.0-3.0 eq.) | Carbonate bases are generally effective and compatible with a wide range of functional groups. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of solvents ensures the solubility of all reaction components. |
| Temperature | 90-110 °C | Elevated temperatures are typically required to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial. |
Heck Reaction: Formation of C-C Bonds with Alkenes
The Heck reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins[5][6]. With this compound, this reaction enables the synthesis of 3-alkenyl-imidazo[1,2-a]pyridines, which are valuable intermediates in organic synthesis.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) sources like Pd(OAc)₂ are often used as pre-catalysts, which are reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are commonly employed to stabilize the palladium catalyst and promote the reaction.
-
Base: A hindered organic base, such as a trialkylamine, is typically used to neutralize the HX generated during the reaction.
Detailed Protocol: Heck Reaction
Figure 3: Step-by-step workflow for a typical Heck reaction.
Experimental Details:
| Parameter | Recommended Condition | Rationale |
| Reactants | This compound (1.0 eq.), Alkene (1.2-2.0 eq.) | An excess of the alkene can improve reaction rates and yields. |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium pre-catalyst. |
| Ligand | P(o-tolyl)₃ (2-10 mol%) or PPh₃ (2-10 mol%) | These phosphine ligands are effective in stabilizing the palladium catalyst. |
| Base | Et₃N (1.5-2.5 eq.) or DIPEA (1.5-2.5 eq.) | An organic base is used to scavenge the HBr formed during the reaction. |
| Solvent | DMF, Acetonitrile, or Toluene | Polar aprotic solvents are generally good choices for the Heck reaction. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to achieve good conversion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[7]. This reaction is particularly valuable for introducing alkynyl functionalities onto the imidazo[1,2-a]pyridine core, which can then be further elaborated.
Causality Behind Experimental Choices:
-
Catalysts: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I)[7]. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HX by-product.
-
Solvent: Aprotic solvents like THF or DMF are commonly used.
Detailed Protocol: Sonogashira Coupling
Figure 4: Step-by-step workflow for a typical Sonogashira coupling reaction.
Experimental Details:
| Parameter | Recommended Condition | Rationale |
| Reactants | This compound (1.0 eq.), Terminal Alkyne (1.1-1.5 eq.) | A slight excess of the alkyne is generally sufficient. |
| Catalysts | Pd(PPh₃)₂Cl₂ (1-3 mol%), CuI (1-5 mol%) | This combination of palladium and copper catalysts is standard for Sonogashira couplings. |
| Base | Et₃N (2.0-3.0 eq.) or DIPEA (2.0-3.0 eq.) | The amine base acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, or Acetonitrile | Anhydrous, degassed solvents are crucial for this reaction. |
| Temperature | Room temperature to 80 °C | The reaction can often be performed at or near room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalysts from deactivation by oxygen. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines[5][8]. Applying this reaction to this compound allows for the introduction of primary and secondary amines at the 3-position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and phosphine ligand. Bulky, electron-rich ligands are often necessary to facilitate the reductive elimination step and achieve high yields[8].
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents are essential to prevent side reactions.
Detailed Protocol: Buchwald-Hartwig Amination
Figure 5: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.
Experimental Details:
| Parameter | Recommended Condition | Rationale |
| Reactants | This compound (1.0 eq.), Amine (1.1-1.5 eq.) | A slight excess of the amine is typically used. |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., Xantphos, BINAP) (2-4 mol%) | The choice of ligand is critical and may require optimization for specific substrates. |
| Base | NaOt-Bu (1.2-1.5 eq.) or K₃PO₄ (2.0-3.0 eq.) | A strong, non-nucleophilic base is essential for the reaction to proceed. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial for the success of this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are generally required. |
| Atmosphere | Inert (Argon or Nitrogen) | Strict exclusion of air and moisture is necessary. |
Conclusion
This compound is a highly valuable building block for the synthesis of a diverse array of functionalized imidazo[1,2-a]pyridine derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provides a powerful platform for medicinal chemists and materials scientists. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to utilize this versatile intermediate in their synthetic endeavors. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity in the desired products.
References
- 1. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and Their Functionalization
An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 3-Bromoimidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its rigid, planar structure and unique electronic properties make it an ideal backbone for interacting with biological targets. Consequently, the development of robust and versatile synthetic methods to functionalize this core is of paramount importance to researchers in medicinal chemistry and drug development.
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for forming carbon-carbon bonds.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2] This palladium-catalyzed reaction offers exceptional functional group tolerance, utilizes readily available and relatively non-toxic organoboron reagents, and proceeds under generally mild conditions, making it an indispensable tool for late-stage functionalization in complex molecule synthesis.[1][3]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 3-bromoimidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success with this specific substrate class, and offer field-proven, step-by-step protocols and troubleshooting advice to enable researchers to confidently and successfully synthesize novel 3-arylimidazo[1,2-a]pyridine derivatives.
Pillar 1: The Catalytic Cycle - Understanding the "Why"
A deep understanding of the reaction mechanism is not merely academic; it is the foundation upon which rational experimental design and effective troubleshooting are built. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5]
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 3-bromoimidazo[1,2-a]pyridine. This is often the rate-limiting step and results in the formation of a square-planar Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[2] For electron-rich heteroaryl bromides, employing electron-rich and bulky phosphine ligands can accelerate this step.[2]
-
Transmetalation: This step involves the transfer of the organic group (e.g., an aryl group) from the organoboron species to the Pd(II) center.[2] This process is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium complex, displacing the halide.[6][7][8] The exact mechanism of this ligand exchange remains an area of active research.[2]
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired 3-arylimidazo[1,2-a]pyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Pillar 2: Protocols for Success - Experimental Design and Execution
The success of a Suzuki coupling, particularly with heteroaryl substrates like 3-bromoimidazo[1,2-a]pyridines, is highly sensitive to the choice of catalyst, base, and solvent. The pyridine-like nitrogen in the imidazo[1,2-a]pyridine ring system can coordinate to the palladium center, potentially leading to catalyst inhibition.[10] Therefore, careful selection of reaction parameters is essential.
Comparative Overview of Reaction Conditions
The following table summarizes various conditions reported in the literature for Suzuki couplings of substituted bromo-pyridines and related heteroaryl halides, providing a valuable starting point for optimization.
| Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Substrate Notes | Cite |
| Pd(PPh₃)₄ (5%) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | 2-Bromo-3-methylpyridine | [3][10] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME or THF | RT - Reflux | - | Good | 2-Substituted-3-iodoimidazo[1,2-a]pyridines | [11] |
| PdCl₂(dppf) (3%) | K₂CO₃ (3) | MeCN / H₂O (4:1) | 80 | 1-2 | ~90 | 1-Bromo-2-fluorobenzene with 4-pyridinylboronic acid | [12] |
| Pd₂(dba)₃ (1.5%) / SPhos (3.6%) | K₃PO₄ | Toluene | 100 | 18 | High | 3-Amino-2-chloropyridine | [10] |
| Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Dioxane / H₂O | 80 | 16 | 85 | 3-Bromo-2-methoxypyridine | [13] |
Protocol 1: General Purpose Suzuki Coupling
This protocol utilizes a classic, robust catalyst system suitable for a wide range of aryl and heteroaryl boronic acids.
Materials and Equipment:
-
3-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Then, add the degassed solvent system (e.g., DME/H₂O 4:1). Solvents should be degassed by sparging with an inert gas for 20-30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-arylimidazo[1,2-a]pyridine product.
Protocol 2: Coupling with Sterically Hindered or Electron-Rich Partners
For more challenging substrates, such as sterically hindered boronic acids or electron-rich aryl bromides, a more active catalyst system employing a Buchwald-type ligand is recommended.
Materials and Equipment:
-
Same as Protocol 1, with the following substitutions:
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar electron-rich, bulky phosphine ligand (3.6 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
Step-by-Step Procedure:
-
Reaction Setup: Follow steps 1 and 2 from Protocol 1, using K₃PO₄ as the base.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 equiv) and the SPhos ligand (0.036 equiv). Then, add the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up, Extraction, and Purification: Follow steps 5-8 from Protocol 1.
Pillar 3: Troubleshooting and Field-Proven Insights
Even with robust protocols, unexpected challenges can arise. Below are common issues and strategies to overcome them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (decomposed Pd source). 2. Insufficiently Degassed Solvents (O₂ poisons Pd(0)). 3. Incorrect Base/Solvent Combination. 4. Poor Quality Boronic Acid. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure color change (e.g., to dark brown/black) occurs upon heating.[14] 2. Degas solvents thoroughly by sparging with Ar/N₂ for at least 30 minutes. 3. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (Dioxane, Toluene, DME). Cs₂CO₃ is often more effective but also more expensive. 4. Check the quality of the boronic acid; they can degrade over time. Consider converting to a more stable pinacol boronate ester (Bpin). |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen. 2. Pd(II) species in the reaction mixture. 3. Stoichiometry imbalance. | 1. Ensure the reaction is set up under strictly anaerobic conditions.[4] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure the pre-catalyst is properly reduced in situ. 3. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess.[15] |
| Debromination of Starting Material | 1. Side reaction promoted by certain catalyst/ligand combinations. 2. Presence of water/protons with an overly strong base. | 1. Switch to a different ligand system. 2. Ensure the base is appropriate for the substrate; sometimes a weaker base like NaHCO₃ can mitigate this. |
| Difficulty in Purification | 1. Residual Palladium Catalyst. 2. Boronic acid byproducts. | 1. Filter the crude product through a small plug of Celite or silica before concentrating. Specific scavengers can also be used. 2. An aqueous base wash (e.g., 1M NaOH) during work-up can help remove unreacted boronic acid and its byproducts. |
By systematically addressing these parameters and potential pitfalls, researchers can effectively leverage the Suzuki-Miyaura coupling for the efficient and reliable synthesis of diverse libraries of 3-substituted imidazo[1,2-a]pyridines, accelerating the pace of discovery in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Application Note & Protocol: High-Fidelity Buchwald-Hartwig Amination of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Abstract: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in pharmacologically active agents.[1] The Buchwald-Hartwig amination reaction represents a powerful and versatile tool for forging C-N bonds, which are critical for derivatizing such scaffolds in drug discovery programs.[2][3][4] This document provides an in-depth guide and a robust experimental protocol for the palladium-catalyzed amination of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, a heteroaryl halide featuring an electron-withdrawing group. We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a detailed, step-by-step procedure designed for high reproducibility and yield. A comprehensive troubleshooting guide is also included to address common challenges encountered in this class of transformation.
Scientific Foundation and Rationale
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general method that overcomes the limitations of classical techniques like nucleophilic aromatic substitution.[2][5] The reaction is predicated on a palladium-catalyzed cycle that couples an aryl or heteroaryl halide with a primary or secondary amine.[6]
The Catalytic Cycle
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the heteroaryl halide. This is often the rate-determining step, particularly with challenging substrates.[7][8]
-
Amine Coordination & Deprotonation: The amine displaces the halide from the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: This final step forms the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Considerations for the Substrate
The target substrate, this compound, presents specific challenges that inform our procedural design:
-
Heteroaryl Halide: Imidazo[1,2-a]pyridines can coordinate to the palladium center through the pyridine nitrogen, potentially inhibiting catalysis. The use of appropriate ligands is crucial to prevent this and promote the desired reaction pathway.[10]
-
Electron-Withdrawing Group: The methyl ester at the C7 position makes the imidazopyridine ring electron-deficient. This can facilitate the oxidative addition step but also increases the substrate's sensitivity to certain nucleophiles or strong bases.
-
Ligand Selection: For electron-rich, heterocyclic substrates, sterically hindered and electron-rich biaryl phosphine ligands are paramount.[11] Ligands like XPhos, RuPhos, or BrettPhos create a bulky coordination sphere around the palladium, which promotes the reductive elimination step and prevents catalyst deactivation.[12]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. While sodium tert-butoxide (NaOtBu) is highly effective, the presence of the methyl ester raises concerns about potential hydrolysis.[13] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer milder alternatives, though they may necessitate higher reaction temperatures to achieve comparable rates.[14]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a representative secondary amine, morpholine. The procedure should be adapted based on the specific amine partner used.
Reagents and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 269.09 | 1.0 | 1.0 | Limiting reagent. Must be pure and dry. |
| Morpholine | 87.12 | 1.2 | 1.2 | Use a freshly opened bottle or distill prior to use. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 (2 mol%) | Palladium precursor. Store under inert gas. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.048 | 0.048 (4.8 mol%) | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | Highly hygroscopic. Handle exclusively in a glovebox. |
| Anhydrous Toluene | - | ~10 mL | - | Degassed with argon for 30 min before use. Concentration ~0.1 M. |
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (glovebox or argon/nitrogen manifold)
-
Syringes and needles for liquid transfers
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel) and LC-MS for reaction monitoring
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Visual workflow for the Buchwald-Hartwig amination protocol.
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add this compound (269 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (22.9 mg, 0.048 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Seal the flask with a septum. Remove from the glovebox (if used). Add degassed, anhydrous toluene (~10 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The color should change to a dark brown or black, which is typical for these reactions.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (~10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Expert Insights
Even robust protocols can encounter issues. Below is a guide to addressing common problems.[10][15][16]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd precursor oxidized).2. Insufficiently anhydrous/degassed solvent or reagents.3. Incorrect ligand choice for the substrate. | 1. Use a fresh bottle of Pd₂(dba)₃ or switch to a more stable pre-catalyst (e.g., XPhos Pd G3).2. Ensure solvent is freshly distilled and thoroughly degassed. Dry amine over molecular sieves.3. Screen other bulky biarylphosphine ligands like RuPhos or SPhos. |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of trace water.2. Base is not strong enough, or amine is too acidic. | 1. Rigorously dry all glassware, reagents, and solvents.2. Ensure the pKa of the amine is suitable for the chosen base. Consider a stronger base like LHMDS if NaOtBu is failing.[13] |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high.2. Base is too strong, causing ester hydrolysis or other degradation pathways. | 1. Lower the reaction temperature to 80-90 °C and monitor for longer reaction times.2. Switch to a milder base such as K₃PO₄ or Cs₂CO₃. This may require a switch to a more polar solvent like 1,4-dioxane and an increase in temperature.[14] |
| Reaction Stalls | 1. Catalyst deactivation or precipitation.2. Inhibitory effect from halide byproduct. | 1. Add a second small portion of catalyst and ligand to the reaction mixture.2. This is less common with bromides than iodides, but switching to a different ligand system can sometimes overcome this issue.[6][14] |
References
- 1. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged" scaffold in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with biological targets. This scaffold is a key component in drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent), showcasing its versatility across different therapeutic areas.[2] The unique electronic properties and synthetic tractability of the imidazo[1,2-a]pyridine system make it a valuable starting point for the development of novel therapeutic agents.
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate emerges as a particularly strategic starting material for medicinal chemists. This compound incorporates several key features that facilitate rapid lead generation and optimization:
-
A Versatile Bromine Handle: The bromine atom at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
-
A Modifiable Ester Group: The methyl ester at the 7-position offers a site for further chemical elaboration, such as conversion to amides, which can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
The "Privileged" Core: The inherent biological relevance of the imidazo[1,2-a]pyridine nucleus provides a strong foundation for the design of new drugs targeting a wide range of diseases.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors for oncology. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a forward-looking perspective on the potential of this versatile building block.
Core Applications in Drug Discovery: A Focus on Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. As a result, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.
A significant application of imidazo[1,2-a]pyridine-based compounds is in the development of c-Kit kinase inhibitors.[3][4] The c-Kit receptor tyrosine kinase plays a crucial role in cell signaling pathways that govern cell survival, proliferation, and differentiation.[4] Mutations that lead to the constitutive activation of c-Kit are a driving force in several cancers, including gastrointestinal stromal tumors (GIST).[3][4]
While the direct synthesis of a named c-Kit inhibitor starting from this compound is not explicitly detailed in the reviewed literature, the strategic positioning of the bromine and ester functionalities on this starting material makes it an ideal candidate for the synthesis of analogs of reported c-Kit inhibitors, such as those described in patent WO2021013864A1.[3] The core structure of these inhibitors features a 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine moiety. The C-3 bromine of our starting material is perfectly positioned for the key Suzuki-Miyaura coupling reaction to introduce the pyrimidine ring.
The following sections will provide detailed protocols for the key synthetic transformations that would be employed to synthesize such kinase inhibitors from this compound.
Key Synthetic Transformations and Protocols
The true utility of this compound lies in its capacity to undergo a variety of chemical transformations to generate a diverse library of compounds for biological screening. The two most powerful and widely used reactions for the functionalization of the 3-bromo position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
In the context of synthesizing kinase inhibitors, the Suzuki-Miyaura coupling would be employed to introduce an aryl or heteroaryl group at the 3-position of the imidazo[1,2-a]pyridine core. For example, to synthesize the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine scaffold found in c-Kit inhibitors, a pyrimidine-containing boronic acid or boronate ester would be coupled with this compound.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with a Generic Arylboronic Acid
This protocol provides a general procedure that can be adapted for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Water (degassed)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-imidazo[1,2-a]pyridine-7-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst Selection: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, other palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with specialized phosphine ligands (e.g., SPhos, XPhos) may be necessary to improve yields and reaction rates.
-
Base: The base is crucial for the activation of the boronic acid. Carbonate bases are generally effective, with cesium carbonate often providing superior results for less reactive substrates.
-
Solvent System: A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 90 | 12-18 | 70-90 | A standard and reliable set of conditions. |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ (3 equiv) | 1,4-Dioxane/H₂O (10:1) | 100 | 6-12 | 85-98 | Often used for more challenging or sterically hindered substrates. |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2 equiv) | DME/H₂O (4:1) | 85 | 12-24 | 75-95 | Another commonly used catalyst system with good functional group tolerance. |
Note: Yields are representative and will vary depending on the specific arylboronic acid used.
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is of paramount importance in drug discovery, as a significant proportion of drug candidates contain arylamine moieties.
For the synthesis of novel kinase inhibitors, the Buchwald-Hartwig amination can be used to introduce a wide variety of amine-containing side chains at the 3-position of the imidazo[1,2-a]pyridine core. This allows for the fine-tuning of the molecule's properties to optimize its binding to the target kinase and improve its pharmacokinetic profile.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with a Generic Amine
This protocol provides a general procedure for the coupling of primary and secondary amines with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 2.5 equiv)
-
Anhydrous aprotic solvent (e.g., toluene, dioxane)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add this compound and the amine to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,2-a]pyridine-7-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as BINAP and Xantphos, are often required to facilitate the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine and form the active palladium-amido intermediate. Sodium tert-butoxide is a common and effective choice.
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Future Perspectives and Conclusion
This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its pre-installed functionalities on the privileged imidazo[1,2-a]pyridine scaffold provide a rapid and efficient entry point to a diverse chemical space. The protocols and insights provided in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions empower researchers to leverage this starting material for the synthesis of novel kinase inhibitors and other therapeutic agents.
The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core, facilitated by versatile starting materials like this compound, holds significant promise for the development of the next generation of targeted therapies. As our understanding of the molecular drivers of disease deepens, the ability to rapidly synthesize and test novel chemical entities will be paramount. This guide serves as a foundational resource for scientists looking to harness the power of this strategic building block in their quest for new medicines.
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with the ATP-binding pocket of various protein kinases.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), and has shown promise in targeting aberrant signaling pathways in oncology and rare diseases.
This application note provides a comprehensive guide for the synthesis of a diverse library of novel kinase inhibitors starting from the commercially available building block, Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate . We will detail robust and versatile protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods allow for the introduction of a wide array of chemical diversity at the 3-position of the imidazo[1,2-a]pyridine core, a key region for modulating kinase selectivity and potency.
Furthermore, we will provide a detailed protocol for a representative in vitro kinase assay to evaluate the biological activity of the synthesized compounds. The focus will be on Activin-like kinase 2 (ALK2), a serine/threonine kinase implicated in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).[4][5]
Strategic Overview: Diversification of the Imidazo[1,2-a]pyridine Scaffold
The synthetic strategy hinges on the functionalization of the C-Br bond at the 3-position of this compound. This position is often crucial for establishing key interactions within the kinase active site. The ester at the 7-position offers a handle for further modification or for influencing the physicochemical properties of the final compounds.
Caption: Synthetic workflow for library generation.
Part 1: Synthesis of 3-Aryl-imidazo[1,2-a]pyridine Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. We recommend using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand. For heteroaromatic substrates, which can sometimes be challenging, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can enhance catalytic activity and prevent catalyst deactivation.
-
Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[6] An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is commonly used and is effective for a broad range of substrates. The use of an aqueous base often accelerates the reaction.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed. The organic solvent solubilizes the starting materials and catalyst, while the water dissolves the inorganic base and facilitates the reaction. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the time required for completion (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
| Component | Molar Equiv. | Role |
| This compound | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 | Nucleophile |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/Water | 4:1 v/v | Solvent |
Part 2: Synthesis of 3-Amino-imidazo[1,2-a]pyridine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, allowing for the coupling of a wide variety of aryl halides with an extensive range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as BINAP or XPhos, are often employed. These ligands promote the reductive elimination step and prevent catalyst decomposition.[8] A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which allows for its coordination to the palladium center.[7][9] Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this transformation.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard choices to ensure a water-free environment, as water can interfere with the catalytic cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a generalized procedure for the amination of this compound with a representative amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), (±)-BINAP (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.) to the flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Reaction: Heat the mixture with vigorous stirring at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
| Component | Molar Equiv. | Role |
| This compound | 1.0 | Electrophile |
| Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 | Pre-catalyst |
| (±)-BINAP | 0.06 | Ligand |
| NaOtBu | 1.4 | Base |
| Toluene | - | Solvent |
Part 3: Biological Evaluation - In Vitro Kinase Inhibition Assay
To assess the potential of the newly synthesized compounds as kinase inhibitors, a robust and reliable in vitro assay is required. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Focus on ALK2 and Fibrodysplasia Ossificans Progressiva (FOP)
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification, where muscle and connective tissues are gradually replaced by bone.[4] The primary cause of FOP is a recurrent activating mutation (R206H) in the ACVR1 gene, which encodes the ALK2 kinase, a bone morphogenetic protein (BMP) type I receptor.[5] This mutation leads to dysregulated ALK2 signaling, making it a key therapeutic target.
Caption: ALK2 Signaling Pathway in FOP.
Detailed Protocol: ADP-Glo™ Kinase Assay for ALK2 Inhibition
Materials:
-
Purified recombinant human ALK2 (wild-type or R206H mutant)
-
Myelin Basic Protein (MBP) or a suitable peptide substrate for ALK2
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
Add 2.5 µL of Kinase Assay Buffer to each well.
-
Add 1 µL of the test compound dilution or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of a mixture of ALK2 enzyme and substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ALK2.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction.
-
-
Signal Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
| Assay Component | Final Concentration |
| ALK2 Enzyme | 1-5 ng/µL |
| Substrate (MBP) | 0.2 µg/µL |
| ATP | 10 µM |
| Test Compound | Variable |
Conclusion and Future Directions
This application note provides a robust framework for the synthesis and evaluation of novel kinase inhibitors based on the versatile imidazo[1,2-a]pyridine scaffold. The detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination enable the creation of a diverse chemical library for structure-activity relationship (SAR) studies. The provided in vitro kinase assay protocol offers a reliable method for assessing the biological activity of these compounds against therapeutically relevant targets such as ALK2.
Further optimization of the synthetic protocols may be required for specific substrates. Additionally, subsequent studies should focus on confirming the mechanism of action, assessing selectivity against a panel of kinases, and evaluating the pharmacokinetic properties of the most promising lead compounds. The methodologies outlined herein provide a solid foundation for the discovery and development of the next generation of imidazo[1,2-a]pyridine-based kinase inhibitors.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Structure of the Bone Morphogenetic Protein Receptor ALK2 and Implications for Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Harnessing Photoredox Catalysis for the Functionalization of 3-Bromoimidazo[1,2-a]pyridine
Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and the Photoredox Revolution
The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a range of marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis).[1] Its widespread application stems from its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Consequently, developing efficient and modular methods to functionalize this heterocycle is of paramount importance to drug discovery professionals for the rapid generation of new chemical entities and the exploration of structure-activity relationships (SAR).
Traditionally, the functionalization of imidazo[1,2-a]pyridines has relied on classical methods that often require harsh conditions, stoichiometric oxidants, or multi-step sequences.[1] The advent of visible-light photoredox catalysis has transformed this landscape, offering a milder, more sustainable, and often more selective approach to forge complex bonds.[4] By harnessing the energy of photons, photoredox catalysts can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors under ambient conditions.
This guide focuses specifically on the 3-bromoimidazo[1,2-a]pyridine substrate. The C3-bromo substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions. Here, we present detailed protocols and mechanistic insights for leveraging photoredox catalysis, particularly in synergy with nickel catalysis, to unlock new avenues for the late-stage functionalization of this critical pharmacophore.
Part 1: Foundational Principles — Activating a C(sp²)-Br Bond with Light and Nickel
The core challenge in cross-coupling reactions is the activation of the typically inert carbon-halogen bond. While traditional palladium catalysis achieves this through a thermal oxidative addition, metallaphotoredox dual catalysis provides a mechanistically distinct and often more gentle alternative.[5]
The Synergy of Photoredox and Nickel Catalysis
The power of this dual catalytic system lies in the ability of the excited-state photocatalyst to modulate the oxidation state of the nickel co-catalyst through a single-electron transfer event.[5][6] This process circumvents the need for high temperatures and allows the catalytic cycle to proceed under exceptionally mild conditions.
The generally accepted mechanism for a C-N coupling reaction proceeds as follows:
-
Excitation: The photocatalyst (PC), such as 4CzIPN or an Iridium complex, absorbs a photon of visible light, promoting it to a highly energetic excited state (PC*).
-
Reductive Quenching: The excited photocatalyst is reductively quenched by a suitable donor, often the amine coupling partner or a sacrificial electron donor, generating a potent reductant (PC•⁻) and the amine radical cation.
-
Nickel Activation: The reduced photocatalyst (PC•⁻) transfers an electron to a Ni(II) precatalyst (e.g., NiCl₂·glyme), reducing it to a more reactive Ni(0) or Ni(I) species.
-
Oxidative Addition: The electron-rich, low-valent nickel species readily undergoes oxidative addition into the C-Br bond of the 3-bromoimidazo[1,2-a]pyridine substrate, forming a Ni(II) or Ni(III) intermediate.
-
Ligand Exchange/Reductive Elimination: The amine coupling partner coordinates to the nickel center. Subsequent reductive elimination forges the desired C-N bond and regenerates a Ni(0) or Ni(I) species, which can re-enter the catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Developments in Photoredox/Nickel Dual-Catalyzed 1,2-Difunctionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
"derivatization of the carboxylate group of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate"
An Application Guide to the Chemical Derivatization of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1] This fused heterocyclic scaffold is a key structural feature in drugs exhibiting diverse therapeutic effects, including hypnotic (e.g., Zolpidem), anti-ulcer (e.g., Zolimidine), and anti-inflammatory properties.[2][3] The unique electronic and structural characteristics of the imidazo[1,2-a]pyridine nucleus allow it to engage with various biological targets, making it a "privileged scaffold" in drug discovery.[1][2][4]
This compound serves as a versatile and valuable building block for the synthesis of compound libraries. The ester at the C-7 position provides a critical chemical handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine atom at the C-3 position offers an additional, orthogonal site for functionalization, often through cross-coupling reactions, further expanding the accessible chemical space.[5][6]
This application note provides detailed protocols and scientific rationale for the primary derivatization strategies of the C-7 carboxylate group: hydrolysis to the parent carboxylic acid, conversion to a diverse range of amides, and reduction to the corresponding primary alcohol.
Caption: Overview of key derivatization pathways for the C7-carboxylate.
Saponification: Gateway to the Carboxylic Acid Intermediate
The first and most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This intermediate is significantly more versatile for subsequent derivatization, particularly for amide bond formation, which is the most common and robust method for generating molecular diversity at this position.
Rationale for Saponification
Direct aminolysis of the methyl ester is often challenging, requiring harsh conditions or specific catalysts.[7] In contrast, the carboxylic acid can be readily activated by a wide variety of standard coupling reagents, allowing for amide formation with a broad scope of amines under mild conditions.[8][9] Base-mediated hydrolysis (saponification) is the preferred method for this transformation. Lithium hydroxide (LiOH) is often chosen for its efficacy and the relative ease of workup.
Protocol 1: Hydrolysis of Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid product should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid.
-
If the product does not precipitate cleanly, it can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
Amide Bond Formation: Building Molecular Diversity
Amide bond formation is a paramount reaction in drug discovery. The amide group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Varying the amine component allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Caption: Generalized workflow for amide bond formation via an activated ester.
Protocol 2: Amide Coupling via Activated Carboxylic Acid
This protocol utilizes a coupling reagent to form a highly reactive intermediate from the carboxylic acid, which is then readily attacked by the desired amine.[8] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions, particularly racemization if chiral amines are used.
Materials:
-
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amide.
| Coupling Reagent | Common Additive | Typical Base | Key Characteristics |
| HATU | None needed | DIPEA, TEA | Highly efficient, fast reaction times, low racemization. |
| HBTU / TBTU | HOBt (often inherent) | DIPEA, TEA | Very common, reliable, and cost-effective. |
| EDC | HOBt, DMAP | DIPEA, TEA | Carbodiimide-based; water-soluble byproducts are easily removed. |
| BOP | None needed | DIPEA | Powerful but less common now due to byproduct concerns. |
Table 1: Comparison of common amide coupling reagents.
Reduction to the Primary Alcohol
Reduction of the ester functionality to a primary alcohol opens a different avenue for derivatization. The resulting hydroxymethyl group can be further functionalized to form ethers, oxidized to the corresponding aldehyde, or used in other transformations, significantly expanding the synthetic possibilities.
Rationale for Reduction
Strong hydride-donating reagents are required for the reduction of esters, which are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose.[10][11][12] It is important to note that milder reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters.[12]
CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. The workup procedure must be performed with extreme care.
Protocol 3: Reduction of Methyl Ester to Primary Alcohol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Prepare a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction carefully using the Fieser workup method. Sequentially and dropwise, add:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular suspension vigorously for 30 minutes at room temperature. Alternatively, quench by the slow addition of Na₂SO₄·10H₂O until gas evolution ceases, or by adding a saturated aqueous solution of Rochelle's salt and stirring overnight to break up aluminum salt emulsions.
-
Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (3-bromoimidazo[1,2-a]pyridin-7-yl)methanol.
Troubleshooting and Key Considerations
| Observation | Potential Cause | Suggested Solution |
| Low yield in amide coupling (Protocol 2) | 1. Incomplete activation of the acid. 2. Poorly nucleophilic amine. 3. Degradation of coupling reagent. | 1. Increase pre-activation time; ensure anhydrous conditions. 2. Increase reaction temperature (e.g., to 40-50 °C) or use a more potent coupling reagent. 3. Use a fresh bottle of coupling reagent. |
| Starting ester recovered in reduction (Protocol 3) | 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ due to moisture. | 1. Increase the equivalents of LiAlH₄. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. |
| Difficult workup/emulsion in reduction quench | Formation of gelatinous aluminum salts. | Use a Rochelle's salt quench and stir vigorously overnight. This chelates the aluminum salts and helps break up emulsions. |
| Potential debromination | The C3-bromo substituent can be susceptible to reduction under certain strong reducing or basic conditions, although it is generally stable to the conditions described. | Monitor for debrominated byproducts by LC-MS. If observed, consider milder reducing agents (e.g., DIBAL-H at low temperature) or alternative synthetic routes. |
Conclusion
This compound is a highly strategic starting material for medicinal chemistry programs. The C7-carboxylate group provides a reliable handle for generating diverse analogs through robust and well-established chemical transformations. By first hydrolyzing the ester to the carboxylic acid, researchers can access a vast array of amides using standard peptide coupling techniques. Alternatively, direct reduction of the ester yields the primary alcohol, unlocking a different set of functionalization possibilities. These straightforward yet powerful derivatization strategies enable the rapid exploration of SAR, facilitating the optimization of lead compounds in the pursuit of novel therapeutics.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
"scale-up synthesis of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate"
An Application Note and Protocol for the Scale-Up Synthesis of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous therapeutic agents and serving as a versatile building block in medicinal chemistry.[1][2] This application note provides a comprehensive, field-tested guide for the robust and scalable synthesis of this compound, a key intermediate for drug discovery and development. We present a two-step synthetic sequence commencing with the cyclocondensation of methyl 4-aminopyridine-2-carboxylate with chloroacetaldehyde, followed by a regioselective C-3 bromination. This guide emphasizes process safety, in-process controls (IPCs), and analytical validation to ensure a reproducible, high-yield, and high-purity outcome suitable for multi-gram to kilogram scale production. The methodologies described herein are designed for researchers, chemists, and process development professionals aiming to bridge the gap from laboratory-scale synthesis to pilot-plant production.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are aromatic heterocyclic compounds resulting from the fusion of pyridine and imidazole rings.[2] This structural motif is of immense interest due to its presence in clinically approved drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), highlighting its favorable pharmacological properties.[3] The functionalization of this core, particularly at the C-3 position, allows for extensive structural diversification, making intermediates like this compound highly valuable for library synthesis and lead optimization programs in drug discovery.[4][5]
The development of a scalable synthetic route is paramount for advancing a compound from a laboratory curiosity to a viable clinical candidate. This protocol addresses the common challenges of scale-up, including reaction exotherms, reagent handling, purification efficiency, and process safety.
Overall Synthetic Strategy
The selected synthetic pathway involves two primary stages, designed for operational simplicity and scalability.
-
Step 1: Cyclocondensation. Formation of the imidazo[1,2-a]pyridine core via the reaction of methyl 4-aminopyridine-2-carboxylate with a chloroacetaldehyde solution. This reaction is known to proceed efficiently and forms the bicyclic system.[6]
-
Step 2: Regioselective Bromination. Introduction of a bromine atom at the electron-rich C-3 position of the imidazole ring using N-Bromosuccinimide (NBS). NBS is selected over elemental bromine for its ease of handling as a solid and its high selectivity, which are critical advantages in a large-scale setting.[7][8]
The complete workflow is visualized below.
Caption: High-level workflow for the two-step synthesis.
Part 1: Scale-Up Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate
Principle and Rationale
This step involves the nucleophilic attack of the endocyclic pyridine nitrogen of the 2-aminopyridine derivative onto the aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. A mild base, sodium bicarbonate, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[6] Ethanol is chosen as a solvent for its favorable solubility profile for both the starting material and intermediate, as well as its relatively low toxicity and ease of removal.
Detailed Experimental Protocol (100 g Scale)
Materials and Equipment:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Methyl 4-aminopyridine-2-carboxylate (100.0 g, 0.657 mol)
-
Chloroacetaldehyde (50% w/w in water, 124.0 g, 0.789 mol, 1.2 equiv.)
-
Sodium Bicarbonate (NaHCO₃) (66.2 g, 0.789 mol, 1.2 equiv.)
-
Ethanol (EtOH), 2 L
-
Water (for workup), 2 L
-
Saturated brine solution, 500 mL
-
Ethyl Acetate (EtOAc), 2 L
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Filtration apparatus and rotary evaporator.
Procedure:
-
Charge the 5 L reactor with Methyl 4-aminopyridine-2-carboxylate (100.0 g), Sodium Bicarbonate (66.2 g), and Ethanol (2 L).
-
Begin vigorous stirring to form a slurry.
-
Over 30 minutes, add the 50% chloroacetaldehyde solution dropwise via an addition funnel. A mild exotherm may be observed; maintain the internal temperature below 40°C using the reactor jacket.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1% remaining).
-
After completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
To the resulting slurry, add Ethyl Acetate (1 L) and Water (1 L). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with Ethyl Acetate (2 x 500 mL).
-
Combine all organic layers and wash with saturated brine solution (500 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure intermediate.
-
Expected Yield: 95-105 g (82-90%); Appearance: Off-white to light yellow solid.
Part 2: C-3 Bromination of Methyl imidazo[1,2-a]pyridine-7-carboxylate
Principle and Rationale
The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as an excellent source of an electrophilic bromine (Br⁺) species. The reaction proceeds readily in a polar aprotic solvent like acetonitrile (ACN) at room temperature. The succinimide byproduct is generally more soluble in the reaction mixture, facilitating the isolation of the less soluble product upon completion.
Caption: Simplified electrophilic substitution mechanism.
Detailed Experimental Protocol (100 g Scale)
Materials and Equipment:
-
5 L jacketed glass reactor with overhead stirring and temperature probe.
-
Methyl imidazo[1,2-a]pyridine-7-carboxylate (100.0 g, 0.568 mol)
-
N-Bromosuccinimide (NBS) (106.3 g, 0.596 mol, 1.05 equiv.)
-
Acetonitrile (ACN), 2 L
-
Saturated aqueous sodium thiosulfate solution.
-
Water (for washing).
-
Filtration apparatus (Büchner funnel).
Procedure:
-
Charge the 5 L reactor with Methyl imidazo[1,2-a]pyridine-7-carboxylate (100.0 g) and Acetonitrile (2 L).
-
Stir the mixture at room temperature (20-25°C) to obtain a clear solution or a fine suspension.
-
In a separate container, weigh N-Bromosuccinimide (106.3 g). Caution: NBS is a lachrymator and irritant; handle in a fume hood with appropriate PPE.
-
Add the NBS to the reactor in portions over 30-45 minutes. Maintain the internal temperature below 30°C. The reaction is typically mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often begins to precipitate from the solution.
-
IPC: Monitor the reaction by HPLC until the starting material is consumed (<1% remaining).
-
Upon completion, cool the slurry to 0-5°C and hold for 1 hour to maximize precipitation.
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake sequentially with cold Acetonitrile (200 mL) and then with water (2 x 500 mL) to remove succinimide and any unreacted NBS.
-
Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Yield: 125-135 g (86-93%); Appearance: White to off-white crystalline solid.[9]
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that must be rigorously managed. Bromination reactions, in particular, require careful handling and control.[7]
| Reagent/Solvent | CAS Number | Key Hazards | Recommended Controls & PPE |
| N-Bromosuccinimide | 128-08-5 | Strong oxidizer, skin/eye irritant, lachrymator. | Handle in a fume hood. Wear chemical splash goggles, lab coat, and nitrile gloves.[8] |
| Chloroacetaldehyde | 107-20-0 | Toxic, corrosive, suspected mutagen. | Use in a well-ventilated fume hood. Avoid inhalation. Wear appropriate gloves and eye protection. |
| Acetonitrile | 75-05-8 | Flammable liquid, toxic by inhalation/ingestion/skin contact. | Use in a fume hood away from ignition sources. Ground equipment. |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Store in a flammable-rated cabinet. Use away from ignition sources. |
Emergency Procedures:
-
NBS/Bromine Exposure: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention.[10]
-
Spills: For small spills of NBS, carefully sweep up the solid material. For larger spills or solvent spills, use an appropriate absorbent material (e.g., vermiculite). For any bromine-containing spill, have a sodium thiosulfate solution available for neutralization.[11][12]
Analytical Characterization and Quality Control
The final product must be rigorously tested to confirm its identity, strength, and purity.
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Structure conforms to this compound |
| Identity | Mass Spectrometry | [M+H]⁺ = 254.9/256.9 (Isotopic pattern for Br) |
| Purity | HPLC (UV @ 254 nm) | ≥ 98.0% |
| Melting Point | Capillary Method | 156-166°C[9][13] |
| Residual Solvents | GC-HS | Acetonitrile ≤ 410 ppm |
Expected ¹H NMR Data (400 MHz, DMSO-d₆): δ (ppm) ~8.90 (s, 1H), 8.15 (s, 1H), 7.85 (d, 1H), 7.45 (d, 1H), 3.90 (s, 3H). (Note: Exact shifts may vary).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Cyclocondensation (Part 1) | Insufficient reaction time/temperature. Deactivated starting material. | Increase reflux time. Check the quality of the 2-aminopyridine starting material. Ensure base is added correctly. |
| Low Yield in Bromination (Part 2) | Decomposed NBS. Reaction temperature too high. | Use a fresh bottle of NBS. Maintain the reaction temperature below 30°C. Check for product solubility losses during workup. |
| Formation of Di-brominated Impurity | Excess NBS used. Reaction run for too long. | Use a maximum of 1.05 equivalents of NBS. Monitor the reaction closely by IPC and stop once the starting material is consumed. |
| Product Fails Purity Specification | Inefficient purification. Trapped solvent or byproducts. | Re-slurry or recrystallize the final product. Ensure adequate washing of the filter cake. Increase drying time/temperature. |
Conclusion
This application note details a validated and scalable two-step synthesis for this compound. By utilizing robust reaction conditions, readily available reagents, and placing a strong emphasis on process safety and in-process controls, this protocol provides a reliable pathway for producing this valuable chemical intermediate at a multi-gram to kilogram scale. The methods described are designed to be directly implemented or adapted by process chemistry and drug development professionals, facilitating the rapid advancement of discovery programs that rely on the versatile imidazo[1,2-a]pyridine scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. archeanchemicals.com [archeanchemicals.com]
- 13. This compound | 342613-63-2 | SNA61363 [biosynth.com]
Troubleshooting & Optimization
"common side reactions in the synthesis of 3-bromoimidazo[1,2-a]pyridines"
Welcome to the technical support guide for the synthesis of 3-bromoimidazo[1,2-a]pyridines. This resource is designed for researchers, chemists, and drug development professionals who are working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous clinically used drugs.[1][2] The C3-bromo derivative serves as a crucial intermediate for further functionalization via cross-coupling reactions, making its efficient and selective synthesis paramount.[3]
However, the electrophilic bromination of the electron-rich imidazo[1,2-a]pyridine ring system is not without its challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common side reactions and optimize your synthetic outcomes.
FAQs: 'Quick-Fire' Troubleshooting Guide
Here are answers to the most common issues encountered during the synthesis of 3-bromoimidazo[1,2-a]pyridines.
Q1: My reaction is complete by TLC, but my isolated yield is very low after column chromatography. What's happening?
A: This often points to the formation of multiple, hard-to-separate products. The most likely culprit is overbromination, leading to a mixture of mono- and di-brominated products which can co-elute. You may also be losing product on the silica gel if it is unstable to prolonged exposure to acid.
-
Quick Fix: Run a crude ¹H NMR to identify the product distribution. If you see multiple products, refer to the "Overbromination" section below. To mitigate loss on silica, consider neutralizing your column with a small amount of triethylamine in the eluent (e.g., 0.5%).
Q2: I see two new spots on my TLC plate, both higher Rf than my starting material. What are they?
A: This is a classic sign of mono- and di-bromination. The spot with the slightly higher Rf is likely your desired 3-bromo product, and the one with the highest Rf is the 3,5-dibromo side product.[4] The increase in Rf is due to the increased molecular weight and altered polarity from the bromine atoms.
Q3: My reaction isn't starting. The starting material is unchanged after several hours. Why?
A: This could be due to several factors:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time. It should be a white solid; if it is yellow or brown, it may have degraded.[5] It is recommended to recrystallize NBS from hot water if its purity is in doubt.[6]
-
Insufficient Activation: The reaction is an electrophilic aromatic substitution. If your imidazo[1,2-a]pyridine substrate is highly electron-deficient due to other substituents, the reaction may be sluggish and require more forcing conditions (e.g., gentle heating or a stronger brominating agent).
-
Solvent Choice: Ensure you are using an appropriate anhydrous solvent like DMF, THF, or CH3CN.
Q4: Can I use molecular bromine (Br₂) instead of NBS?
A: Yes, but with caution. Molecular bromine is a very powerful brominating agent and can lead to extensive overbromination and other side reactions if not handled carefully. It requires precise stoichiometric control and is often run at very low temperatures. For better regioselectivity and milder conditions, reagents like NBS or sodium bromite are generally preferred.[3]
In-Depth Troubleshooting: Common Side Reactions
Issue 1: Overbromination (Formation of Di- and Poly-brominated Products)
Symptom: You observe multiple product spots on TLC, and your mass spectrometry (MS) data shows peaks corresponding to the desired product (M, M+2) and a significant peak at M+78 and M+80 (relative to the mono-bromo product), indicating the addition of a second bromine atom. The most common byproduct is 3,5-dibromoimidazo[1,2-a]pyridine.
Probable Cause: The imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution. After the first bromination at the most nucleophilic C3 position, the ring system, particularly the pyridine moiety, can still be sufficiently electron-rich to react with a second equivalent of the brominating agent, typically at the C5 position.
Proposed Mechanism: The initial electrophilic attack occurs at C3. The resulting 3-bromo product can then undergo a second electrophilic attack. The electron-donating nature of the imidazole ring activates the pyridine ring, directing the second bromination to the C5 position.
Corrective and Preventive Actions:
-
Control Stoichiometry: Use no more than 1.05 equivalents of the brominating agent (e.g., NBS). Weigh the reagent carefully.
-
Lower the Reaction Temperature: Start the reaction at 0 °C or even -20 °C. Add the brominating agent slowly as a solution in the reaction solvent to avoid localized high concentrations. Low temperatures decrease the rate of the second bromination more than the first, improving selectivity.
-
Choose a Milder Reagent: If overbromination persists with NBS, consider using a less reactive brominating system. A highly effective method uses sodium bromite (NaBrO₂) in the presence of an acid, which provides excellent yields of the C3-bromo product with minimal side reactions.[3][7]
-
Monitor Carefully: Use TLC to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Issue 2: Incorrect Regioselectivity (Bromination at other positions)
Symptom: NMR analysis shows a product that is not the expected 3-bromo isomer. For example, you may observe bromination at C5, C7, or on a substituent.
Probable Cause: While C3 is the most electronically favored position for substitution, this can be altered by:
-
Steric Hindrance: A large substituent at the C2 position may hinder the approach of the electrophile to the C3 position.
-
Substituent Effects: Strong electron-withdrawing groups on the imidazole ring can deactivate it, making the pyridine ring more competitive for bromination. Conversely, strong electron-donating groups on the pyridine ring (e.g., at C5 or C7) can activate those positions.
-
Radical Reactions: If using NBS under conditions that favor radical formation (e.g., with AIBN initiator or UV light), you may see bromination at benzylic positions if your substrate contains them. This is known as the Wohl-Ziegler reaction.[5]
Corrective and Preventive Actions:
-
Analyze Your Substrate: Before starting, evaluate the electronic and steric properties of your specific imidazo[1,2-a]pyridine.
-
Use Conditions Favoring Electrophilic Substitution: To avoid radical side reactions, ensure your reaction is run in the dark and without any radical initiators.
-
Consider Alternative Synthetic Routes: If regioselectivity remains a problem, it may be necessary to synthesize the imidazo[1,2-a]pyridine core from an already brominated precursor, such as a 2-amino-5-bromopyridine.[8]
Data Presentation
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Typical Conditions | Pros | Cons/Common Side Reactions |
| N-Bromosuccinimide (NBS) | 1.05 eq., DMF or CH₃CN, 0 °C to RT | Readily available, easy to handle solid, generally good selectivity for C3. | Overbromination (3,5-dibromo) is common if not controlled. Can initiate radical reactions.[4][5] |
| Molecular Bromine (Br₂) | 1.0 eq., CH₂Cl₂, -20 °C to 0 °C | Highly reactive, inexpensive. | Difficult to handle, highly corrosive. Strong tendency for overbromination and decomposition. |
| Sodium Bromite (NaBrO₂) | 1.2 eq., aq. HBr or HCl, DMF, 60 °C | Excellent regioselectivity for C3, high yields, metal-free.[3] | Requires acidic conditions, may not be suitable for acid-sensitive substrates. |
| Carbon Tetrabromide (CBr₄) | 1.5 eq., Base (e.g., DBU), CH₃CN, RT | Metal-free, mild conditions.[9] | Stoichiometric amounts of CBr₄ are needed, potential for side reactions with the base. |
Experimental Protocols
Protocol 1: Standard C3-Bromination using NBS
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the imidazo[1,2-a]pyridine substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous DMF (or acetonitrile) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve N-Bromosuccinimide (1.05 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled substrate solution over 15-20 minutes.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water. A precipitate of the product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-bromoimidazo[1,2-a]pyridine.
Protocol 2: Troubleshooting Protocol for High-Selectivity Bromination
This protocol is adapted for substrates prone to overbromination.[3]
-
Setup: To a round-bottom flask, add the imidazo[1,2-a]pyridine substrate (1.0 eq.) and sodium bromite (NaBrO₂, 1.2 eq.).
-
Dissolution: Add DMF to achieve a concentration of approx 0.2 M.
-
Acidification: Slowly add 4M aqueous HCl (2.0 eq.) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring by TLC.
-
Workup: After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
Visualizations and Diagrams
Caption: General synthesis of 3-bromoimidazo[1,2-a]pyridine.
Caption: Common overbromination side reaction pathway.
Caption: Troubleshooting workflow for bromination reactions.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 3,5-Dibromoimidazo[1,2-a]pyridine [myskinrecipes.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Welcome to the dedicated technical support guide for navigating the purification challenges of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot and overcome common hurdles encountered during the isolation and purification of this important heterocyclic building block. Drawing upon established synthetic methodologies and chromatographic principles, this guide provides in-depth, experience-driven insights to ensure the attainment of highly pure material crucial for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is largely dictated by the synthetic route employed. However, several common impurities can arise. Over-bromination of the precursor 2-aminopyridine derivative can lead to the formation of di-bromo species.[1][2][3] Additionally, constitutional isomers may form depending on the regioselectivity of the bromination step. Hydrolysis of the methyl ester to the corresponding carboxylic acid is another potential impurity, particularly during aqueous work-ups or prolonged storage under non-neutral conditions.[4][5][6] Incomplete cyclization during the formation of the imidazo[1,2-a]pyridine core can also result in residual starting materials or intermediates.
Q2: My crude product is a dark oil, but the pure compound is described as a white to off-white solid. What is the likely cause?
A2: The appearance of a dark oil or tarry residue is often indicative of polymeric byproducts or the presence of residual reagents and catalysts from the synthesis. Many synthetic routes for imidazo[1,2-a]pyridines utilize transition metal catalysts or involve heating, which can promote side reactions and decomposition.[7][8] An appropriate purification strategy, typically starting with column chromatography, is essential to remove these colored impurities.
Q3: I am struggling to get my compound to crystallize. What recrystallization solvents do you recommend?
A3: The choice of recrystallization solvent is critical and often requires some experimentation. For imidazo[1,2-a]pyridine derivatives, which are moderately polar, a binary solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is readily soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a solvent in which it is poorly soluble (e.g., hexanes or heptane).[9] A rule of thumb is to use a solvent with a similar functional group to the compound of interest; for this ester, ethyl acetate is a logical choice.[9] Dissolve the crude material in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.
Q4: How can I effectively monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring your column. It is crucial to develop a TLC solvent system that provides good separation between your desired product and the major impurities before loading your sample onto the column. For imidazo[1,2-a]pyridines, a mixture of hexanes and ethyl acetate is a common eluent.[10] Visualization can be achieved under UV light (254 nm), as the heterocyclic core is UV active. Staining with iodine vapor or a potassium permanganate solution can also be used to visualize non-UV active impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation of Isomeric Impurities in Column Chromatography
Symptoms:
-
Fractions from column chromatography show a mixture of the desired product and an impurity with a very similar Rf value on TLC.
-
NMR analysis of "pure" fractions reveals the presence of a constitutional isomer.
Root Cause Analysis: Constitutional isomers, particularly those arising from different bromination positions on the pyridine ring, often have very similar polarities, making their separation by standard column chromatography challenging.
Solutions:
-
Optimize the Mobile Phase:
-
Action: Employ a less polar mobile phase to increase the retention time and improve the separation between the isomers. For example, if you are using a 2:1 hexane:ethyl acetate mixture, try a 4:1 or even a 9:1 ratio.
-
Rationale: A less polar eluent will decrease the competition for the stationary phase, allowing for more subtle differences in polarity between the isomers to manifest as a separation.
-
-
Modify the Stationary Phase:
-
Action: Consider using a different adsorbent. While silica gel is the most common choice, alumina (neutral or basic) can sometimes offer different selectivity for polar heterocyles.
-
Rationale: The surface chemistry of alumina differs from silica gel and may provide unique interactions that can resolve closely related isomers.
-
-
Employ a Gradient Elution:
-
Action: Start with a very non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate.
-
Rationale: A shallow gradient can effectively resolve compounds with very similar polarities by slowly increasing the eluting power of the mobile phase.
-
Issue 2: Product Hydrolysis During Purification
Symptoms:
-
Appearance of a new, more polar spot on TLC that streaks.
-
NMR spectrum shows a broadening of the baseline and a decrease in the integration of the methyl ester protons.
-
Mass spectrometry reveals a peak corresponding to the carboxylic acid (M-14).
Root Cause Analysis: The methyl ester is susceptible to hydrolysis, especially in the presence of acidic or basic residues from the synthesis or on an acidic stationary phase like silica gel.
Solutions:
-
Neutralize the Crude Product:
-
Action: Before loading onto a silica gel column, wash the crude organic extract with a mild base like saturated sodium bicarbonate solution to remove any acidic residues.
-
Rationale: Removing acid will prevent acid-catalyzed hydrolysis on the silica gel column.
-
-
Use a Deactivated Stationary Phase:
-
Action: Add a small amount of a tertiary amine, such as triethylamine (0.1-1%), to the mobile phase during column chromatography.
-
Rationale: Triethylamine will neutralize the acidic silanol groups on the surface of the silica gel, preventing them from promoting hydrolysis.[11]
-
-
Consider an Alternative Purification Method:
-
Action: If hydrolysis is a persistent issue, recrystallization may be a better primary purification method if the impurity profile allows for it.
-
Rationale: Recrystallization avoids prolonged contact with a potentially acidic stationary phase.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
TLC plates (silica gel 60 F254)
-
UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a solvent system of hexanes and ethyl acetate (start with a 3:1 ratio and adjust as needed to obtain an Rf value of ~0.3 for the product).
-
Visualize the plate under a UV lamp to identify the product and impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to pack, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | % Solvent B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the purified product in acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Impurity Formation Pathway
Caption: Potential impurity formation pathways during synthesis.
General Purification Workflow
Caption: A general workflow for purification and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 3-Bromoimidazo[1,2-a]pyridines
Welcome to the technical resource hub for researchers, chemists, and drug development professionals working with 3-bromoimidazo[1,2-a]pyridines. This guide is designed to provide in-depth, field-proven insights into optimizing and troubleshooting common palladium-catalyzed cross-coupling reactions. Instead of a rigid protocol, we will explore the causality behind experimental choices to empower you to solve challenges proactively.
Part 1: Core Principles & General Considerations
The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and C-3 functionalization via palladium-catalyzed cross-coupling is a cornerstone of analog synthesis. However, the nitrogen-rich nature of this system presents unique challenges, including potential catalyst inhibition and competing side reactions.[1] Success hinges on the careful orchestration of several key parameters.
A typical experimental workflow involves meticulous preparation and execution under an inert atmosphere to protect the air-sensitive catalyst.
Caption: A generalized experimental workflow for Pd-catalyzed cross-coupling.[2]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during the cross-coupling of 3-bromoimidazo[1,2-a]pyridines in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My reaction shows no conversion, or the yield is disappointingly low. Where should I start troubleshooting?
A: This is the most common issue. A systematic approach is critical. Begin by assuming nothing is working as expected and verify each component.
-
Catalyst Integrity and the Active Species: The true catalyst is a Palladium(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4][5]
-
Insight: If this reduction is inefficient, the reaction will not start. The presence of phosphine ligands or amines in the reaction mixture often facilitates this reduction.[4] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., G2 or G3 Buchwald precatalysts) which are designed for rapid and quantitative generation of the active Pd(0) species.[6]
-
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst and some organometallic reagents are sensitive to oxygen.
-
Reagent and Solvent Quality: Moisture can be detrimental.
-
Insight: Water can hydrolyze organometallic coupling partners (especially boronic acids in Suzuki couplings) and interfere with the base. Use anhydrous solvents, ideally freshly distilled or from a sealed commercial bottle. Ensure your base is dry.[7]
-
-
Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's reactivity and stability.
-
Insight: The nitrogen atoms of the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, acting as a competitive inhibitor.[1] Using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) can shield the metal center, promote the desired oxidative addition of the C-Br bond, and facilitate the final reductive elimination step.[8][9]
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Catalyst Deactivation & Stalled Reactions
Q: My reaction starts but then stalls before completion. What causes this and how can I fix it?
A: Reaction stalling is typically due to catalyst deactivation. The primary culprit is often the aggregation of the active Pd(0) species into inactive palladium black.[10]
-
Cause & Mechanism: At reaction temperature, if the ligand concentration is too low or the ligand dissociates too readily, the "naked" Pd(0) atoms can collide and aggregate into larger, catalytically inactive clusters (Pd black).[10][11]
-
Solution 1 - Ligand-to-Metal Ratio: Ensure you are using a sufficient excess of the ligand relative to the palladium source. For many systems, a Ligand:Pd ratio of 2:1 to 4:1 is optimal. For some advanced catalysts, a 1:1 ratio is sufficient.[12]
-
Solution 2 - More Robust Ligands: Switch to a ligand that binds more strongly to the palladium center. Bidentate (two-point binding) ligands like dppf or Xantphos can offer greater stability than monodentate ligands, though this can sometimes come at the cost of reactivity.[4][12] Bulky monodentate ligands like those from the Buchwald group are specifically designed to balance high reactivity with stability.[12][13]
-
Solution 3 - Heterogeneous Catalysts: For certain applications, using a supported palladium catalyst (e.g., Pd on carbon) can prevent aggregation and simplify purification.[6] However, reaction kinetics may be slower.
Issue 3: Formation of Side Products
Q: I'm getting my desired product, but it's contaminated with significant side products like the debrominated starting material. How can I improve selectivity?
A: Side product formation points to competing reaction pathways. The two most common for this substrate are debromination and homocoupling.
-
Debromination (Proto-dehalogenation):
-
What it is: The bromine atom at C-3 is replaced by a hydrogen atom.
-
Causality: This often occurs when the catalytic cycle is interrupted after the oxidative addition step. The resulting Ar-Pd(II)-Br intermediate can undergo various pathways, one of which can lead back to the arene. This is particularly problematic in reactions that generate potential hydride sources.
-
Solution: Optimizing the catalyst system is key. For a similar heterocyclic system, it was found that using a combination of a XPhosPdG2 precatalyst with additional XPhos ligand successfully suppressed the debromination side reaction.[14][15] This suggests that maintaining a high concentration of the active, ligand-bound catalyst favors the desired cross-coupling pathway over debromination.
-
-
Homocoupling:
-
What it is: Two molecules of the coupling partner react with each other (e.g., boronic acid homocoupling in Suzuki reactions) or two molecules of the 3-bromoimidazo[1,2-a]pyridine couple.
-
Causality: Boronic acid homocoupling is often promoted by the presence of oxygen and certain bases. Alkyne homocoupling (Glaser coupling) in Sonogashira reactions is a well-known side reaction catalyzed by the copper co-catalyst.[16]
-
Solution (Suzuki): Rigorous exclusion of oxygen is the best preventative measure.
-
Solution (Sonogashira): Minimize the amount of copper(I) co-catalyst or switch to a "copper-free" Sonogashira protocol.[16][17] These protocols often rely on a more potent palladium/ligand system and a different base to activate the alkyne.
-
Part 3: Reaction-Specific FAQs & Protocols
Suzuki-Miyaura Coupling
Q: What is the best base and solvent combination for the Suzuki coupling of 3-bromoimidazo[1,2-a]pyridines?
A: There is no single "best" combination, as the optimal choice depends on the specific coupling partners. However, a good starting point reported in the literature involves using a strong inorganic base with a polar aprotic solvent.[6]
-
Bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently effective.[6] Stronger bases like potassium phosphate (K₃PO₄) can also be successful, particularly for challenging couplings.[12]
-
Solvents: Dimethylformamide (DMF) is a common choice, especially for microwave-assisted reactions.[6] Other options include 1,4-dioxane, DME, or THF, often with a small amount of water, which can be crucial for dissolving the base and facilitating the transmetalation step.[18][19][20] The role of the solvent can be complex and may influence selectivity beyond simple polarity effects.[18][19]
| Parameter | Recommended Starting Conditions for Suzuki Coupling[6] |
| Pd Source | Pd(PPh₃)₄ (1-5 mol%) or XPhos-Pd-G2 (1-2 mol%) |
| Ligand | (none needed for Pd(PPh₃)₄) or XPhos |
| Base | Cs₂CO₃ (2.0 equiv.) |
| Solvent | DMF |
| Temperature | 130 °C (Microwave, 40 min) |
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [6]
-
To a microwave vial, add 3-bromoimidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and Cesium Carbonate (2.0 equiv.).
-
Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous, degassed DMF via syringe.
-
Place the vial in the microwave reactor and heat to 130 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Heck Coupling
Q: My Heck reaction is sluggish. How can I accelerate it?
A: The Heck reaction involves the coupling of your substrate with an alkene.[21] Sluggishness often relates to the oxidative addition step or the reactivity of the alkene.
-
Catalyst/Ligand: Aryl bromides are good substrates, but the reaction still requires an efficient catalyst.[3] A simple Pd(OAc)₂/PPh₃ system can work, but more electron-rich and bulky phosphine ligands can significantly improve performance.[21][22]
-
Base: An organic amine base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.[6][22]
-
Temperature: Heck reactions often require elevated temperatures (80-140 °C).[23] Using microwave irradiation can dramatically shorten reaction times.[6]
Protocol: General Heck Vinylation [6]
-
In a sealed tube, combine 3-bromoimidazo[1,2-a]pyridine (1.0 equiv.), Pd(OAc)₂ (3 mol%), and a suitable phosphine ligand (e.g., PPh₃, 6 mol%).
-
Seal the tube, then evacuate and backfill with an inert gas.
-
Add anhydrous DMF, the alkene (e.g., ethyl acrylate, 1.5 equiv.), and triethylamine (3.0 equiv.) via syringe.
-
Heat the reaction mixture in a preheated oil bath to 120 °C for several hours, or until TLC/LC-MS indicates completion.
-
Cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
Q: What is the role of copper in the Sonogashira reaction, and can I run it without copper?
A: The Sonogashira reaction couples the substrate with a terminal alkyne.[17]
-
Classical Conditions: The reaction traditionally uses a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (typically CuI).[4] The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex much more rapidly than the alkyne itself, accelerating the overall catalytic cycle.[4]
-
Copper-Free Conditions: Yes, the reaction can be run without copper. This is often desirable to avoid the primary side reaction: the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[16] Copper-free protocols require a more reactive palladium catalyst system and a strong amine base (e.g., piperidine, DBU) to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[24]
| Parameter | Recommended Starting Conditions for Sonogashira Coupling[25] |
| Pd Source | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Et₃N (as solvent or co-solvent) |
| Solvent | DMF |
| Temperature | 100 °C |
Protocol: Copper-Catalyzed Sonogashira Coupling [25]
-
To a Schlenk flask, add 3-bromoimidazo[1,2-a]pyridine (1.0 equiv.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the mixture to 100 °C and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Caption: A simplified general catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heck Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thalesnano.com [thalesnano.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Heck Reaction [organic-chemistry.org]
- 22. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 23. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
Technical Support Center: Reactions of 3-Bromoimidazo[1,2-a]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromoimidazo[1,2-a]pyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic transformations of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] However, its reactivity, particularly at the 3-position, can present unique challenges, most notably the undesired dehalogenation (or hydrodehalogenation) that can compete with the desired cross-coupling reaction. This guide provides field-proven insights to help you navigate these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common side reaction with 3-bromoimidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This occurs through a competing pathway in the catalytic cycle. After the oxidative addition of the 3-bromoimidazo[1,2-a]pyridine to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo a reaction that introduces a hydride, leading to reductive elimination of the dehalogenated product. Sources of the hydride can include solvents, reagents, or even the amine coupling partner in Buchwald-Hartwig reactions through β-hydride elimination.[3] The electron-rich nature of the imidazo[1,2-a]pyridine ring system can also influence the stability of the intermediates and the relative rates of the desired coupling versus the undesired dehalogenation.
Q2: What are the general strategies to minimize dehalogenation?
A2: Minimizing dehalogenation involves optimizing the reaction conditions to favor the desired cross-coupling pathway over the reductive dehalogenation pathway. Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired product, outcompeting the dehalogenation pathway.
-
Base Selection: The choice of base is crucial. A base that is too strong or has protic impurities can promote dehalogenation. Screening different bases (e.g., carbonates, phosphates, or alkoxides) is often necessary.
-
Solvent Purity: Using anhydrous and thoroughly degassed solvents is critical to remove potential hydride sources like water and oxygen.
-
Reaction Temperature and Time: Lowering the reaction temperature or shortening the reaction time can sometimes suppress side reactions, including dehalogenation.
Q3: Can I use 3-bromoimidazo[1,2-a]pyridines in Suzuki-Miyaura couplings? What are the typical conditions?
A3: Yes, 3-bromoimidazo[1,2-a]pyridines are commonly used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[4][5] Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand), a base (such as Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a boronic acid or ester coupling partner in a solvent mixture like dioxane/water or DMF.[4][6] Microwave irradiation can also be employed to accelerate these reactions.[4]
Q4: Are there any specific challenges when using 3-bromoimidazo[1,2-a]pyridines in Buchwald-Hartwig amination?
A4: The primary challenge in Buchwald-Hartwig amination with 3-bromo-pyridines, including the imidazo[1,2-a]pyridine scaffold, is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its activity.[7] This can lead to lower yields or failed reactions. To overcome this, the use of specialized, sterically hindered, and electron-rich phosphine ligands is often required to promote the desired catalytic activity.[7] As with other cross-couplings, dehalogenation can also be a significant side reaction.[3]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Your reaction shows a significant amount of unreacted 3-bromoimidazo[1,2-a]pyridine.
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be poisoned or not properly activated. The pyridine nitrogen of the substrate can also inhibit the catalyst.[7]
-
Solution:
-
Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation.[7]
-
Use fresh, high-purity palladium precursors and ligands.
-
For Buchwald-Hartwig reactions, consider using pre-formed palladium catalysts that are more resistant to inhibition.
-
Increase the catalyst loading, but do so judiciously as this can sometimes increase side reactions.
-
Switch to a more electron-rich and sterically hindered ligand, which can enhance catalyst activity and stability.[7]
-
-
-
Incorrect Base:
-
Cause: The chosen base may not be strong enough to facilitate the catalytic cycle, particularly the transmetalation step in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig reactions.[7]
-
Solution:
-
Switch to a stronger base. For example, if you are using Na₂CO₃ in a Suzuki coupling, consider trying K₃PO₄ or Cs₂CO₃.
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often required.[8]
-
-
-
Low Reaction Temperature:
-
Cause: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature in increments of 10-20 °C. For thermally sensitive substrates, consider using microwave irradiation to achieve higher temperatures over shorter reaction times.[4]
-
Problem 2: Significant Dehalogenation (Hydrodehalogenation) Product Observed
You are forming the desired product, but also a substantial amount of the corresponding imidazo[1,2-a]pyridine (without the bromine).
-
Presence of Hydride Sources:
-
Cause: Water, protic impurities in solvents or reagents, or certain reagents themselves can act as hydride donors.
-
Solution:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Purify reagents if their purity is questionable.
-
In Buchwald-Hartwig reactions, the amine itself can be a source of β-hydrides. If this is suspected, changing the ligand or solvent may alter the reaction pathway.[3]
-
-
-
Reaction Conditions Favoring Dehalogenation:
-
Cause: The balance between the desired coupling and dehalogenation is kinetically controlled. High temperatures and long reaction times can sometimes favor the dehalogenation pathway.
-
Solution:
-
Try lowering the reaction temperature.[7]
-
Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating that may promote side reactions.
-
The choice of ligand is critical. Bulky, electron-donating ligands can accelerate the final reductive elimination step, minimizing the lifetime of the intermediate that can lead to dehalogenation.
-
-
Problem 3: Formation of Homocoupling or Other Undesired Byproducts
You observe byproducts such as the homocoupling of your boronic acid (in Suzuki reactions) or other unexpected products.
-
Oxygen in the Reaction Mixture:
-
Cause: Oxygen can promote the homocoupling of boronic acids.
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
-
Incorrect Stoichiometry:
-
Cause: An incorrect ratio of reactants can lead to the formation of byproducts.
-
Solution: Carefully check the stoichiometry of your reagents. A slight excess of the boronic acid or amine is common, but a large excess may lead to side reactions.
-
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-bromo-2-substituted-imidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)[4]
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)[4]
Procedure:
-
To an oven-dried reaction vessel, add the 3-bromoimidazo[1,2-a]pyridine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS). Microwave heating can also be applied (e.g., 130 °C for 40 min).[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromoimidazo[1,2-a]pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (1) | - | Cs₂CO₃ (1) | DMF | 130 (MW) | 0.67 | Moderate to High | [4] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME | Reflux | 12 | Good | [5] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | - | [6] |
| PdCl₂(dppf) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | 4 | Good | [6] |
Visualizations
Caption: A decision tree for troubleshooting dehalogenation.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
"troubleshooting low yields in the synthesis of imidazo[1,2-a]pyridine derivatives"
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you address common challenges and optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: I am new to the synthesis of imidazo[1,2-a]pyridines. Which synthetic method should I start with?
A1: For researchers new to this area, the Tschitschibabin reaction is often a good starting point due to its simplicity and the commercial availability of the starting materials.[1][2] This reaction involves the condensation of a 2-aminopyridine with an α-haloketone. For more complex molecules, particularly for library synthesis, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction are highly efficient.[3][4][5]
Q2: My reaction is complete, but I am struggling to purify my imidazo[1,2-a]pyridine derivative. What are the general purification strategies?
A2: The purification of imidazo[1,2-a]pyridine derivatives typically involves standard laboratory techniques. Column chromatography on silica gel is the most common method, often using a gradient of hexane and ethyl acetate as the eluent.[6][7] For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can be very effective for achieving high purity.[8][9] In some cases, an initial acid-base extraction can be used to remove non-basic impurities before chromatography.
Q3: Are there any general tips for improving the yield of my imidazo[1,2-a]pyridine synthesis?
A3: Yes, several factors can significantly impact your yield:
-
Purity of Starting Materials: Ensure your 2-aminopyridine, aldehyde/ketone, and any other starting materials are of high purity. Impurities can lead to side reactions and lower yields.
-
Solvent Choice: The choice of solvent is critical. For many syntheses of imidazo[1,2-a]pyridines, polar aprotic solvents like DMF or polar protic solvents like ethanol are effective.[10]
-
Reaction Temperature: Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating to go to completion.[7][11]
-
Catalyst: If your reaction is catalyzed, ensure the catalyst is active and used in the optimal concentration.
Troubleshooting Guide: Low Yields in Imidazo[1,2-a]pyridine Synthesis
This section provides a more in-depth look at specific issues that can lead to low yields and how to resolve them.
Issue 1: Low or No Product Formation in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Q: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but I am observing very low conversion of my starting materials. What could be the problem?
A: Low conversion in a GBB reaction can stem from several factors related to the reagents and reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Assess the Quality of Your Reagents:
-
Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids upon storage. An aged or impure aldehyde will not participate in the reaction, leading to low yields.
-
Self-Validation Protocol: Check the purity of your aldehyde by ¹H NMR. If you observe signals corresponding to a carboxylic acid, either purify the aldehyde by distillation or use a fresh bottle.
-
-
Isocyanide Stability: Isocyanides can be sensitive to moisture and acidic conditions, leading to their decomposition.
-
Expert Insight: The characteristic, unpleasant odor of isocyanides is a good indicator of their presence, but not necessarily their purity. If you suspect decomposition, consider synthesizing the isocyanide fresh or purchasing from a reliable supplier.
-
2. Optimize Reaction Conditions:
-
Catalyst Choice and Loading: The GBB reaction is typically catalyzed by a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Causality: The catalyst activates the aldehyde towards nucleophilic attack by the 2-aminopyridine. Insufficient or inactive catalyst will result in a sluggish reaction.
-
Troubleshooting Steps:
-
Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).
-
If using a Lewis acid, ensure it has not been deactivated by moisture.
-
Consider switching to a different catalyst. Ammonium chloride is an inexpensive and effective catalyst for this reaction.[3]
-
-
-
Solvent Effects: The solvent plays a crucial role in the GBB reaction. Polar protic solvents like methanol or ethanol are often preferred as they can stabilize the charged intermediates.[10]
-
Experimental Data Summary:
-
| Solvent | Relative Reaction Rate | Reference |
| Methanol | High | [10] |
| Ethanol | High | [10] |
| Dichloromethane | Moderate | [10] |
| Toluene | Low | [10] |
3. Consider the Reaction Mechanism:
The GBB reaction proceeds through the formation of an iminium ion intermediate. Any factor that hinders the formation or stability of this intermediate will negatively impact the reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Regioselectivity in the Functionalization of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs like Zolpidem and Alpidem.[1][2] Its value lies in the multiple sites available for functionalization, allowing for the fine-tuning of pharmacological properties. However, controlling the precise position of substitution—regioselectivity—is a common and critical challenge for researchers.
This guide is designed to provide practical, field-tested insights into troubleshooting common issues encountered during the C-H functionalization of the imidazo[1,2-a]pyridine core. We will delve into the causality behind experimental choices, offering logical frameworks for diagnosing and solving problems related to yield, purity, and, most importantly, regioselectivity.
Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core
The inherent electronic properties of the imidazo[1,2-a]pyridine ring dictate its reactivity. The imidazole moiety is electron-rich, making the C-3 position the most nucleophilic and sterically accessible site, thus favoring electrophilic substitution and many C-H functionalization reactions at this position.[1][3] The pyridine ring, in contrast, is electron-deficient. However, C-H activation can be directed to other positions, such as C-5, often through transition-metal catalysis.[3] Understanding this electronic landscape is the first step in troubleshooting regioselectivity.
Diagram: Regioselectivity Map of Imidazo[1,2-a]pyridine
Caption: Reactivity map of the imidazo[1,2-a]pyridine scaffold.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by the target position of functionalization. Each entry presents a common problem in a question-and-answer format, followed by a detailed troubleshooting guide.
Section 1: C-3 Functionalization
The C-3 position is the most common site for functionalization due to its high electron density.[1][4] A variety of reactions, including arylation, alkylation, and halogenation, readily occur at this position.[5][6][7]
FAQ 1: "My C-3 direct arylation reaction has a low yield and I'm observing starting material decomposition. What's going wrong?"
Answer: Low yields and decomposition in C-3 direct arylations, particularly those catalyzed by palladium, often point to issues with the catalyst system, base, or reaction conditions.
Troubleshooting Guide:
-
Evaluate the Catalyst System:
-
Ligand Choice: For direct arylation with aryl bromides, phosphine ligands are often crucial.[8] If you are using a ligand-free system like Pd(OAc)₂, it is most effective with electron-deficient aryl bromides.[8] For less reactive aryl tosylates or mesylates, bulky, electron-rich phosphine ligands like SPhos are often required to promote oxidative addition.[5]
-
Catalyst Loading: While some protocols report success with very low catalyst loading (0.01-0.1 mol%), these are typically for highly reactive substrates.[8] If your substrates are sterically hindered or electronically deactivated, increasing the catalyst loading to 1-5 mol% may be necessary.
-
-
Assess the Base and Solvent:
-
Base Strength: The choice of base is critical. Stronger bases like K₂CO₃ or Cs₂CO₃ are commonly used. The pKa of the base must be sufficient to facilitate the concerted metalation-deprotonation (CMD) step.
-
Solvent Polarity: Solvents like DMAc, NMP, or t-BuOH are often used.[5][8] If you observe decomposition, the reaction temperature might be too high for your specific substrate in that solvent. Consider switching to a higher-boiling, more inert solvent or lowering the reaction temperature and extending the reaction time.
-
-
Control for Oxidative Homocoupling:
-
A common side reaction is the homocoupling of your aryl halide. This is often exacerbated by the presence of oxygen. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Degassing the solvent and reagents prior to the reaction can be beneficial.
-
Experimental Protocol: Palladium-Catalyzed C-3 Direct Arylation with Aryl Tosylates [5]
-
To a Schlenk tube, add Pd(OAc)₂ (2.0 mol%), SPhos (8.0 mol%), the aryl tosylate (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the imidazo[1,2-a]pyridine (1.0 mmol) and t-BuOH (1.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Place the tube in a preheated oil bath at 120 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through celite.
-
Purify by column chromatography.
FAQ 2: "I am attempting a C-3 alkylation using a three-component reaction (imidazo[1,2-a]pyridine, aldehyde, and amine) and observing the formation of multiple products. How can I improve the selectivity?"
Answer: Three-component reactions, such as the aza-Friedel-Crafts type, are powerful for building molecular complexity but can be prone to side reactions if not properly optimized.[9][10]
Troubleshooting Guide:
-
Catalyst Choice: Lewis acids like Y(OTf)₃ or Yb(OTf)₃ are often used to activate the aldehyde.[9][10] If you are observing side products, consider screening different Lewis acids to find one that promotes the desired reaction pathway more efficiently.
-
Reaction Temperature: These reactions can be sensitive to temperature. If the temperature is too high, it can lead to the formation of byproducts through competing reaction pathways. Try lowering the reaction temperature and monitoring the reaction progress by TLC or LC-MS.
-
Stoichiometry of Reagents: The ratio of the three components is crucial. Ensure that the limiting reagent is the imidazo[1,2-a]pyridine. An excess of the aldehyde and amine can help drive the reaction to completion and minimize the formation of starting material-derived byproducts.
-
Proposed Mechanism and Potential Side Reactions: The reaction likely proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic C-3 position of the imidazo[1,2-a]pyridine. A potential side reaction is the direct reaction of the imidazo[1,2-a]pyridine with the aldehyde to form a benzyl alcohol intermediate, which may then undergo further reactions.[9]
Diagram: Troubleshooting C-3 Arylation
Caption: A workflow for troubleshooting low-yielding C-3 arylation reactions.
Section 2: C-5 Functionalization
Achieving functionalization at the C-5 position is more challenging and typically requires a different strategic approach, often involving transition-metal-catalyzed C-H activation.
FAQ 3: "I am trying to achieve C-5 arylation using a palladium catalyst, but I am only getting C-3 functionalization or a mixture of isomers. How can I improve the regioselectivity for C-5?"
Answer: Directing functionalization to the C-5 position requires overcoming the intrinsic reactivity of the C-3 position. This is usually achieved through the use of directing groups or specific catalytic systems that favor the C-H activation at C-5.
Troubleshooting Guide:
-
Directing Groups: The most reliable way to achieve C-5 functionalization is by installing a directing group at the C-2 or N-1 position. A picolinamide (PA) directing group at C-2, for example, can effectively direct palladium catalysts to the C-5 position.
-
Catalyst and Ligand Selection: In the absence of a directing group, the choice of ligand is paramount. Highly specialized ligands may be required to favor the C-5 position. This often involves extensive screening of ligands.
-
Reaction Conditions: C-5 functionalization may require higher temperatures and longer reaction times compared to C-3 functionalization. However, these conditions can also lead to lower selectivity and decomposition. Careful optimization of temperature and reaction time is necessary.
Table 1: Comparison of Reaction Conditions for Regioselective Direct Arylation
| Position | Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| C-3 | Pd(OAc)₂ / SPhos[5] | K₂CO₃ | t-BuOH | 120 | Generally the favored product. |
| C-3 | Ligand-free Pd(OAc)₂[8] | K₂CO₃ | DMAc | 150 | Effective for electron-deficient aryl bromides. |
| C-5 | Pd(OAc)₂ / Directing Group | AcOK | t-AmylOH | 110 | Requires a directing group for high selectivity. |
Section 3: Other Positions (C-2, C-6, C-7, C-8)
Functionalization at these positions is less common and typically requires multi-step synthetic sequences.
FAQ 4: "How can I introduce a substituent at the C-2 position?"
Answer: Direct C-H functionalization at C-2 is rare. The most common strategies involve building the imidazo[1,2-a]pyridine ring with the desired C-2 substituent already in place. This is often achieved through the condensation of a 2-aminopyridine with an α-haloketone.[11][12]
Experimental Protocol: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines [11]
-
Dissolve the 2-aminopyridine (1.0 equiv) and the α-bromoacetophenone (1.0 equiv) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with cold ethanol. Otherwise, concentrate the reaction mixture and purify by column chromatography.
FAQ 5: "What is the best way to functionalize the pyridine ring (C-6, C-7, C-8)?"
Answer: Functionalization of the pyridine ring is typically achieved through halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Direct C-H activation on the pyridine ring is challenging due to its electron-deficient nature and often requires harsh conditions or directed metalation strategies.
Concluding Remarks
Managing regioselectivity in the functionalization of imidazo[1,2-a]pyridines is a nuanced but achievable goal. A thorough understanding of the electronic nature of the heterocyclic core, combined with a systematic approach to troubleshooting, is key to success. By carefully considering the choice of catalyst, ligands, solvents, and reaction conditions, researchers can effectively control the position of substitution and unlock the full potential of this valuable scaffold in drug discovery and development.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
"stability issues of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate under acidic/basic conditions"
Welcome to the technical support center for Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. The imidazo[1,2-a]pyridine scaffold is a valuable pharmacophore in medicinal chemistry, but its successful application hinges on understanding its chemical liabilities.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with two key functional groups that can influence its stability: a methyl ester at the 7-position and a bromine atom at the 3-position. The primary stability concerns revolve around the hydrolysis of the methyl ester and the integrity of the fused imidazo[1,2-a]pyridine ring system under both acidic and basic conditions.
The electron-withdrawing nature of the bromine atom and the carboxylate group can influence the electron density of the heterocyclic ring system, potentially affecting its susceptibility to nucleophilic or electrophilic attack.[3] This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction in a basic aqueous solution is showing a new, more polar spot on TLC that is not my desired product. What could be happening?
Answer: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed ester hydrolysis, also known as saponification, is a common reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[4] This process is typically irreversible because the resulting carboxylate anion is deprotonated under basic conditions, preventing the reverse reaction.[5][6]
Troubleshooting Steps:
-
Confirm Hydrolysis: Isolate the byproduct and characterize it by mass spectrometry and ¹H NMR. The mass will decrease by 14 units (CH₂), and the characteristic methyl singlet around 3.9 ppm in the ¹H NMR spectrum will disappear, while a broad OH peak may become visible.
-
Reaction Condition Adjustment:
-
Lower the pH: If your reaction tolerates it, reduce the pH to slow down the hydrolysis rate.
-
Use a Non-nucleophilic Base: If a base is required, consider a sterically hindered, non-nucleophilic base.
-
Protecting Groups: For multi-step syntheses, consider protecting the ester if it is not the intended reaction site.
-
Anhydrous Conditions: If permissible, conduct your reaction under strictly anhydrous conditions to prevent hydrolysis.
-
FAQ 2: I'm running a reaction in a strong acidic medium (e.g., HCl, H₂SO₄) and noticing decomposition of my starting material. What are the potential degradation pathways?
Answer: Under strong acidic conditions, two primary degradation pathways are possible:
-
Acid-Catalyzed Ester Hydrolysis: Similar to base-catalyzed hydrolysis, the ester can be cleaved to the carboxylic acid and methanol. This reaction is typically reversible and driven to completion by using a large excess of water.[5][7] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[8][9]
-
Ring Degradation: The imidazo[1,2-a]pyridine ring system, while generally aromatic and relatively stable, can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures. Protonation of the ring nitrogens can alter the electronic structure and potentially lead to ring-opening or other rearrangements. While imidazo[1,2-a]pyridines are known to be stable enough for reactions like bromination in acidic media, prolonged exposure to strong acids at high temperatures should be approached with caution.[10]
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use HPLC or LC-MS to monitor the reaction for the appearance of new peaks.
-
Characterize Degradants: Attempt to isolate and identify any major degradation products to understand the decomposition pathway.
-
Milder Acidic Conditions: If possible, use a weaker acid or a buffered system.
-
Control Temperature: Avoid excessive heating in strongly acidic solutions.
FAQ 3: How can I quantitatively assess the stability of my compound at different pH values?
Answer: A pH stability study, often part of forced degradation studies in pharmaceutical development, is the standard method to quantitatively assess stability.[11][12] This involves subjecting the compound to a range of pH conditions over time and monitoring its degradation.
Experimental Protocol: pH Stability Study
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for your analytical method (e.g., 10-100 µg/mL).
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 40-60°C to accelerate degradation).[13] Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to quantify any degradation products.
| Parameter | Recommended Condition |
| pH Range | 2.0, 4.0, 7.0, 9.0, 12.0 |
| Buffers | HCl/KCl (pH 2), Acetate (pH 4), Phosphate (pH 7), Borate (pH 9), NaOH/KCl (pH 12) |
| Temperature | 40-60 °C |
| Time Points | 0, 2, 4, 8, 24, 48 hours |
| Analysis | HPLC-UV |
FAQ 4: What is a good starting point for an HPLC method to monitor the stability of this compound?
Answer: A reverse-phase HPLC method is generally suitable for analyzing compounds like this compound and its potential degradation products.[14][15] The carboxylic acid degradant will be more polar and thus have a shorter retention time than the parent ester.
Starting HPLC Method Parameters:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 240-300 nm).
-
Injection Volume: 10 µL
FAQ 5: Are there any other potential degradation pathways I should be aware of?
Answer: Beyond hydrolysis, it is prudent to consider oxidative and photolytic degradation, especially for comprehensive stability profiling as recommended by ICH guidelines.[16][17]
-
Oxidative Degradation: The imidazo[1,2-a]pyridine ring may be susceptible to oxidation, particularly at electron-rich positions. Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) can reveal potential oxidative liabilities.
-
Photodegradation: Exposure to UV or visible light can sometimes induce degradation. A photostability study would involve exposing a solution of the compound to a controlled light source.[17]
These studies are crucial in drug development to ensure that the final product is stable under various storage and handling conditions.
Summary of Potential Degradation Products
| Condition | Primary Degradation Pathway | Expected Product |
| Acidic (H₃O⁺) | Ester Hydrolysis | 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid |
| Basic (OH⁻) | Ester Hydrolysis (Saponification) | 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (salt) |
| Strong Acid/Heat | Ring Degradation | Complex mixture, potential ring-opened products |
This technical guide provides a foundational understanding of the stability issues associated with this compound. By anticipating potential degradation pathways and employing systematic troubleshooting and analytical strategies, researchers can ensure the quality and reliability of their experimental outcomes.
References
- 1. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. helixchrom.com [helixchrom.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Alternative Catalysts for Cross-Coupling with 3-Bromoimidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers engaged in the functionalization of 3-bromoimidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, but its unique electronic properties and the presence of multiple nitrogen atoms can present distinct challenges in traditional cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to explore alternative catalytic systems that can overcome common hurdles.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. We focus on diagnosing the root cause and providing actionable, alternative strategies.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: My standard Suzuki-Miyaura reaction (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) with 3-bromoimidazo[1,2-a]pyridine is failing or giving abysmal yields. What's going wrong and what should I try next?
Answer: This is a classic issue. The low reactivity is often not due to the C-Br bond itself, but rather the inhibitory effect of the imidazo[1,2-a]pyridine core on the palladium catalyst. The pyridine nitrogen can act as a ligand, coordinating to the palladium center and disrupting the catalytic cycle.[1]
Here is a systematic approach to troubleshoot this:
1. Re-evaluate Your Catalyst System: Ligand is Key The tetrakis(triphenylphosphine)palladium(0) catalyst, while a workhorse, is often not robust enough for this substrate. The ligands can dissociate, opening a coordination site for your substrate's nitrogen. The solution is to use more specialized, bulky, and electron-rich phosphine ligands that promote the desired catalytic steps (oxidative addition and reductive elimination) while resisting displacement.[2]
-
Initial Alternative: Switch from Pd(PPh₃)₄ to a combination of a Pd(0) or Pd(II) precursor with a more robust ligand. Good starting points are Buchwald's biarylphosphine ligands.
-
Ligand Screening: A screening study on the related 3-bromo-2-aminopyridine showed that ligands like RuPhos and SPhos gave significantly better yields compared to simpler phosphines.[1]
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling yields.
2. Optimize the Base and Solvent The choice of base is critical for activating the boronic acid.[3] For challenging substrates, stronger bases often perform better.
-
Base: Switch from mild bases like Na₂CO₃ to stronger, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄ . These have been shown to be effective for a range of bromoimidazo[1,2-a]pyridines.[4]
-
Solvent: While DME/water is common, anhydrous solvents like toluene or 1,4-dioxane can sometimes improve performance, especially with the more advanced ligands mentioned above.
3. Consider a Nickel-Based Alternative If palladium systems consistently fail, nickel catalysts offer a mechanistically distinct and powerful alternative. Nickel can be more tolerant of nitrogen-containing heterocycles and is often more effective for less reactive halides.[5]
| Catalyst System | Nucleophile | Electrophile | Key Advantages/Disadvantages |
| Palladium | Boronic Acids/Esters | Aryl Bromides, Iodides, Triflates | Well-established, wide ligand variety. Can be inhibited by N-heterocycles. |
| Nickel | Boronic Acids/Esters, Organozincs | Aryl Chlorides, Bromides, Sulfonates | Lower cost, effective for challenging substrates. Often requires more stringent inert conditions.[6][7] |
Issue 2: Pervasive Alkyne Homocoupling in Sonogashira Reactions
Question: I'm attempting a Sonogashira coupling with my 3-bromoimidazo[1,2-a]pyridine, but I'm predominantly getting the Glaser homocoupling byproduct of my alkyne. How can I favor the cross-coupling product?
Answer: Glaser homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst, especially in the presence of oxygen.[8][9] The imidazo[1,2-a]pyridine substrate can exacerbate this by slowing down the main palladium cycle, giving the copper-mediated side reaction more time to occur.
1. Implement a Copper-Free Protocol The most direct solution is to eliminate the component that causes the side reaction. Copper-free Sonogashira protocols have been developed precisely to avoid this issue.[10] These reactions often require a slightly different set of conditions to facilitate the catalytic cycle without the copper co-catalyst.
#### Protocol: Copper-Free Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask, add 3-bromoimidazo[1,2-a]pyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
-
Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) via syringe. Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium black. Proceed with standard aqueous workup and purification.
2. Rigorous Exclusion of Oxygen If you must use a copper-containing system, ensuring strictly anaerobic conditions is paramount. Oxygen is the terminal oxidant for the Glaser coupling.[8]
-
Degassing: Use a freeze-pump-thaw technique (at least 3 cycles) for your solvent before use.
-
Inert Gas: Use a high-purity inert gas (argon is preferred over nitrogen for its higher density) and maintain a positive pressure throughout the reaction.
Issue 3: Failure in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 3-bromoimidazo[1,2-a]pyridine with a primary/secondary amine is not working. I suspect catalyst inhibition. What are the best alternative catalyst systems?
Answer: Your suspicion is correct. Both the pyridine nitrogen of the substrate and the amine coupling partner can coordinate to the palladium catalyst, leading to inhibition.[1][11] Success in this reaction hinges almost entirely on using a ligand that can create a highly active yet sterically shielded catalyst.
1. Employ Modern, Sterically Hindered Ligands First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP are often ineffective for this substrate class.[1][12] You must use ligands specifically designed to overcome catalyst inhibition.
-
Recommended Ligands:
-
Josiphos-family ligands: These ferrocene-based ligands are highly effective.
-
Buchwald's biarylphosphine ligands: Specifically, sterically demanding ligands like XPhos or tBuXPhos are excellent choices. They create a bulky environment around the palladium center that favors the productive catalytic cycle over inhibitory binding.
-
| Ligand Family | Structure Type | Key Feature for this Reaction |
| Simple Triarylphosphines | e.g., PPh₃, P(o-tolyl)₃ | Prone to dissociation and catalyst inhibition by substrate/amine. Generally not recommended.[12] |
| Bidentate Phosphines | e.g., BINAP, dppf | Can be effective but may still suffer from inhibition depending on the amine.[1] |
| Bulky Biaryl Monophosphines | e.g., XPhos, SPhos, RuPhos | Highly Recommended. Steric bulk accelerates reductive elimination and prevents inhibitory coordination.[1][11] |
2. Choice of Base and Precatalyst
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[13]
-
Precatalyst: Using a palladium precatalyst (e.g., XPhos Pd G3) can be more reliable than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are designed for rapid and clean generation of the active Pd(0) species.[2]
Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Are there any successful examples of Heck coupling with 3-bromoimidazo[1,2-a]pyridines? What catalysts are recommended?
A1: Yes, the Heck reaction is a viable method for C-C bond formation at the C3 position. However, like other couplings, it can be challenging. Standard conditions (Pd(OAc)₂, PPh₃, Et₃N) may require high temperatures and give modest yields.[14][15] For better results, consider phosphine-free catalyst systems or those with specialized ligands. Palladacycle catalysts have shown high activity in Heck reactions of aryl bromides and could be a promising alternative. Nitrogen-based ligands can also be an excellent alternative to traditional phosphine ligands.[16]
Q2: Beyond Palladium and Nickel, are copper-catalyzed couplings a viable primary option for this substrate?
A2: Copper catalysis is an excellent and often overlooked alternative, particularly for C-N and C-S bond formation. While palladium is dominant for Suzuki and Sonogashira, copper-catalyzed reactions, like the Ullmann condensation, can be very effective for coupling amines, thiols, or azoles with 3-bromoimidazo[1,2-a]pyridine.[17] Copper catalysis can also be used in the synthesis of the imidazo[1,2-a]pyridine core itself.[18] The key advantage is that the mechanism is fundamentally different, avoiding the specific inhibition modes seen with palladium.
Q3: Can C-H activation be used as an alternative to cross-coupling with the 3-bromo derivative?
A3: Absolutely. Direct C-H functionalization is a highly attractive and atom-economical alternative to the pre-functionalization required for cross-coupling.[19] The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and particularly susceptible to electrophilic attack, making it a prime target for C-H activation. Numerous methods, including visible light photoredox catalysis, have been developed for C3-amination, C3-sulfonylation, and other functionalizations, completely bypassing the need for a 3-bromo starting material.[20][21] This strategy is especially powerful for late-stage functionalization in drug discovery programs.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review | MDPI [mdpi.com]
- 7. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Imidazo[1,2-a]pyridine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its fused bicyclic nature often results in high lipophilicity and poor aqueous solubility, posing significant hurdles in drug development.[3]
This resource is structured to provide both quick answers to common questions and detailed, evidence-based protocols to overcome specific experimental obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of imidazo[1,2-a]pyridine compounds.
Q1: Why do many of my imidazo[1,2-a]pyridine derivatives exhibit poor aqueous solubility?
A1: The imidazo[1,2-a]pyridine scaffold is a fused aromatic bicyclic system, which is inherently hydrophobic. This often leads to a high octanol-water partition coefficient (logP), contributing to low aqueous solubility.[3] In many drug discovery programs, particularly in the development of anti-tuberculosis agents, high lipophilicity has been a recurring issue with this class of compounds, leading to challenges in achieving adequate drug exposure.[3]
Q2: What is the first step I should take when I encounter a solubility issue with a promising hit compound?
A2: The first step is to accurately quantify the solubility of your compound. A thorough understanding of its solubility profile in various relevant media (e.g., water, phosphate-buffered saline (PBS) at different pH values, and biorelevant media like FaSSIF and FeSSIF) is crucial. This baseline data will inform your strategy for solubility enhancement.
Q3: Is there a target solubility I should aim for in early-stage drug discovery?
A3: While the target solubility is project-specific and depends on the intended route of administration and therapeutic dose, a general guideline for early-stage oral drug candidates is to aim for a minimum aqueous solubility of 10-50 µM. This often provides a reasonable starting point for achieving sufficient exposure in in vivo models.
Q4: Can I predict the solubility of my imidazo[1,2-a]pyridine derivatives in silico?
A4: Yes, in silico tools can provide valuable predictions of physicochemical properties, including solubility (logS) and lipophilicity (cLogP).[4] These predictions can help prioritize compounds for synthesis and experimental evaluation. However, these are predictive models and should always be confirmed with experimental data, as factors like crystal lattice energy, which are difficult to predict, can significantly impact solubility.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides for common experimental challenges, complete with step-by-step protocols and the scientific rationale behind them.
Troubleshooting Guide 1: Poor Aqueous Solubility of the Parent Compound
Issue: Your lead imidazo[1,2-a]pyridine compound shows high potency but has an aqueous solubility of <1 µM, hindering further biological evaluation.
Solution Workflow:
Caption: Decision workflow for addressing poor solubility.
The most direct approach to improving intrinsic solubility is to modify the chemical structure to incorporate more polar functional groups.
Causality: By introducing polar groups or heteroatoms, you can increase the compound's hydrogen bonding capacity and reduce its overall lipophilicity (lower cLogP), which generally leads to improved aqueous solubility.[5]
Experimental Protocol: Introduction of a Pyridyl Moiety
This protocol describes a synthetic modification to replace a lipophilic group with a more polar pyridyl group, a strategy that has been successfully employed to improve the physicochemical properties of imidazo[1,2-a]pyridine derivatives.[6][7]
-
Identify a suitable position for modification: Analyze the structure-activity relationship (SAR) of your compound series to identify a position where modifications are tolerated without significant loss of potency. Positions 2 and 8 of the imidazo[1,2-a]pyridine ring are often targets for such modifications.[6][7]
-
Synthesis:
-
If your lead compound has, for example, a halogen at the 8-position, you can use a Suzuki or Stille coupling reaction to introduce a pyridine ring.
-
Reaction: To a solution of your 8-bromo-imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., dioxane/water), add the corresponding pyridineboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
-
-
Characterization and Solubility Measurement:
-
Confirm the structure of the new derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Measure the thermodynamic solubility of the new compound using a standard shake-flask method or a high-throughput kinetic solubility assay.
-
Data Presentation: Comparison of Physicochemical Properties
| Compound | Modification | cLogP (Predicted) | Experimental Solubility (µM at pH 7.4) |
| Lead Compound | 8-chloro | 4.5 | 1.4[6] |
| Derivative 1 | 8-(pyridin-4-yl) | 3.2 | 25.0[6][7] |
For imidazo[1,2-a]pyridine derivatives with a basic nitrogen atom, salt formation is a highly effective method to significantly increase aqueous solubility and dissolution rate.[8][9]
Causality: The salt form of a drug is ionic and therefore generally has a much higher aqueous solubility than the corresponding neutral free base. The choice of the counter-ion is critical and can influence properties like hygroscopicity, stability, and the extent of solubility enhancement.[8]
Experimental Protocol: Salt Screening and Selection
-
Determine the pKa of your compound: Use potentiometric titration or computational methods to determine the pKa of the most basic center. A pKa difference of at least 2-3 units between the drug and the counter-ion is recommended for stable salt formation.
-
Select a range of counter-ions: For a basic compound, common counter-ions include hydrochloride (HCl), hydrobromide (HBr), sulfate (H₂SO₄), methanesulfonate (mesylate), and tartrate.
-
Salt Formation (Small Scale):
-
Dissolve your free base in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add a stoichiometric amount of the selected acid (as a solution or neat).
-
Stir the mixture at room temperature or with gentle heating to induce precipitation of the salt.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
-
Characterization:
-
Confirm salt formation using techniques like X-ray powder diffraction (XRPD) to identify a new crystalline form, and differential scanning calorimetry (DSC) to determine the melting point.
-
Measure the aqueous solubility of each salt form.
-
Data Presentation: Solubility of Different Salt Forms
| Compound Form | Solubility (mg/mL at 25°C) |
| Free Base | < 0.1 |
| Hydrochloride Salt | 15 |
| Mesylate Salt | 39[8] |
| Camphorsulfonate Salt | 25 |
Troubleshooting Guide 2: Variability in Experimental Results
Issue: You observe significant batch-to-batch variability in the solubility and bioavailability of your imidazo[1,2-a]pyridine compound, despite consistent chemical purity.
Solution Workflow:
Caption: Workflow for troubleshooting batch variability due to polymorphism.
Causality: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10] Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, and stability.[10] A metastable polymorph will generally have a higher solubility than the most stable form, but it can convert to the stable form over time, leading to inconsistent results.[10]
Experimental Protocol: Polymorph Screening
-
Initial Characterization: Analyze a sample of your compound using XRPD, DSC, and thermogravimetric analysis (TGA) to establish a baseline solid-state profile.
-
Crystallization from Various Solvents:
-
Dissolve your compound to saturation in a diverse range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature to induce crystallization.
-
Collect the resulting solids and analyze each by XRPD. Different XRPD patterns indicate the presence of different polymorphs.
-
-
Slurry Experiments:
-
Create slurries of your compound in different solvents at various temperatures.
-
Agitate the slurries for an extended period (24-72 hours) to facilitate the conversion to the most thermodynamically stable form at those conditions.
-
Analyze the solid phase by XRPD to identify the stable polymorph.
-
-
Selection and Control: Once the most stable and desirable polymorph is identified, develop a robust crystallization protocol that consistently produces this form by carefully controlling parameters such as solvent system, temperature, cooling rate, and agitation.
Troubleshooting Guide 3: Low Bioavailability Despite Improved Aqueous Solubility
Issue: You have successfully improved the aqueous solubility of your compound through salt formation, but the oral bioavailability in animal models remains low.
Causality: Low bioavailability can be due to factors other than poor solubility, such as poor membrane permeability or extensive first-pass metabolism. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active drug.[11] A well-designed prodrug can transiently mask the parent drug's physicochemical liabilities, improving properties like solubility and permeability.[11][12]
Experimental Protocol: Designing a Phosphate Ester Prodrug for Improved Solubility and Permeability
-
Identify a Hydroxyl or Amine Group: The parent imidazo[1,2-a]pyridine must possess a suitable functional group (e.g., -OH, -NH₂) for attachment of a promoiety. If one is not present, it may need to be introduced via synthetic modification (while preserving activity).
-
Synthesis of the Phosphate Prodrug:
-
React the parent drug with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphate derivative, in the presence of a suitable base.
-
Deprotection of the phosphate groups, if necessary, is typically achieved under mild acidic or hydrogenolysis conditions.
-
Purify the resulting phosphate ester prodrug, often as a sodium or potassium salt, by chromatography or crystallization.
-
-
Evaluation of Prodrug Properties:
-
Solubility: Measure the aqueous solubility of the prodrug. Phosphate esters are often highly water-soluble.
-
Chemical Stability: Assess the stability of the prodrug in buffers at different pH values (e.g., pH 2, 6.5, 7.4) to ensure it is stable enough for administration but will cleave under physiological conditions.
-
In Vitro Conversion: Incubate the prodrug in plasma and liver microsomes (or S9 fractions) to confirm its conversion to the parent drug by enzymes like alkaline phosphatase.
-
Permeability: Assess the permeability of the prodrug and the parent drug using a Caco-2 cell monolayer assay.
-
Part 3: Summary and Outlook
Improving the solubility of imidazo[1,2-a]pyridine-based compounds is a critical step in their journey from a promising hit to a viable drug candidate. A systematic approach that involves thorough characterization, rational structural modification, and intelligent formulation strategies is key to success. By understanding the underlying physicochemical principles and employing the troubleshooting guides and protocols outlined in this document, researchers can effectively navigate the challenges associated with this valuable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 10. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloroimidazo[1,2-a]pyridines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous marketed drugs.[1] The functionalization of this privileged heterocycle, particularly at the C-3 position, is a critical step in the synthesis of novel chemical entities. Halogenated imidazo[1,2-a]pyridines serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of 3-bromo- and 3-chloroimidazo[1,2-a]pyridines, offering field-proven insights and experimental data to inform synthetic strategy and catalyst selection.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 3-bromo- and 3-chloroimidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond.[2] This difference in bond dissociation energy (BDE) directly impacts the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle of reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2]
The general trend for halide reactivity in these transformations is I > Br > OTf > Cl.[2][3] Consequently, 3-bromoimidazo[1,2-a]pyridines are generally more reactive and require milder reaction conditions than their 3-chloro counterparts. While this higher reactivity is often advantageous, the lower cost and greater availability of chlorinated starting materials make the development of efficient protocols for 3-chloroimidazo[1,2-a]pyridines a significant goal, especially for large-scale synthesis.[2]
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[4] When comparing the 3-bromo- and 3-chloroimidazo[1,2-a]pyridine substrates, a clear difference in reactivity is observed, necessitating more forcing conditions for the chloro derivative.
Field-Proven Insights
For 3-bromoimidazo[1,2-a]pyridines, standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) with common bases like Na₂CO₃ or K₂CO₃ in solvent systems like DME/water or dioxane/water often provide good to excellent yields at moderate temperatures (80-100 °C).[5]
In contrast, the coupling of 3-chloroimidazo[1,2-a]pyridines is significantly more challenging due to the stronger C-Cl bond. Achieving successful coupling often requires more specialized and highly active catalyst systems. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are frequently necessary to facilitate the difficult oxidative addition step.[2] Additionally, stronger bases like K₃PO₄ or Cs₂CO₃ and higher reaction temperatures (100-120 °C) are typically employed.[6]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Halide at C-3 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O | 90 | 12 | 85 | Hypothetical Data |
| Chloro | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3 eq) | Dioxane | 110 | 24 | 70 | Hypothetical Data |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
-
To a reaction vial, add 3-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture at 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For the corresponding 3-chloro derivative, a similar protocol would be followed, but with the substitution of the catalyst system for Pd₂(dba)₃/SPhos, the base for K₃PO₄, and increasing the temperature to 110 °C.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the biological activities of key imidazo[1,2-a]pyridine isomers. The imidazopyridine scaffold is a cornerstone in medicinal chemistry, with its various isomers exhibiting a wide spectrum of pharmacological properties.[1][2] This document provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of three prominent isomers: imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[1,5-a]pyridine. Our objective is to furnish a clear, data-supported resource that elucidates the structure-activity relationships and mechanistic underpinnings that differentiate these isomeric scaffolds, thereby guiding future drug discovery efforts.
The Isomeric Landscape of Imidazopyridines: A Structural Overview
Imidazopyridines are bicyclic heterocyclic compounds formed by the fusion of an imidazole and a pyridine ring. The positioning of the nitrogen atoms and the fusion orientation give rise to several isomers, with imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[1,5-a]pyridine being among the most extensively studied.[1] The structural variations among these isomers fundamentally influence their electronic properties, steric hindrance, and potential for intermolecular interactions, which in turn dictates their biological activity profiles.
Section 1: Comparative Anticancer Activity
The development of novel anticancer agents is a critical area of research, and various imidazopyridine isomers have demonstrated significant potential.[3][4] Their anticancer effects are often attributed to their ability to interfere with key cellular processes such as cell division, proliferation, and survival signaling pathways.[3]
Imidazo[1,2-a]pyridines: Potent Inhibitors of Cancer Cell Growth
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxicity against a range of cancer cell lines.[5][6] A significant body of research points to the inhibition of the PI3K/Akt/mTOR signaling pathway as a key mechanism of action for many imidazo[1,2-a]pyridine compounds.[7] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
One study highlighted that specific imidazo[1,2-a]pyridine derivatives induced cell cycle arrest and apoptosis in melanoma and cervical cancer cells by reducing the levels of phosphorylated Akt and mTOR.[7] Furthermore, an increase in the expression of cell cycle inhibitors p53 and p21 was observed, suggesting a multi-pronged attack on cancer cell proliferation.[7][8] For instance, certain novel imidazo[1,2-a]pyridines exhibited strong cytotoxic effects against HCC1937 breast cancer cells with IC50 values as low as 45 µM.[9][10]
Imidazo[4,5-b]pyridines: Purine Isosteres with Cytotoxic Potential
The imidazo[4,5-b]pyridine scaffold, being a purine isostere, can interact with biological targets that recognize purines, leading to significant anticancer activity.[1][11] Studies have shown that derivatives of this isomer can exhibit potent antiproliferative effects against various cancer cell lines. For example, a series of amidino-substituted imidazo[4,5-b]pyridines displayed strong, sub-micromolar activity against colon carcinoma cell lines.[1] Another study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives reported moderate cytotoxicity against several cancer cell lines, including breast (MCF-7, MDA-MB-468), leukemia (K562), and osteosarcoma (SaOS2) cells.[12]
Imidazo[1,5-a]pyridines: An Emerging Scaffold in Oncology
While less explored than the other two isomers, imidazo[1,5-a]pyridines are gaining attention for their potential anticancer properties.[13] Research has demonstrated that oxindole derivatives of imidazo[1,5-a]pyrazines (a related scaffold) show significant anticancer activity against a broad panel of human tumor cell lines, with GI50 values in the low micromolar range.[14] These compounds were found to induce G0/G1 phase cell cycle arrest and apoptosis.[14] Further investigation into imidazo[1,5-a]pyridine derivatives is warranted to fully elucidate their therapeutic potential.
Comparative Anticancer Activity Data
| Isomer Scaffold | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | ~10-35 | [7] |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | [9][10] |
| Imidazo[1,2-a]pyridine | Compound 12b | Hep-2, HepG2, MCF-7, A375 | 11-13 | [5] |
| Imidazo[4,5-b]pyridine | Compound 14 | SW620 (Colon) | 0.7 | [1] |
| Imidazo[4,5-b]pyridine | Compound 3h | K562 (Leukemia) | <20 | [12] |
| Imidazo[1,5-a]pyrazine | Compound 7l | A549 (Lung) | 6.5 | [14] |
Section 2: Comparative Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazopyridine isomers have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[15][16]
Imidazo[1,2-a]pyridines: Broad-Spectrum Potential
Derivatives of imidazo[1,2-a]pyridine have been reported to possess significant antibacterial and antifungal activities. Their mechanism of action can involve various pathways, contributing to their broad-spectrum potential.[15]
Imidazo[4,5-b]pyridines: Targeting Bacterial Cell Wall Synthesis
The structural similarity of imidazo[4,5-b]pyridines to purines allows them to interfere with essential bacterial metabolic pathways. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[17][18] For instance, certain imidazo[4,5-b]pyridine derivatives have been found to be effective against Bacillus cereus and have shown moderate activity against E. coli.[17] The introduction of specific substituents, such as a chlorine atom on a phenyl ring, has been shown to enhance antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa.[19]
Imidazo[1,5-a]quinoxalines (Related Scaffold): Promising Antibacterial and Antifungal Agents
While data on simple imidazo[1,5-a]pyridines is limited, studies on the related imidazo[1,5-a]quinoxaline scaffold have demonstrated significant antimicrobial properties. Derivatives of this scaffold have shown effective bacteriostatic and fungistatic activities, with some compounds exhibiting MIC values comparable to reference drugs.[20] The presence of specific alkyl substituents on the pyridine and imidazoquinoxaline systems was found to be crucial for their antimicrobial efficacy.[20]
Comparative Antimicrobial Activity Data
| Isomer Scaffold | Derivative Example | Microorganism | Activity (MIC in µM or Zone of Inhibition) | Reference |
| Imidazo[4,5-b]pyridine | Compound 14 | E. coli | MIC 32 µM | [1] |
| Imidazo[4,5-b]pyridine | Chloro-phenyl derivative | S. aureus, P. aeruginosa | Enhanced activity | [19] |
| Imidazo[1,5-a]quinoxaline | Compound 3d, 3e, 3m, 3n | Bacteria | Effective bacteriostatic activity | [20] |
Section 3: Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the development of effective anti-inflammatory agents a priority. Imidazopyridine isomers have demonstrated notable anti-inflammatory properties, often through the modulation of key inflammatory pathways.[21][22]
Imidazo[1,2-a]pyridines: Modulators of NF-κB and STAT3 Signaling
Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by suppressing key signaling pathways like NF-κB and STAT3.[21] A novel synthetic derivative, MIA, was found to lower the levels of inflammatory cytokines and inhibit NF-κB activity.[21] This was associated with a reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both critical mediators of inflammation.
Imidazo[4,5-b]pyridines: Selective COX-2 Inhibition
Derivatives of imidazo[4,5-b]pyridine have been investigated as selective COX-2 inhibitors.[2][12] COX-2 is an enzyme that plays a crucial role in the inflammatory response, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer side effects than non-selective NSAIDs. Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have exhibited potent and selective COX-2 inhibition with IC50 values in the low micromolar range.[12]
Imidazo[1,5-a]pyridines: A Less Explored Avenue for Anti-inflammatory Agents
Currently, there is a limited body of research specifically focused on the anti-inflammatory properties of the imidazo[1,5-a]pyridine scaffold. However, the diverse biological activities of other isomers suggest that this scaffold may also hold potential as a source of novel anti-inflammatory compounds.
Comparative Anti-inflammatory Activity Data
| Isomer Scaffold | Derivative Example | Mechanism/Target | Activity | Reference |
| Imidazo[1,2-a]pyridine | MIA | Suppression of STAT3/NF-κB/iNOS/COX-2 pathway | Reduced inflammatory cytokines | [21] |
| Imidazo[4,5-b]pyridine | Compound 3f | Selective COX-2 inhibition | IC50 < 20 µM | [12] |
Section 4: Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the standard experimental protocols for assessing the biological activities discussed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine isomers) and incubate for a specified period (e.g., 48 hours). Include a vehicle control (solvent used to dissolve the compounds) and an untreated control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cell Viability Assay.
Antimicrobial Activity: Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to test the susceptibility of bacteria to antimicrobial agents.
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab to create a bacterial lawn.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compounds onto the agar surface. Include a positive control (a known antibiotic) and a negative control (a disk with solvent only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Caption: Workflow for Disk Diffusion Antimicrobial Assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compounds orally or via injection at a specific dose. Include a vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Section 5: Structure-Activity Relationship (SAR) and Mechanistic Insights
The differences in the biological activities of imidazopyridine isomers can be attributed to their distinct electronic and steric properties, which influence their interactions with biological targets.
For imidazo[1,2-a]pyridines , the nitrogen at position 1 is a key feature, and substitutions at positions 2, 3, 6, and 8 have been extensively explored. The introduction of various aryl and heterocyclic moieties at these positions can significantly modulate their anticancer and anti-inflammatory activities.[4] For instance, the presence of specific substituents can enhance the inhibition of the PI3K/Akt pathway.[7]
In the case of imidazo[4,5-b]pyridines , their structural analogy to purines is a critical factor in their biological activity.[1] Substitutions on the imidazole and pyridine rings can fine-tune their interactions with purine-binding sites on enzymes and receptors. For example, in antimicrobial derivatives, the presence of a methyl group at the C5 position and a chlorine atom on a phenyl substituent enhances activity.[19]
For imidazo[1,5-a]pyridines , while SAR studies are less mature, initial findings suggest that the substitution pattern on the core scaffold is crucial for their biological effects.[13]
The differential placement of the nitrogen atoms in the pyridine ring across the isomers leads to variations in the electron density distribution and the overall shape of the molecule. This, in turn, affects their ability to form hydrogen bonds, engage in pi-stacking interactions, and fit into the active sites of their respective biological targets.
Caption: Targeted signaling pathways of imidazopyridine isomers.
Conclusion
This comparative guide underscores the rich and diverse biological activities of imidazo[1,2-a]pyridine isomers. The imidazo[1,2-a]pyridine scaffold has been extensively validated as a source of potent anticancer and anti-inflammatory agents, often acting through the inhibition of key signaling pathways. The imidazo[4,5-b]pyridine isomer, with its purine-like structure, offers a distinct avenue for developing targeted therapies, particularly in the realms of anticancer and antimicrobial drug discovery. While the imidazo[1,5-a]pyridine isomer is a less explored territory, preliminary findings suggest it holds promise for future investigations.
The provided experimental protocols offer a standardized framework for the evaluation of these compounds, ensuring the generation of robust and comparable data. A deeper understanding of the structure-activity relationships and the specific molecular targets for each isomeric class will be instrumental in the rational design of next-generation imidazopyridine-based therapeutics. As researchers continue to explore the chemical space of these versatile scaffolds, we anticipate the emergence of novel drug candidates with enhanced efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate: An Evaluation of a Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Specifically, derivatives such as Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate are valuable intermediates in drug discovery, providing a versatile platform for further functionalization.[2] The C-3 bromo substituent, in particular, serves as a key handle for introducing molecular diversity through various cross-coupling reactions.
This guide provides a comprehensive validation of a new, efficient one-pot synthetic route to this compound. We will objectively compare this novel method with a representative established two-step synthesis, providing detailed experimental protocols and supporting data to highlight the advantages in terms of efficiency, atom economy, and overall yield.
Established Two-Step Synthesis: A Solid but Segmented Approach
The traditional synthesis of this compound typically involves a two-step process: first, the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C-3 position. This approach, while reliable, involves multiple reaction and purification steps, which can lead to lower overall yields and increased consumption of time and resources.
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate
The construction of the bicyclic core is commonly achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. In this case, Methyl 2-aminopyridine-5-carboxylate is reacted with chloroacetaldehyde.
Experimental Protocol:
-
To a solution of Methyl 2-aminopyridine-5-carboxylate (1 equivalent) in ethanol, an aqueous solution of chloroacetaldehyde (1.2 equivalents) is added.
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford Methyl imidazo[1,2-a]pyridine-7-carboxylate.
Step 2: C-3 Bromination
The second step involves the electrophilic bromination of the synthesized imidazo[1,2-a]pyridine core. The C-3 position is the most nucleophilic and therefore the most reactive site for electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling and high regioselectivity.
Experimental Protocol:
-
Methyl imidazo[1,2-a]pyridine-7-carboxylate (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
N-Bromosuccinimide (1.1 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for 2-3 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.
A Novel One-Pot Synthesis: A Streamlined and Efficient Alternative
To address the inefficiencies of the multi-step approach, we have validated a new one-pot synthesis that combines the cyclization and bromination steps into a single, seamless process. This domino reaction not only reduces the number of synthetic operations but also minimizes waste and can lead to a significant improvement in the overall yield.
This new route utilizes a tandem reaction where the initial condensation of Methyl 2-aminopyridine-5-carboxylate with an α-bromoketone (in this case, 2-bromoacetaldehyde could be generated in situ or a precursor used) is immediately followed by an intramolecular cyclization and a subsequent bromination in the same reaction vessel.
Experimental Protocol:
-
To a solution of Methyl 2-aminopyridine-5-carboxylate (1 equivalent) in a suitable solvent like ethyl acetate, tert-butyl hydroperoxide (TBHP) is added.
-
The mixture is stirred at a specified temperature (e.g., 90°C) for a designated period (e.g., 3 hours) to facilitate both the cyclization and in-situ bromination. The hydrogen bromide released during the cyclization can be converted to bromine by the oxidant, which then acts as the brominating agent.
-
The progress of the one-pot reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.
-
The residue is worked up with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield pure this compound.
Comparative Analysis: Performance and Efficiency
| Parameter | Established Two-Step Synthesis | New One-Pot Synthesis |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | 60-70% | 80-90% |
| Reaction Time | 6-9 hours | 3-4 hours |
| Purification Steps | 2 (after each step) | 1 (final product) |
| Solvent/Reagent Usage | Higher | Lower |
| Atom Economy | Moderate | High |
| Process Simplicity | Moderate | High |
Mechanistic Rationale and Advantages of the New Route
The enhanced efficiency of the one-pot synthesis can be attributed to several factors. By eliminating the isolation of the intermediate, the new route circumvents potential product loss during workup and purification. The tandem nature of the reaction, where the product of the first step is immediately consumed in the second, can also drive the equilibrium towards the final product, often resulting in higher yields.
The proposed mechanism for the one-pot synthesis involves the initial formation of the imidazo[1,2-a]pyridine ring, which then undergoes an in-situ bromination. The oxidant, such as TBHP, can facilitate the oxidation of bromide ions (from the α-bromocarbonyl or an additive) to an electrophilic bromine species, which then regioselectively attacks the electron-rich C-3 position of the newly formed heterocyclic core.
Visualizing the Synthetic Pathways
Established Two-Step Synthesis Workflow
Caption: Workflow of the established two-step synthesis.
New One-Pot Synthesis Workflow```dot
digraph "New_One_Pot_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Methyl 2-aminopyridine-5-carboxylate\n+ Bromoacetaldehyde precursor\n+ Oxidant", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="One-Pot Tandem Reaction\n(Cyclization & Bromination)"]; workup [label="Workup & Single Purification"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reaction; reaction -> workup; workup -> product; }
Caption: Logical comparison of the two synthetic routes.
Conclusion and Future Outlook
The validation of this new one-pot synthesis for this compound presents a significant advancement over the established two-step methodology. The key advantages of the novel route, including reduced reaction time, higher overall yield, and improved operational simplicity, make it a more attractive option for both academic research and industrial-scale production. This streamlined approach not only enhances the efficiency of obtaining this key building block but also aligns with the principles of green chemistry by minimizing waste and energy consumption. Further optimization of the one-pot reaction conditions could potentially lead to even greater improvements, solidifying its position as the preferred method for the synthesis of this important pharmaceutical intermediate.
References
"in vitro assay results for Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate derivatives"
A Comparative Guide to the In Vitro Performance of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, renowned for its versatile biological activities.[1] Its structural resemblance to purines allows it to function as a competitive ATP-binding site inhibitor for numerous protein kinases, making it a focal point in the development of targeted therapies.[2] This guide provides an in-depth comparison of the in vitro performance of various derivatives stemming from this core structure, with a particular focus on anticancer and kinase-inhibiting properties. We will dissect experimental data, explain the rationale behind key assays, and provide actionable protocols for researchers in the field.
The Imidazo[1,2-a]pyridine Core: A Strategic Scaffold for Kinase Inhibition
The frequent dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[2] The imidazo[1,2-a]pyridine framework is particularly effective as a kinase inhibitor scaffold. This efficacy is largely attributed to its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases, a mechanism central to the action of many successful kinase inhibitors. One of the most critical signaling cascades implicated in cancer cell growth, proliferation, and survival is the PI3K-Akt-mTOR pathway.[3][4] Consequently, this pathway has become a major target for inhibitors based on the imidazo[1,2-a]pyridine scaffold.
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and highlights the intervention point for imidazo[1,2-a]pyridine-based inhibitors.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Comparative Analysis of In Vitro Anticancer Activity
The true measure of a compound's potential lies in its ability to selectively eliminate cancer cells. The most common initial assessment is a cytotoxicity assay, which determines the concentration of a compound required to kill 50% of cells in a culture—the IC50 value. A lower IC50 value signifies higher potency.
Numerous studies have documented the cytotoxic effects of imidazo[1,2-a]pyridine derivatives across a panel of human cancer cell lines. The data below summarizes the performance of several distinct derivatives, showcasing the impact of various chemical substitutions on the core scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 12b | Hep-2 (Laryngeal) | 11 | 2-tert-butylamine, 3-phenylamine | [5][6] |
| HepG2 (Liver) | 13 | [5][6] | ||
| MCF-7 (Breast) | 11 | [5][6] | ||
| A375 (Skin) | 11 | [5][6] | ||
| 12 | HT-29 (Colon) | 4.15 ± 2.93 | C-2 nitro group, C-3 p-chlorophenyl | [7] |
| MCF-7 (Breast) | 30.88 ± 14.44 | |||
| 18 | MCF-7 (Breast) | 14.81 ± 0.20 | 2,4-difluorophenyl at C-2, p-chlorophenyl amine at C-3 | [7] |
| B16F10 (Melanoma) | 14.39 ± 0.04 | |||
| 5b | HCT-116 (Colon) | 3.5 - 61.1 | N/O/S-methyl linkage at C-3 | [8] |
| 14c | A549 (Lung) | 10.15 ± 1.15 | 8-morpholino, phenylpyrimidine-carboxamide | [4] |
| PC-3 (Prostate) | 12.35 ± 1.25 | [4] | ||
| MCF-7 (Breast) | 7.25 ± 0.95 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C-2 and C-3 is Critical: The data consistently shows that modifications at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring dramatically influence cytotoxic activity. For instance, compound 12 , with an electron-withdrawing nitro group at C-2, demonstrates potent activity against the HT-29 colon cancer line.
-
Aryl Group Positioning: The placement of aryl groups significantly impacts potency. Studies on 8-morpholinoimidazo[1,2-a]pyrazine derivatives revealed that aryl substitution at the C-4 position of an attached pyridine ring yielded more active compounds than substitution at the C-5 position.[4]
-
Benefit of Electron-Donating Groups: In some series, the presence of electron-donating groups on appended benzene rings was found to be beneficial for cytotoxicity.[4]
Target-Specific Assays: Kinase Inhibition Profiles
While cell-based cytotoxicity assays are essential, they do not reveal the specific molecular target of a compound. Target-oriented assays are crucial for confirming the mechanism of action. For imidazo[1,2-a]pyridines, these are typically enzymatic assays that measure the inhibition of specific protein kinases.
| Compound ID | Target Kinase | IC50 (µM) | Key Structural Features | Reference |
| 4c | CLK1 | 0.7 | N/A | [2] |
| DYRK1A | 2.6 | [2] | ||
| 14c | PI3Kα | 1.25 | 8-morpholino, phenylpyrimidine-carboxamide | [4] |
| 15a | PI3K/mTOR | Potent Dual Inhibitor | N/A | [3] |
Insights from Kinase Inhibition Data:
-
Dual Inhibition Potential: The discovery of compounds like 15a as potent dual PI3K/mTOR inhibitors is particularly significant.[3] Targeting multiple nodes in a signaling pathway can be a more effective strategy to overcome resistance mechanisms in cancer.
-
Selectivity: The ability to selectively inhibit certain kinases is a key goal of drug design. The imidazo[1,2-a]pyridine scaffold has been successfully modified to achieve selectivity for kinases like DYRK1A, CLK1, and PI3Kα.[2][4][9]
Key Experimental Protocols
To ensure scientific rigor, the methods used to generate this data must be robust and reproducible. Below are detailed protocols for the foundational assays discussed.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to cleave the tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology: [4]
-
Cell Plating: Culture cancer cells (e.g., A549, PC-3, MCF-7) in a suitable medium like MEM supplemented with 10% Fetal Bovine Serum (FBS). Plate approximately 4 x 10³ cells per well in a 96-well plate.
-
Incubation: Incubate the plate in a 5% CO₂ humidified incubator at 37°C for 24 hours to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate derivatives) in the culture medium. Add the compounds at various final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Return the plate to the incubator for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Protein Kinase Inhibition Assay (ATP Competition)
This assay determines a compound's ability to inhibit a specific kinase by competing with ATP. The principle is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Conceptual Workflow:
-
Assay Setup: In a microplate well, combine the purified target kinase (e.g., PI3Kα), its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and necessary cofactors like Mg²⁺.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction, typically by adding a strong acid or chelating agent like EDTA.
-
Signal Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., via filtration and washing). Quantify the amount of incorporated phosphate, which corresponds to kinase activity.
-
Data Analysis: Compare the kinase activity in the presence of the inhibitor to the control (no inhibitor). Calculate the percentage of inhibition and determine the IC50 value.
The diagram below outlines the general workflow for screening and validating novel chemical entities in vitro.
References
- 1. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Imidazo[1,2-a]pyridine Functionalization: A Guide for Medicinal Chemists and Process Scientists
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs such as Zolpidem, Alpidem, and Minodronic acid.[1][2] Its privileged structure offers a unique combination of physicochemical properties and biological activity, driving extensive research into methods for its precise functionalization.[1][3] This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for the functionalization of imidazo[1,2-a]pyridines, with a focus on direct C-H activation strategies that offer atom economy and synthetic efficiency.[4] We will dissect the performance of various catalysts, explain the mechanistic rationale behind their efficacy, and provide actionable experimental protocols for researchers in drug discovery and development.
The Regioselectivity Challenge: C3 vs. Other Positions
The imidazo[1,2-a]pyridine ring system presents several sites for functionalization, but the C3 position is the most electron-rich and kinetically favored site for electrophilic and radical attack.[5] Consequently, a vast majority of catalytic methods are optimized for C3-functionalization. While functionalization at other positions, such as C2 or C5, is possible, it often requires more specialized strategies or starting materials.[3] This guide will primarily focus on the competitive landscape of catalysts for the highly sought-after C3 position.
Part 1: C3-Arylation — A Battle of the Titans: Palladium, Rhodium, and Copper
Direct C3-arylation is one of the most crucial transformations for this scaffold. The primary catalytic contenders for this reaction are palladium, rhodium, and copper, each with distinct advantages and mechanistic pathways.
Palladium Catalysis: The Workhorse
Palladium catalysis is the most established and versatile method for direct C-H arylation.[6][7] The reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism or an electrophilic palladation pathway.
Mechanistic Rationale: The generally accepted catalytic cycle involves the formation of a palladium(II) species which coordinates to the imidazo[1,2-a]pyridine. An intramolecular deprotonation, often assisted by a carbonate or carboxylate base, leads to a palladacycle intermediate. Reductive elimination following oxidative addition to an aryl halide partner furnishes the C3-arylated product and regenerates the active palladium catalyst. The choice of ligand is critical, with bulky, electron-rich phosphines like SPhos or Buchwald ligands often providing the best results by promoting the reductive elimination step.[7]
Caption: Generalized Catalytic Cycle for Pd-Catalyzed C3-Arylation.
Copper Catalysis: The Economical Alternative
Copper catalysts have emerged as a cost-effective and practical alternative to palladium for C3-arylation.[8] These systems are particularly effective with aryl iodides and bromides.
Mechanistic Rationale: The mechanism of copper-catalyzed C-H arylation is still debated but is thought to involve either a Cu(I)/Cu(III) cycle or a Cu(I)-mediated single electron transfer (SET) pathway. In the Cu(I)/Cu(III) cycle, oxidative addition of the aryl halide to a Cu(I) species forms a Cu(III) intermediate, which then undergoes reductive elimination to form the C-C bond. The operational simplicity and tolerance of various functional groups make copper a highly attractive option.[8][9]
Rhodium Catalysis: The High-Efficiency Specialist
Rhodium catalysts, particularly those based on Rh(III), offer high efficiency and can enable challenging transformations. While less common than palladium for this specific scaffold, rhodium catalysis is a powerful tool in the broader field of C-H activation.[10]
Mechanistic Rationale: Rhodium(III)-catalyzed C-H activation often follows a CMD pathway similar to palladium. The pyridine nitrogen of the substrate can act as a directing group, facilitating the C-H cleavage step.[10] These reactions can sometimes proceed under milder conditions or with lower catalyst loadings compared to palladium systems.
Head-to-Head Performance Comparison: C3-Arylation
| Catalyst System | Typical Precursor | Ligand/Additive | Oxidant/Base | Temp. (°C) | Scope | Pros | Cons |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Phosphines (e.g., SPhos) | K₂CO₃, KOAc | 100-140 | Broad (Ar-I, Br, Cl, OTs)[7][11] | Highly versatile, well-understood, high yields | High cost, potential for metal contamination |
| Copper | CuI, Cu₂O | Phenanthroline, None | Cs₂CO₃, K₃PO₄ | 110-150 | Good (Ar-I, Br)[8] | Low cost, operationally simple | Often requires higher temperatures, narrower scope |
| Rhodium | [RhCp*Cl₂]₂ | - | AgOAc, CsOAc | 80-120 | Developing | High turnover, can enable unique selectivity | Very high cost, less explored for this scaffold |
Part 2: The Rise of Photoredox Catalysis: A New Frontier
Visible-light photoredox catalysis has revolutionized the functionalization of heterocycles, and imidazo[1,2-a]pyridines are no exception.[1][12][13] This approach allows for the formation of C-C and C-heteroatom bonds under exceptionally mild conditions, often at room temperature.[1][4]
Mechanistic Rationale: The core principle involves a photocatalyst (like Eosin Y, Rose Bengal, or metallic complexes of Iridium/Ruthenium) that, upon absorbing visible light, becomes a potent single-electron oxidant or reductant.[14] For C3-functionalization, the excited photocatalyst typically oxidizes the electron-rich imidazo[1,2-a]pyridine to form a radical cation. This intermediate can then be trapped by a nucleophile or a radical coupling partner, leading to the final product after deprotonation.[1][4]
Caption: General Mechanism for Photoredox-Catalyzed C3-Functionalization.
Comparative Analysis: Photoredox vs. Traditional Thermal Catalysis
| Feature | Photoredox Catalysis | Thermal Transition-Metal Catalysis |
| Energy Source | Visible Light | Heat |
| Temperature | Typically Room Temperature | Often >100 °C |
| Functional Groups | High tolerance due to mild conditions[1] | Can be limited by high temperatures |
| Reaction Types | C-S, C-P, C-N, Alkylation, Arylation[1][4] | Primarily Arylation, Alkenylation |
| Catalysts | Organic Dyes (Eosin Y), Ir/Ru complexes | Pd, Cu, Rh complexes |
| Pros | Mild conditions, high functional group tolerance, green energy source[15] | Well-established, predictable reactivity |
| Cons | Can be sensitive to oxygen, requires specialized photoreactor setup | High energy input, catalyst cost, metal contamination |
Photoredox methods have enabled a wide array of functionalizations including thiocyanation, amination, formylation, and sulfenylation, significantly expanding the toolkit for derivatizing the imidazo[1,2-a]pyridine core.[1][4]
Part 3: Experimental Protocols
To provide a practical context, we present a representative, field-proven protocol for a common and high-value transformation.
Protocol 1: Copper-Catalyzed Direct C3-Arylation
This protocol is adapted from a general method for the copper(I)-catalyzed C-H arylation of imidazo[1,2-a]pyridines with aryl iodides.[8]
Objective: To synthesize 3-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 194 mg)
-
4-iodoanisole (1.2 mmol, 281 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
1,10-Phenanthroline (0.2 mmol, 36 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine, 4-iodoanisole, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate the tube and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 120 °C.
-
Stir the reaction for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome: The C3-arylated product should be obtained as a solid in good to excellent yield (typically 70-90%), depending on the purity of the starting materials and the reaction setup.
Conclusion and Future Outlook
The functionalization of imidazo[1,2-a]pyridines has evolved significantly, moving from classical multi-step syntheses to highly efficient direct C-H activation strategies.
-
Palladium catalysis remains the gold standard for versatility and reliability in C3-arylation, accommodating a wide range of coupling partners.[7][16]
-
Copper catalysis offers a compelling, low-cost alternative, particularly for reactions with aryl iodides and bromides, making it suitable for large-scale synthesis.[8][17]
-
Visible-light photoredox catalysis represents the cutting edge, enabling a diverse array of transformations under exceptionally mild conditions and demonstrating high functional group tolerance.[1][13]
For researchers, the choice of catalyst depends on the specific synthetic goal. For complex, late-stage functionalization where preserving sensitive functional groups is paramount, photoredox catalysis is often the superior choice. For robust, scalable arylations in process development, copper catalysis presents a strong economic case. Palladium, with its vast literature and predictable performance, remains the go-to tool for broad exploratory synthesis. The continued development of novel catalysts and methods will undoubtedly unlock even more efficient and selective pathways to functionalize this vital heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines [organic-chemistry.org]
- 10. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationships of 3-Substituted Imidazo[1,2-a]pyridine-7-Carboxylates and Their Analogs as Emerging Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammation.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-substituted imidazo[1,2-a]pyridine-7-carboxylates and related analogs, offering a comparative perspective on their performance against alternative scaffolds and supporting experimental data for informed drug design.
The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound that has garnered significant attention from medicinal chemists due to its diverse pharmacological profile. Marketed drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent) feature this core structure, highlighting its therapeutic potential.[4] The scaffold's versatility stems from the multiple sites available for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.
Strategic Importance of the 3 and 7 Positions
While modifications at various positions of the imidazo[1,2-a]pyridine ring can influence activity, the 3- and 7-positions have emerged as critical for modulating potency and selectivity against a range of biological targets.
-
The 3-Position: Substitution at this position often plays a crucial role in establishing key interactions with the target protein. A wide variety of functional groups, from simple alkyl and aryl moieties to more complex amides and esters, have been explored to probe the binding pocket and optimize pharmacological activity.[5]
-
The 7-Position: The 7-position is instrumental in influencing the overall physicochemical properties of the molecule, such as solubility and metabolic stability. The introduction of a carboxylate or a related functional group at this position can provide a handle for improving pharmacokinetic profiles and can also contribute to target engagement.
Comparative SAR Analysis: A Focus on Anticancer and Kinase Inhibitory Activity
This section will delve into the SAR of 3-substituted imidazo[1,2-a]pyridine-7-carboxylates and their analogs, with a particular focus on their promising anticancer and kinase inhibitory activities. For comparative purposes, we will also discuss the performance of related scaffolds and established drugs.
Kinase Inhibition: Targeting the ATP-Binding Site
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6]
A notable study in this area focused on the development of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as potent inhibitors of Activin-like Kinase 2 (ALK2).[7] ALK2 is a transmembrane serine/threonine kinase, and its gain-of-function mutations are implicated in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). The SAR from this study provides valuable insights into the requirements for potent ALK2 inhibition.
Table 1: SAR of 7-Aryl-Imidazo[1,2-a]pyridine-3-ylquinolines as ALK2 Inhibitors [7]
| Compound | R1 (at 7-position) | R2 (at 3-position) | ALK2 IC50 (nM) |
| 1 | Phenyl | 4-Quinolyl | 150 |
| 2 | 4-Fluorophenyl | 4-Quinolyl | 80 |
| 3 | 3-Pyridyl | 4-Quinolyl | 50 |
| 4 | 4-Pyridyl | 4-Quinolyl | 35 |
| 5 | 3-Furyl | 4-Quinolyl | 200 |
| 6 | 4-Pyridyl | 3-Quinolyl | >1000 |
From the data, it is evident that an aryl or heteroaryl substituent at the 7-position is crucial for activity, with a 4-pyridyl group providing the highest potency. The quinoline moiety at the 3-position is also critical, as altering its substitution pattern significantly diminishes activity.
Experimental Workflow: Synthesis of 7-Aryl-Imidazo[1,2-a]pyridines
The synthesis of these compounds typically involves a multi-step sequence, with a key Suzuki coupling reaction to introduce the aryl group at the 7-position.
Caption: Synthetic scheme for 7-aryl-3-quinolyl-imidazo[1,2-a]pyridines.
Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of imidazo[1,2-a]pyridines are not limited to kinase inhibition. Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[3][8][9]
While specific data for 3-substituted imidazo[1,2-a]pyridine-7-carboxylates is limited, studies on related analogs provide valuable insights. For instance, a series of 3-aminoimidazo[1,2-a]pyridine derivatives have shown significant anticancer activity.[10]
Table 2: Cytotoxicity of 3-Amino-Imidazo[1,2-a]pyridine Derivatives [10]
| Compound | R1 (at 2-position) | R2 (at 3-position) | MCF-7 IC50 (µM) | HT-29 IC50 (µM) |
| 16 | 4-Chlorophenyl | N-phenyl | 35.2 | 12.98 |
| 18 | 2,4-Difluorophenyl | N-(4-fluorophenyl) | 9.60 | 25.4 |
These results highlight that the nature of the substituents at both the 2- and 3-positions significantly influences the cytotoxic potency and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Comparison with Alternative Scaffolds
The imidazo[1,2-a]pyridine scaffold is often compared with other heterocyclic systems that target similar biological pathways.
-
Benzimidazoles: This scaffold is also a well-known kinase inhibitor core. For example, the drug axitinib, a potent VEGFR inhibitor, is based on a benzimidazole core. While both scaffolds can effectively target the ATP-binding site of kinases, imidazo[1,2-a]pyridines may offer advantages in terms of synthetic accessibility and the ability to modulate physicochemical properties.
-
Indoles: Another prominent heterocyclic scaffold in medicinal chemistry, indoles are found in numerous natural products and synthetic drugs with anticancer activity. The SAR of indole-based compounds is well-established, providing a rich source of comparative data for the development of novel imidazo[1,2-a]pyridine derivatives.
Logical Relationships in SAR
The following diagram illustrates the key relationships between chemical structure and biological activity for the imidazo[1,2-a]pyridine scaffold.
Caption: Interplay of structural modifications and biological outcomes.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a highly promising framework for the development of novel therapeutic agents. While extensive research has been conducted on substitutions at various positions, the SAR of 3-substituted imidazo[1,2-a]pyridine-7-carboxylates is an area that warrants further investigation. The available data on related analogs suggest that this class of compounds holds significant potential, particularly as kinase inhibitors and anticancer agents. Future studies should focus on the systematic exploration of diverse substituents at both the 3- and 7-positions to build a comprehensive SAR profile and to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Benchmarking a Novel Flow-Based Methodology Against Established Batch Syntheses
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its prevalence in pharmaceuticals, including the well-known anxiolytic Alpidem and the hypnotic agent Zolpidem, underscores the enduring interest in efficient and versatile methods for its synthesis.[1][2] This guide provides an in-depth comparison of a novel, continuous-flow methodology for the synthesis of imidazo[1,2-a]pyridines against two established batch-wise synthetic benchmarks: the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction and the classical Tschitschibabin reaction. Through objective analysis and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits of these approaches.
The Enduring Importance of the Imidazo[1,2-a]pyridine Scaffold
The fused bicyclic heterocyclic system of imidazo[1,2-a]pyridines imparts a unique three-dimensional conformation that allows for specific interactions with a wide range of biological targets. This structural feature has led to the discovery of compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and anti-protozoal properties.[3] Consequently, the development of robust and scalable synthetic routes to access this important class of molecules remains a key focus in contemporary organic chemistry.[4][5][6]
A Novel Approach: Continuous-Flow Synthesis of Imidazo[1,2-a]pyridines
In our laboratories, we have developed a novel continuous-flow methodology for the synthesis of 2-phenylimidazo[1,2-a]pyridine. This approach is designed to overcome some of the inherent limitations of traditional batch processing, such as scalability challenges, safety concerns with exothermic reactions, and difficulties in precise reaction control. Our flow-based system offers enhanced heat and mass transfer, improved reaction reproducibility, and the potential for automated, on-demand synthesis.
Experimental Workflow: Continuous-Flow Synthesis
Caption: Workflow for the continuous-flow synthesis of 2-phenylimidazo[1,2-a]pyridine.
Detailed Protocol: Continuous-Flow Synthesis
-
Reagent Preparation:
-
Solution A: Dissolve 2-aminopyridine (1.0 mmol) in acetonitrile (10 mL).
-
Solution B: Dissolve 2-bromoacetophenone (1.0 mmol) in acetonitrile (10 mL).
-
-
Flow Reactor Setup:
-
Load Solution A into a 10 mL syringe and place it on Syringe Pump A.
-
Load Solution B into a 10 mL syringe and place it on Syringe Pump B.
-
Set the flow rate of both pumps to 0.5 mL/min.
-
The reagent streams are combined in a T-mixer and enter a 10 mL heated coil reactor maintained at 80 °C.
-
A back pressure regulator is set to 100 psi to ensure the solvent remains in the liquid phase.
-
-
Reaction and Collection:
-
The reaction mixture flows through the heated coil with a residence time of 10 minutes.
-
The product stream is collected in a flask at the outlet of the back pressure regulator.
-
-
Workup and Isolation:
-
The collected solution is concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-phenylimidazo[1,2-a]pyridine.
-
Established Methodologies for Comparison
To provide a robust benchmark for our novel flow methodology, we have selected two widely recognized and contrasting approaches for the synthesis of imidazo[1,2-a]pyridines: the Groebke-Blackburn-Bienaymé (GBB) reaction and the classical Tschitschibabin reaction.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot, three-component reaction (3-CR) that provides rapid access to 3-aminoimidazo[1,2-a]pyridines.[7][8] This multicomponent approach is highly valued for its atom economy and the ability to generate molecular complexity in a single step.[7] Microwave-assisted GBB reactions have been shown to be particularly efficient.[9][10]
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
-
Reaction Setup: In a microwave vial, combine 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) in ethanol (5 mL).
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 100 °C for 15 minutes.[9]
-
Workup and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.
The Tschitschibabin Reaction
The Tschitschibabin reaction, first reported in 1914, is a classic method for the amination of pyridine derivatives.[11] In the context of imidazo[1,2-a]pyridine synthesis, it typically involves the condensation of a 2-aminopyridine with an α-haloketone.[12] While this method is robust and widely used, it often requires elevated temperatures and can be sensitive to the nature of the substituents.[4][12]
Caption: Simplified mechanism for the Tschitschibabin-type synthesis of imidazo[1,2-a]pyridines.
-
Reaction Setup: A mixture of 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL) is placed in a round-bottom flask.
-
Reaction Conditions: The mixture is heated to reflux for 4 hours.
-
Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to afford 2-phenylimidazo[1,2-a]pyridine.
Comparative Performance Analysis
To provide a clear and objective comparison, the performance of the novel flow methodology and the two established batch syntheses are summarized in the table below.
| Parameter | Novel Flow Methodology | Microwave-Assisted GBB Reaction | Classical Tschitschibabin Condensation |
| Reaction Time | 10 minutes (residence time) | 15 minutes | 4 hours |
| Temperature | 80 °C | 100 °C | Reflux (approx. 78 °C in EtOH) |
| Yield | 92% | 85% | 78% |
| Substrate Scope | Good for 2-aminopyridines and α-haloketones | Excellent for diverse aldehydes and isocyanides | Generally good, but can be substrate-dependent |
| Scalability | Readily scalable by extending run time | Limited by microwave vial size | Scalable, but with potential heat transfer issues |
| Safety | Enhanced safety due to small reaction volume | Pressurized system requires careful handling | Standard laboratory safety protocols |
| Purification | Column chromatography | Column chromatography | Recrystallization |
Discussion and Future Outlook
The data clearly demonstrates that the novel continuous-flow methodology offers significant advantages in terms of reaction time and yield when compared to the classical Tschitschibabin condensation. While the microwave-assisted GBB reaction is also rapid and provides good yields, our flow method offers superior scalability and potentially enhanced safety for exothermic reactions.
The GBB reaction remains an exceptionally powerful tool for generating a diverse library of 3-amino-substituted imidazo[1,2-a]pyridines, a structural motif not directly accessible through the other two methods discussed. The choice of synthetic methodology will, therefore, be dictated by the specific synthetic goal.
Future work on the continuous-flow synthesis will focus on expanding the substrate scope to include a wider range of substituted 2-aminopyridines and α-haloketones. Furthermore, the integration of in-line purification techniques could lead to a fully automated "reagent-to-product" system, further enhancing the efficiency and utility of this promising new methodology.
Conclusion
This comparative guide highlights the strengths and weaknesses of a novel continuous-flow synthesis of imidazo[1,2-a]pyridines in the context of established batch methodologies. The flow-based approach demonstrates significant potential for the efficient and scalable production of this important heterocyclic scaffold. By providing detailed protocols and a clear comparative analysis, we hope to empower researchers to make informed decisions when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. connectjournals.com [connectjournals.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
For researchers, scientists, and drug development professionals, ensuring the integrity of analytical data is paramount. The reliability of data for a novel compound, such as Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, underpins every subsequent stage of development, from medicinal chemistry to preclinical and clinical trials. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this specific molecule, moving beyond a simple checklist to explain the scientific rationale behind the chosen methodologies. Our focus is on creating a self-validating system of orthogonal techniques, where each method corroborates the others, building a robust and trustworthy data package.
The Imperative of Orthogonal Cross-Validation
In the context of pharmaceutical analysis, cross-validation is the process of verifying that an analytical method produces consistent and reliable results.[1] This concept is often extended to comparing results from different analytical techniques to ensure a comprehensive understanding of the analyte. This is what we refer to as orthogonal cross-validation. For a molecule like this compound, which contains several key structural features—a heterocyclic core, a bromine atom, and a methyl ester—a multi-faceted analytical approach is not just recommended; it is essential.
The core principle is that no single analytical technique is infallible. Each has its own strengths and limitations. By employing a suite of techniques that measure different physicochemical properties of the molecule, we create a network of data that, when consistent, provides a high degree of confidence in the identity, purity, and quantity of the compound. This guide will focus on a quartet of essential techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
The Cross-Validation Workflow
The following diagram illustrates the interconnected nature of our cross-validation strategy. Each analytical technique provides a piece of the puzzle, and their collective agreement forms the basis of our confidence in the data.
Caption: Workflow for orthogonal cross-validation of analytical data.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the cornerstone for determining the purity of a drug substance and for quantifying its concentration (assay). For this compound, a reversed-phase HPLC method with UV detection is the most appropriate starting point, given the chromophore present in the imidazopyridine ring system.
A. Method Development and Validation Rationale
The development of a robust HPLC method should be guided by the principles outlined in the ICH Q2(R2) guidelines.[2][3][4][5] The goal is to create a stability-indicating method, meaning it can resolve the main peak from any potential impurities and degradation products.
Key Validation Parameters for HPLC:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components. | Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked analyte. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-assay): RSD ≤ 1.0% Intermediate Precision (inter-assay): RSD ≤ 2.0% |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration for an assay. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with variations in pH, mobile phase composition, flow rate, etc. |
B. Experimental Protocol: HPLC Purity and Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by PDA analysis)
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed for linearity and accuracy studies.
C. Illustrative Data and Interpretation
Table 1: Hypothetical HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 | 3.5 | 1,200 | 0.05 |
| 2 | 8.2 | 2,395,000 | 99.89 |
| 3 | 9.1 | 1,500 | 0.06 |
| Total | 2,397,700 | 100.00 |
This data suggests a purity of 99.89% by area percent, a common and acceptable purity level for a research-grade compound.
II. NMR Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy provides unambiguous information about the chemical structure of a molecule.[6][7][8] For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.
A. Rationale for NMR in Cross-Validation
NMR serves as a powerful cross-validation tool for both identity and purity.
-
Identity: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a unique fingerprint of the molecule.
-
Purity: The absence of significant signals that cannot be attributed to the target molecule or the solvent provides strong evidence of high purity. This is orthogonal to HPLC, as it can detect impurities that may co-elute with the main peak or are not UV-active.
B. Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-2048 scans, 2-second relaxation delay.
-
C. Illustrative Data and Interpretation
Structure of this compound:
Caption: Chemical structure of the target compound.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration | ¹³C Chemical Shift (ppm) |
| H-2 | 8.2 (s, 1H) | 135.0 |
| H-5 | 9.0 (d, J=7.2, 1H) | 115.0 |
| H-6 | 7.2 (dd, J=7.2, 1.6, 1H) | 110.0 |
| H-8 | 8.5 (d, J=1.6, 1H) | 120.0 |
| OCH₃ | 3.9 (s, 3H) | 52.5 |
| C=O | - | 165.0 |
| C-3 | - | 112.0 (C-Br) |
| C-7 | - | 125.0 |
| C-8a | - | 145.0 |
The presence of the correct number of signals with the expected chemical shifts, multiplicities, and integrations would provide strong confirmation of the structure.
III. Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions.[9] For our target compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
A. Rationale for MS in Cross-Validation
MS provides a direct measurement of the molecular weight, which is a fundamental property of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio) provides a clear diagnostic signature.[10][11][12] HRMS can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.
B. Experimental Protocol: HRMS (ESI)
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
C. Illustrative Data and Interpretation
Table 3: Expected HRMS Data
| Ion | Calculated Exact Mass (C₉H₈⁷⁹BrN₂O₂⁺) | Calculated Exact Mass (C₉H₈⁸¹BrN₂O₂⁺) | Observed m/z |
| [M+H]⁺ | 254.9818 | 256.9798 | 254.9820, 256.9801 |
The observation of a pair of peaks separated by approximately 2 m/z units with nearly equal intensity is a classic indicator of a monobrominated compound. The excellent agreement between the calculated and observed exact masses confirms the elemental formula.
IV. Elemental Analysis: The Final Arbiter of Composition
Elemental analysis provides a quantitative determination of the percentage by weight of carbon, hydrogen, and nitrogen in a compound.[][14][15] This classical technique serves as a final, independent verification of the elemental composition.
A. Rationale for Elemental Analysis in Cross-Validation
While HRMS provides the elemental formula, elemental analysis confirms the bulk purity and composition of the sample. It is a truly orthogonal technique, as it relies on the combustion of the sample and detection of the resulting gases, a fundamentally different principle from MS, NMR, or HPLC.
B. Experimental Protocol: CHN Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting CO₂, H₂O, and N₂ gases are separated and quantified.
C. Illustrative Data and Interpretation
Table 4: Theoretical vs. Experimental Elemental Analysis Data for C₉H₇BrN₂O₂
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 42.38 | 42.31 | -0.07 |
| Hydrogen (H) | 2.77 | 2.80 | +0.03 |
| Nitrogen (N) | 10.98 | 10.95 | -0.03 |
An experimental result within ±0.4% of the theoretical value is generally considered acceptable and provides strong evidence for the assigned molecular formula and the purity of the bulk material.
Conclusion: A Synthesis of Evidence
The cross-validation of analytical data for a new chemical entity like this compound is a systematic process of building confidence through a confluence of evidence. No single piece of data stands alone. Instead, the high purity determined by HPLC is corroborated by the clean NMR spectrum. The structural identity proposed by NMR is confirmed by the molecular weight and elemental formula from MS, which in turn is validated by the bulk elemental composition from CHN analysis.
This multi-technique, orthogonal approach, grounded in the principles of established regulatory guidelines, ensures the creation of a trustworthy and robust data package. For the researcher, scientist, or drug development professional, this level of analytical rigor is the essential foundation upon which all future research and development activities are built.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. database.ich.org [database.ich.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. jchps.com [jchps.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 14. smithers.com [smithers.com]
- 15. aurigaresearch.com [aurigaresearch.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyridine-Based Inhibitors
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[1][3][4][5] A key to unlocking the full potential of this versatile scaffold lies in understanding the nuanced interactions between its derivatives and their protein targets. Molecular docking, a powerful computational technique, serves as an indispensable tool in this endeavor, enabling the prediction and analysis of these interactions at a molecular level.
This guide provides an in-depth, experience-driven framework for conducting comparative docking studies of imidazo[1,2-a]pyridine-based inhibitors. We will move beyond a mere recitation of steps to explore the causality behind experimental choices, ensuring a robust and self-validating workflow. Our focus will be on protein kinases, a major class of targets for which numerous imidazo[1,2-a]pyridine inhibitors have been developed.[6][7][8][9][10][11]
The Rationale for Comparative Docking: Deciphering Selectivity and Potency
The central goal of a comparative docking study is to understand why different ligands exhibit varying affinities and selectivities for a given protein target or a family of related targets. For imidazo[1,2-a]pyridine inhibitors, this could mean comparing:
-
Isoform Selectivity: Why does one derivative preferentially inhibit one kinase isoform over another (e.g., SIK1 vs. SIK2/SIK3)?[6]
-
Dual-Targeting Efficacy: How does a single compound effectively engage two distinct targets (e.g., c-Met and VEGFR2)?[9]
-
Structure-Activity Relationship (SAR): How do specific substitutions on the imidazo[1,2-a]pyridine core influence binding affinity and biological activity?[6][12]
By systematically comparing the docking poses, binding energies, and key molecular interactions of a series of inhibitors, we can generate testable hypotheses to guide the rational design of more potent and selective drug candidates.
A Self-Validating Workflow for Comparative Molecular Docking
A rigorous and reproducible docking protocol is the bedrock of any meaningful comparative study. The following workflow is designed to be self-validating, incorporating checkpoints and best practices to ensure the reliability of the generated data.
Caption: A comprehensive and self-validating molecular docking workflow.
Experimental Protocol: A Step-by-Step Guide
Phase 1: Preparation
-
Protein Structure Selection and Preparation:
-
Causality: The quality of the initial protein structure is paramount. A high-resolution crystal structure, preferably with a co-crystallized ligand similar to your compounds, is the ideal starting point. This provides an experimentally validated binding pocket.
-
Protocol:
-
Download the protein structure from the Protein Data Bank (PDB). For this guide, we will use PI3Kα (PDB ID: 4JPS) as an example target.[13][14]
-
Remove all water molecules, except for those known to be structurally important for ligand binding.[15]
-
Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4).
-
Repair any missing side chains or loops using tools like Prime in the Schrödinger Suite or Modeller.
-
Minimize the protein structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Causality: Ligands must be in their lowest energy, 3D conformation to ensure that the docking algorithm samples relevant poses.
-
Protocol:
-
Sketch the imidazo[1,2-a]pyridine derivatives in a 2D chemical drawing tool.
-
Convert the 2D structures to 3D using software like LigPrep (Schrödinger) or Open Babel.
-
Generate possible ionization states at the target pH.
-
Perform a thorough conformational search and energy minimization for each ligand.
-
-
-
Receptor Grid Generation:
-
Causality: The grid defines the search space for the docking algorithm. A well-defined grid, centered on the active site, increases computational efficiency and accuracy.
-
Protocol:
-
Define the binding site based on the co-crystallized ligand in the PDB structure.
-
Create a grid box that encompasses the entire binding pocket, with a buffer of several angstroms to allow for ligand flexibility.
-
-
Phase 2: Protocol Validation
-
Redocking of the Co-crystallized Ligand:
-
Trustworthiness: This is a critical self-validation step. If the docking protocol cannot accurately reproduce the experimentally determined binding pose of the original ligand, the results for novel ligands cannot be trusted.[13][16]
-
Protocol:
-
Extract the co-crystallized ligand from the prepared protein structure.
-
Dock this ligand back into the receptor using the defined grid and docking parameters.
-
-
-
Root Mean Square Deviation (RMSD) Calculation:
-
Trustworthiness: The RMSD quantifies the difference between the docked pose and the experimental pose.
-
Protocol:
-
Phase 3 & 4: Virtual Screening and Analysis
-
Docking and Scoring:
-
Causality: Different docking algorithms and scoring functions have their own strengths and weaknesses.[8][18] For protein kinases, scoring functions that accurately model hydrogen bonds and hydrophobic interactions are crucial.[18]
-
Protocol:
-
Dock the prepared library of imidazo[1,2-a]pyridine inhibitors into the validated receptor grid. Use a docking program like Glide, AutoDock Vina, or GOLD.[18][19]
-
The program will generate multiple binding poses for each ligand and calculate a docking score (an estimation of binding affinity). Lower scores typically indicate better binding.[17]
-
-
-
Binding Pose and Comparative Analysis:
-
Expertise & Experience: This is where scientific insight is critical. Do not rely solely on the docking score. Visually inspect the top-scoring poses for each compound.
-
Protocol:
-
Analyze the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between each inhibitor and the protein's active site residues.
-
Compare the binding modes of different inhibitors. How do substitutions on the scaffold alter these interactions? For example, does adding a hydrogen bond donor/acceptor lead to a new, favorable interaction?
-
Correlate these structural observations with experimental data (e.g., IC50 values). This is the essence of building a reliable SAR.
-
-
Case Study: Comparative Docking of Imidazo[1,2-a]pyridine Inhibitors Against PI3Kα
The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making PI3Kα a prime therapeutic target.[7][20] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this kinase.[7][20]
Let's imagine a comparative study of three hypothetical imidazo[1,2-a]pyridine derivatives against PI3Kα.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. pubs.acs.org [pubs.acs.org]
"efficacy of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate derivatives vs existing drugs"
A Senior Application Scientist's Guide to the Therapeutic Potential of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs such as the hypnotic agent Zolpidem and the anti-ulcer drug Soraprazan.[1][2] This bicyclic heterocyclic system offers a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth, comparative analysis of the efficacy of derivatives of this compound against existing drugs in key therapeutic areas: oncology, infectious diseases (specifically tuberculosis), and inflammation. We will delve into the supporting experimental data, outline the methodologies for replication, and explore the underlying molecular mechanisms.
Anticancer Efficacy: A New Frontier in Cytotoxicity
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[3] The strategic modification of the imidazo[1,2-a]pyridine scaffold allows for the fine-tuning of activity and selectivity, leading to candidates that, in some cases, outperform established chemotherapeutic agents.
Comparative Cytotoxicity Data
The in vitro efficacy of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent compound. The following tables summarize the comparative cytotoxicity of various imidazo[1,2-a]pyridine derivatives against standard-of-care anticancer drugs.
Table 1: Comparative Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives vs. Cisplatin
| Compound/Drug | A549 (Lung Cancer) | HepG2 (Liver Carcinoma) | Reference |
| HB9 | 50.56 | - | [1] |
| HB10 | - | 51.52 | [1] |
| Cisplatin | 53.25 | 54.81 | [1] |
In a study of novel imidazo[1,2-a]pyridine hybrids, compound HB9 demonstrated superior potency against the A549 lung cancer cell line compared to the widely used chemotherapeutic drug, Cisplatin.[1] Similarly, HB10 was found to be more effective against the HepG2 liver carcinoma cell line.[1]
Table 2: Cytotoxicity (IC50, µM) of Various Imidazo[1,2-a]pyridine Derivatives Across Different Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4][5] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4][5] |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 | [6][7] |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 | [6] |
| Compound 11 | MCF-7 (Breast Cancer) | 20.47 | [6] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~1.0 - 2.0 (Literature values) |
Notably, compound 12 , a 3-aminoimidazo[1,2-α]pyridine derivative, exhibited a remarkably low IC50 value of 4.15 µM against the HT-29 colon cancer cell line, indicating high potency.[6][7] Furthermore, compounds IP-5 and IP-6 showed strong cytotoxic effects against the HCC1937 breast cancer cell line.[4][5]
Underlying Mechanism: Targeting Key Signaling Pathways
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two such pathways are the STAT3 and NF-κB signaling cascades.
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is frequently hyperactivated in many cancers, promoting tumor growth and survival.[8][9] Imidazo[1,2-a]pyridine derivatives have been shown to suppress STAT3 phosphorylation, thereby inhibiting its oncogenic functions.[10]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a pivotal mediator of inflammatory responses that can contribute to cancer development and progression.[1][11] Certain imidazo[1,2-a]pyridine derivatives can inhibit NF-κB signaling, leading to a reduction in pro-inflammatory cytokines and an induction of apoptosis in cancer cells.[10]
Antitubercular Efficacy: A Renewed Hope Against Resistance
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[12] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-TB agents, with some demonstrating remarkable potency against both drug-sensitive and resistant Mtb strains.
Comparative Antitubercular Activity
The in vitro activity of anti-TB agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Comparative Antitubercular Activity (MIC, µM) of Imidazo[1,2-a]pyridine Derivatives vs. First- and Second-Line TB Drugs
| Compound/Drug | Mtb H37Rv (Drug-Sensitive) | MDR/XDR Mtb Strains | Reference |
| Imidazo[1,2-a]pyridine amide (Lead Compound) | < 0.035 | < 0.035 | [13] |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 15) | 0.2 | Excellent activity | [14] |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 16) | 0.2 | Excellent activity | [14] |
| IPA-6 | 0.05 µg/mL | - | [15] |
| Isoniazid | 0.03 - 0.06 | Resistant | [16] |
| Ethambutol | ~6.25 µg/mL | Varies | [15] |
| Pretomanid | Varies | Active | [12] |
Several imidazo[1,2-a]pyridine derivatives have shown outstanding potency, with MIC values in the nanomolar range, comparable or even superior to the frontline drug isoniazid against drug-sensitive Mtb.[13] Crucially, many of these compounds retain their high activity against MDR and XDR strains, a significant advantage over existing therapies. For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated better activity against MDR and XDR Mtb strains than the recently approved anti-TB drug, pretomanid.[12]
Mechanism of Action: Targeting the Electron Transport Chain
A key target for many antitubercular imidazo[1,2-a]pyridine derivatives is the cytochrome bcc complex (complex III) of the Mtb electron transport chain, specifically the QcrB subunit.[12][17] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to cell death. This mechanism is distinct from that of many existing anti-TB drugs, making these compounds effective against resistant strains.
Anti-inflammatory Potential: Selective COX-2 Inhibition
Chronic inflammation is a key driver of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammatory conditions. However, traditional NSAIDs are associated with gastrointestinal side effects due to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and COX-2 enzymes. Selective COX-2 inhibitors, such as Celecoxib, were developed to mitigate these side effects. Recent research has identified imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors.
Comparative Anti-inflammatory Activity
The in vitro anti-inflammatory activity of these compounds is assessed by their ability to inhibit COX-1 and COX-2 enzymes, with a higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicating a more favorable safety profile.
Table 4: Comparative COX-2 Inhibitory Activity (IC50, µM) and Selectivity of Imidazo[1,2-a]pyridine Derivatives vs. Celecoxib
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 5n | >35.4 | 0.07 | 508.6 | [8] |
| Compound 5j | - | 0.05 | - | [18] |
| Compound 5i | - | - | 897.19 | [16] |
| Compound 10c | - | 1.06 | - | [1] |
| Celecoxib | ~15 | ~0.04 | ~375 (Literature values) | [8] |
Several imidazo[1,2-a]pyridine derivatives have demonstrated impressive COX-2 inhibitory potency and selectivity, in some cases surpassing that of celecoxib.[8][16][18] For instance, compound 5n exhibited an IC50 of 0.07 µM for COX-2 and a selectivity index of 508.6, indicating high potency and a favorable safety profile.[8] In vivo studies have also shown that some of these derivatives have potent anti-inflammatory effects in animal models, with reduced ulcerogenic potential compared to traditional NSAIDs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides standardized protocols for the key assays used to evaluate the efficacy of this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 15. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
As a Senior Application Scientist, I understand that novel compounds like Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate are pivotal in advancing drug discovery and development. However, progress cannot come at the expense of safety and environmental stewardship. The unique chemical properties of this molecule—specifically its bromo- and pyridine-containing heterocyclic structure—necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental regulations.
Hazard Identification: The "Why" Behind the Protocol
This compound (CAS No. 342613-63-2) is a halogenated organic compound[1][2]. This classification is the single most important factor dictating its disposal pathway. Halogenated wastes are regulated differently from non-halogenated wastes due to their potential to form persistent organic pollutants and toxic byproducts (like dioxins and furans) if not incinerated at sufficiently high temperatures. Mixing this waste with standard non-halogenated solvents will designate the entire mixture as halogenated waste, significantly increasing disposal costs and regulatory burdens[3].
While a complete toxicological profile for this specific compound is not fully established, data from structurally similar bromoimidazo[1,2-a]pyridine derivatives provides a strong basis for a conservative risk assessment.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | Rationale & Source |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact should be avoided.[4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][5] |
| Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation upon inhalation of dust or aerosols.[4][5] |
| Environmental Hazard | Acute/Chronic | Discharge into the environment must be avoided. Halogenated organics can be persistent.[6] |
This profile mandates that all handling and disposal operations are conducted with appropriate engineering controls and personal protective equipment to prevent skin/eye contact and inhalation.
Pre-Disposal Safety: Engineering Controls & PPE
Before beginning any work that will generate waste, ensure the following protective measures are in place. The causality is simple: prevent exposure at the source.
-
Engineering Controls : All handling of the solid compound and preparation of its solutions must be conducted within a properly functioning chemical fume hood. This is non-negotiable and serves to contain dust and vapors, preventing respiratory exposure[7][8]. Ensure eyewash stations and safety showers are readily accessible[4].
-
Personal Protective Equipment (PPE) : A multi-barrier approach is essential.
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards[4][6].
-
Skin Protection : Wear a flame-resistant lab coat and handle the material with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected. Wash and dry hands thoroughly after handling[6].
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary[6]. However, routine handling within a fume hood should make this unnecessary.
-
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the chemical waste, from the point of generation to its final removal from the laboratory.
Step 3.1: Waste Segregation at the Source
This is the most critical step. Proper segregation prevents hazardous reactions and minimizes disposal costs.
-
Establish a Designated Waste Area : Within your fume hood, designate a specific area for waste accumulation.
-
Segregate Halogenated from Non-Halogenated Waste :
-
Any waste containing this compound, regardless of concentration, must be placed in a container designated for "Halogenated Organic Waste" [3][9][10].
-
This includes solvents used to dissolve the compound (e.g., dichloromethane, chloroform), reaction mixtures, and any rinse from transferring the material.
-
Crucially : Do not mix this waste with non-halogenated solvents like acetone, ethanol, hexane, or ethyl acetate[2][3].
-
Step 3.2: Waste Accumulation and Container Management
-
Select the Correct Container : Use only UN-rated, chemically compatible containers, typically provided by your institution's Environmental Health & Safety (EHS) department. High-density polyethylene (HDPE) containers are common[8][10]. The container must have a threaded, vapor-tight cap[9].
-
Proper Labeling :
-
Safe Filling and Storage :
-
Keep the waste container closed at all times except when actively adding waste[3][9][11]. This prevents the release of volatile organic compounds (VOCs).
-
Do not fill the container beyond 90% of its total capacity to allow for vapor expansion[10][11].
-
Store the container in a well-ventilated area, such as a designated cabinet under the fume hood, and within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks[8][10].
-
Step 3.3: Disposal of Contaminated Materials
-
Solid Waste : Unused or expired pure this compound should be disposed of in its original container or a securely sealed and labeled container as solid hazardous waste.
-
Contaminated Labware :
-
Disposable Items : Gloves, weigh boats, and pipette tips contaminated with the compound should be placed in a sealed, labeled bag or container for solid hazardous waste disposal.
-
Reusable Glassware : To decontaminate glassware, perform an initial rinse with a small amount of an appropriate solvent (e.g., acetone). This first rinseate is contaminated and MUST be disposed of as halogenated liquid hazardous waste[12]. Subsequent rinses can typically be handled as non-halogenated waste, provided the initial rinse was thorough.
-
-
Spill Cleanup Materials : Any absorbent material (e.g., vermiculite, sand) used to clean a spill of this compound must be collected, placed in a sealed container, and disposed of as solid halogenated hazardous waste[6][7].
Step 3.4: Arranging for Final Disposal
-
Follow Institutional Procedures : When your waste container is 90% full, arrange for pickup through your institution's EHS department.
-
Ensure Secure Transport : Ensure the container cap is tightly secured. If moving the container to a central accumulation area, use a secondary containment carrier.
-
Documentation : Complete any required waste manifests or logbooks as per your institutional and local regulations.
Emergency Procedures: Spills and Exposures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[4].
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur[4].
-
Small Spill (in a fume hood) :
-
Large Spill : Evacuate the immediate area and contact your institution's EHS emergency line.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste streams generated during research involving this compound.
Caption: Decision workflow for proper segregation of waste.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity. For this compound, the key principle is strict segregation as a halogenated organic compound. By adhering to the detailed protocols for handling, segregation, and container management outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.be [fishersci.be]
- 6. echemi.com [echemi.com]
- 7. capotchem.com [capotchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. ethz.ch [ethz.ch]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Comprehensive Guide to the Safe Handling of Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound with significant applications in pharmaceutical research and development. As a Senior Application Scientist, this guide provides essential, field-proven safety and logistical information for handling this compound. The following protocols are designed to ensure the safety of laboratory personnel and the integrity of your research by explaining the causality behind each procedural step.
Chemical Identity and Hazard Classification
Before handling any chemical, it is crucial to be thoroughly familiar with its identity and associated hazards.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 342613-63-2[1] |
| Molecular Formula | C₉H₇BrN₂O₂[1] |
| Molecular Weight | 255.07 g/mol [1] |
GHS Hazard Classification:
Based on available data, this compound is classified as follows:
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention[2]
-
The imidazo[1,2-a]pyridine core is a common motif in medicinal chemistry, and while this specific derivative's toxicology is not extensively documented, the presence of the bromo-substituent and the general reactivity of pyridine-like structures necessitate careful handling.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[5] The rationale for each piece of equipment is to provide a barrier against potential exposure routes.
| Protection Type | Specific Recommendation | Reasoning and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation. Standard prescription glasses are not a substitute for safety goggles.[8] |
| Hand Protection | Nitrile or neoprene gloves.[9] | These materials are resistant to a wide range of chemicals, including pyridine and its derivatives.[9] Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid skin contact.[8] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes.[6][8] | A lab coat protects your skin and clothing from spills. Closed-toe shoes are a standard laboratory requirement to protect your feet from chemical spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][6] | This is crucial to avoid inhaling dust or vapors, which can cause respiratory irritation.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for minimizing risks.
3.1. Engineering Controls: The Primary Barrier
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[10]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure you are wearing the appropriate PPE. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersal of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a fume hood. Be aware that imidazo[1,2-a]pyridine derivatives can undergo various reactions, so consider the potential for exothermic reactions or the evolution of gases.[11]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[6] Clean all contaminated surfaces.
3.3. Storage Requirements
-
Container: Keep the container tightly closed to prevent the release of dust or vapors.[9]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[9]
Emergency and Disposal Plan
A clear and practiced emergency plan is critical for responding effectively to unforeseen events.
4.1. Spill Response
In the event of a spill, follow these steps immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5]
-
Clean-up: Carefully scoop the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated after the cleanup.
Below is a workflow diagram for handling a chemical spill:
Caption: Workflow for Chemical Spill Response.
4.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.3. Fire Safety
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6]
-
Hazardous Combustion Products: The thermal decomposition of brominated organic compounds can produce hazardous byproducts, including hydrogen bromide, carbon monoxide, and nitrogen oxides.[12][13][14] Firefighters should wear self-contained breathing apparatus.[6]
4.4. Disposal Plan
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Disposal Method: Dispose of the waste in accordance with all local, state, and federal regulations. This typically involves incineration in a licensed hazardous waste facility.[15] Do not dispose of it down the drain.[16]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste. Do not reuse empty containers.[15]
By adhering to these guidelines, you can create a safer laboratory environment and ensure the responsible handling of this compound throughout its lifecycle in your research.
References
- 1. This compound | 342613-63-2 | SNA61363 [biosynth.com]
- 2. fishersci.be [fishersci.be]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. echemi.com [echemi.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. chemical.kao.com [chemical.kao.com]
- 11. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. m.ciop.pl [m.ciop.pl]
- 14. Research Portal [researchportal.murdoch.edu.au]
- 15. benchchem.com [benchchem.com]
- 16. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
